molecular formula C10H14O2 B1590303 1-(3-Methylphenoxy)-2-propanol CAS No. 4317-62-8

1-(3-Methylphenoxy)-2-propanol

Cat. No.: B1590303
CAS No.: 4317-62-8
M. Wt: 166.22 g/mol
InChI Key: DKTVQFUMIUPSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylphenoxy)-2-propanol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Methylphenoxy)-2-propanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Methylphenoxy)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylphenoxy)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTVQFUMIUPSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495687
Record name 1-(3-Methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4317-62-8
Record name 1-(3-Methylphenoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4317-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4317-62-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 1-(3-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-(3-Methylphenoxy)-2-propanol (CAS: 1727-43-1) is a critical intermediate in the synthesis of beta-blockers such as Toliprolol and a versatile solvent in high-performance coatings. Its synthesis requires precise regiocontrol to distinguish it from its isomer, 2-(3-methylphenoxy)-1-propanol.

This guide details the industrial "Gold Standard" synthesis: the base-catalyzed ring-opening of propylene oxide (PO) by m-cresol. Unlike acid-catalyzed routes which yield isomeric mixtures, base catalysis leverages steric governance to ensure nucleophilic attack at the terminal carbon, delivering high regioselectivity (>95%) for the target secondary alcohol.

Part 2: Strategic Pathway Selection

Two primary pathways exist for synthesizing this ether.[1][2] The choice depends on scale, available equipment (pressure rating), and waste disposal capabilities.

FeaturePathway A: Epoxide Ring Opening (Preferred) Pathway B: Williamson Ether Synthesis
Reagents m-Cresol + Propylene Oxidem-Cresol + 1-Chloro-2-propanol
Catalyst Base (KOH/NaOH)Base (NaOH/K₂CO₃)
Atom Economy 100% (Addition reaction)Lower (Stoichiometric salt waste)
Regioselectivity High (Steric control)High (Pre-defined by alkyl halide)
Equipment Autoclave / Pressure ReactorStandard Glassware
Scalability Excellent (Industrial Standard)Poor (Salt filtration required)

Recommendation: Pathway A is superior for purity and scalability. Pathway B is reserved for small-scale, non-pressurized laboratory settings.

Part 3: Core Synthesis Protocol (Pathway A)

Reaction Mechanism & Regiochemistry

To obtain 1-(3-methylphenoxy)-2-propanol, the phenoxide nucleophile must attack the least substituted carbon (C1) of the propylene oxide ring.

  • Base Catalysis (SN2-like): The nucleophile (Ar-O⁻) attacks the less hindered primary carbon. This is the required pathway.

  • Acid Catalysis (SN1-like): Protonation of the epoxide oxygen weakens the bond to the more substituted carbon (C2), leading to attack at C2 and formation of the undesired isomer.

Diagram 1: Reaction Mechanism & Regioselectivity The following diagram illustrates the specific regiochemical outcome driven by base catalysis.

ReactionMechanism mCresol m-Cresol (Nucleophile Source) Phenoxide m-Cresolate Anion (Active Nucleophile) mCresol->Phenoxide - H+ Base Cat. KOH (Deprotonation) Base->Phenoxide TS Transition State (SN2 Attack at C1) Phenoxide->TS + PO PO Propylene Oxide (Epoxide) PO->TS Product 1-(3-Methylphenoxy)-2-propanol (Target) TS->Product Major Pathway (Steric Control) Isomer 2-(3-Methylphenoxy)-1-propanol (Undesired By-product) TS->Isomer Minor Pathway

Caption: Base-catalyzed SN2 attack favors the less hindered terminal carbon, yielding the target 1-isomer.

Experimental Procedure

Scale: 1.0 Mole Basis Equipment: 500 mL Stainless Steel Autoclave (Parr or similar), rated for >10 bar.

Reagents:
  • m-Cresol (3-Methylphenol): 108.14 g (1.0 mol)

  • Propylene Oxide: 63.89 g (1.1 mol) [Excess ensures conversion]

  • Potassium Hydroxide (KOH): 1.12 g (2 mol%) [Catalyst]

  • Solvent: Toluene (Optional, 100 mL) - Note: Neat reaction is preferred for higher throughput.

Step-by-Step Protocol:
  • Catalyst Preparation: Charge m-cresol and KOH pellets into the reactor. If using pellets, heat to 60°C under mild vacuum (-0.5 bar) with stirring to dissolve the base and remove any water (as azeotrope if toluene is used). Water competes with phenol, forming propylene glycol impurities.

  • Inerting: Purge the reactor with Nitrogen (N₂) three times to remove oxygen. Oxygen at high temperatures can cause oxidative degradation and color formation.

  • Heating: Heat the reaction mass to 95°C .

  • Addition: Feed Propylene Oxide (PO) slowly via a dosing pump.

    • Rate: Control addition to maintain reactor pressure < 4 bar and temperature < 110°C.

    • Exotherm: The ring-opening is highly exothermic (~90 kJ/mol). Do not add PO all at once.

  • Cook-out: After PO addition is complete, hold temperature at 100-105°C for 2–4 hours. Monitor pressure; a drop in pressure indicates consumption of PO.

  • Quench: Cool to 40°C. Neutralize the catalyst with a stoichiometric amount of acetic acid or HCl.

  • Purification:

    • Strip unreacted PO and toluene (if used) under reduced pressure.

    • Vacuum Distillation: Distill the crude product.[3]

    • Boiling Point: ~125-130°C at 10 mmHg (approximate).

    • Collect the main fraction.

Part 4: Process Optimization & Troubleshooting

To achieve pharmaceutical-grade purity (>99.5%), specific Critical Process Parameters (CPPs) must be controlled.

ParameterOptimal RangeImpact of Deviation
Temperature 90°C – 110°C<90°C: Slow kinetics. >120°C: Increased byproduct formation (dimers).
PO:Phenol Ratio 1.05 – 1.10 : 1High Excess: Formation of dipropylene glycol ethers (oligomerization).
Water Content < 0.1%Water acts as a competing nucleophile, generating propylene glycol.
Catalyst Load 1.0 – 2.0 mol%Too Low: Incomplete conversion. Too High: Difficult neutralization/salt removal.

Diagram 2: Process Workflow This flowchart outlines the critical unit operations from charging to isolation.

ProcessWorkflow Start Start: Reactor Setup Drying Dehydration (Vac/Heat, <0.1% H2O) Start->Drying Charge m-Cresol + Cat Addition PO Dosing (T < 110°C, P < 4 bar) Drying->Addition Inert N2 Reaction Cook-out Phase (2-4 hrs, 105°C) Addition->Reaction Exotherm Control Neutralization Neutralization (Acetic Acid) Reaction->Neutralization Conversion >99% Strip Solvent/PO Stripping Neutralization->Strip Distillation Vacuum Distillation (Target Isolation) Strip->Distillation Waste Residue/Salts Distillation->Waste Bottoms

Caption: Operational workflow emphasizing moisture control and exothermic management.

Part 5: Safety & Handling

1. Propylene Oxide (PO):

  • Hazard: Extremely Flammable (Flash point -37°C), Carcinogen (Category 1B).

  • Control: Use only in intrinsically safe (explosion-proof) areas. Ensure reactor is grounded. Monitor for leaks using VOC detectors.

2. m-Cresol:

  • Hazard: Toxic by inhalation/skin contact. Corrosive (Causes severe skin burns).

  • Control: Full PPE (Neoprene gloves, face shield). In case of skin contact, wash immediately with PEG-300 or large amounts of water.

3. Pressure Safety:

  • The reaction is exothermic and involves volatile components. Ensure the reactor is equipped with a rupture disc and relief valve vented to a scrubber.

References

  • Preparation of 1-methoxy-2-propanol (Analogous Chemistry).Google Patents, US6846961B2. (Validates base-catalyzed regioselectivity in epoxide ring opening).
  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link] (Mechanistic grounding for SN2 attack at the least substituted carbon).

  • Synthesis of thymol from m-cresol and propylene with γ-Al2O3 catalysts. ResearchGate. [Link] (Provides context on m-cresol reactivity and alkylation conditions).

  • 1-(3-methylphenoxy)-2-propanol Compound Summary. PubChem. [Link] (Verification of CAS 1727-43-1 and chemical structure).

Sources

A Comprehensive Technical Guide to tert-Butyl 4-anilinopiperidine-1-carboxylate (1-Boc-4-AP)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Opioid Synthesis

tert-Butyl 4-anilinopiperidine-1-carboxylate, commonly referred to as 1-Boc-4-AP or 4-Anilino-1-Boc-piperidine, is a synthetic organic compound that has garnered significant attention within the fields of medicinal chemistry and forensic science. While it does not possess inherent pharmacological activity, its critical role as a direct precursor in the synthesis of fentanyl and its numerous potent analogues places it at a nexus of legitimate research and regulatory scrutiny.[1][2] This guide provides an in-depth exploration of the chemical and physical properties, synthesis, reactivity, and analytical characterization of this important intermediate. Understanding the nuances of 1-Boc-4-AP is essential for professionals engaged in opioid research, the development of novel analgesics, and the forensic analysis of controlled substances.

The core structure of 1-Boc-4-AP features a piperidine ring, a foundational scaffold in many pharmaceuticals. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective chemical transformations, a key principle in multi-step organic synthesis.[3] This Boc-protected amine is significantly less reactive than the free secondary amine, enabling chemists to perform reactions on other parts of the molecule without unintended side reactions at the piperidine nitrogen.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-Boc-4-AP is fundamental for its safe handling, storage, and use in synthetic applications. The compound is typically a white to pale yellow crystalline solid at room temperature.[2]

PropertyValueSource(s)
CAS Number 125541-22-2[1]
Molecular Formula C₁₆H₂₄N₂O₂[2]
Molecular Weight 276.37 g/mol [2]
Melting Point 136-137 °C[4]
Boiling Point 400.6 °C at 760 mmHg[4]
Density 1.107 g/cm³[4]
Appearance White to pale yellow solid[2]
Solubility Slightly soluble in DMSO and Methanol (with heating)[2]
Stability Stable for at least 5 years when stored at -20°C[2]

Synthesis and Reactivity

The most common and efficient synthesis of 1-Boc-4-AP is achieved through a one-pot reductive amination reaction. This method involves the reaction of N-Boc-4-piperidone with aniline in the presence of a reducing agent.

G cluster_0 Reductive Amination Synthesis of 1-Boc-4-AP N-Boc-4-piperidone N-Boc-4-piperidone Imine_Intermediate Schiff Base (Imine Intermediate) N-Boc-4-piperidone->Imine_Intermediate + Aniline - H₂O Aniline Aniline 1-Boc-4-AP tert-Butyl 4-anilinopiperidine-1-carboxylate (1-Boc-4-AP) Imine_Intermediate->1-Boc-4-AP Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive Amination Pathway for 1-Boc-4-AP Synthesis.

Experimental Protocol: Synthesis of 1-Boc-4-AP

This protocol is based on established reductive amination procedures.

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add aniline (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 1-Boc-4-AP can be purified by recrystallization or column chromatography to afford the final product as a white to off-white solid.

Key Reactivity: The Gateway to Fentanyl Analogs

The synthetic utility of 1-Boc-4-AP lies in the lability of the Boc protecting group under acidic conditions. This deprotection unmasks the piperidine nitrogen, which can then undergo further functionalization.

G cluster_1 Key Reactions of 1-Boc-4-AP 1-Boc-4-AP 1-Boc-4-AP 4-Anilinopiperidine 4-Anilinopiperidine 1-Boc-4-AP->4-Anilinopiperidine Boc Deprotection (Acidic conditions) N-Acylation N-Acylation (e.g., Propionyl chloride) 4-Anilinopiperidine->N-Acylation N-Alkylation N-Alkylation (e.g., Phenethyl bromide) 4-Anilinopiperidine->N-Alkylation Fentanyl_Analog Fentanyl / Analog N-Acylation->Fentanyl_Analog N-Alkylation->Fentanyl_Analog

Caption: Synthetic transformations of 1-Boc-4-AP to Fentanyl analogs.

1. Boc Deprotection: The tert-butoxycarbonyl group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[4] This reaction proceeds via the formation of a stable tert-butyl cation, which then typically eliminates isobutylene.[5] The product of this reaction is the corresponding salt of 4-anilinopiperidine.

2. N-Acylation and N-Alkylation: The deprotected 4-anilinopiperidine is a versatile intermediate.[6] For the synthesis of fentanyl, it undergoes a two-step sequence: N-alkylation with a phenethyl halide, followed by N-acylation of the aniline nitrogen with propionyl chloride.[7][8][9] The order of these steps can be varied, and different acylating and alkylating agents can be used to produce a wide array of fentanyl analogs.[1]

Analytical Characterization

The unambiguous identification of 1-Boc-4-AP is crucial in both synthetic chemistry and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for its detection and characterization.[10]

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for amine analysis (e.g., HP-5MS).

Parameters:

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium

  • Oven Program: Start at 150 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-550 amu

The resulting mass spectrum will show a characteristic fragmentation pattern that can be compared to a reference standard for positive identification.

LC-MS Analysis Protocol

Instrumentation:

  • High-performance liquid chromatograph coupled to a mass spectrometer (e.g., Agilent LC-MS system).

  • Reversed-phase C18 column.

Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B over several minutes to elute the compound.

  • Flow Rate: 0.5 mL/min

  • MS Ionization Mode: Electrospray Ionization (ESI) in positive mode.

The resulting mass spectrum in ESI+ mode will typically show a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight of the compound.

Safety, Handling, and Regulatory Status

Given its role as a precursor to highly potent and controlled substances, 1-Boc-4-AP must be handled with extreme caution and in compliance with all applicable regulations.

Regulatory Status:

  • In the United States, tert-butyl 4-(phenylamino)piperidine-1-carboxylate and its salts are classified as a List I chemical by the Drug Enforcement Administration (DEA).[11] This designation imposes strict regulatory requirements on its handling, distribution, and record-keeping.

  • Internationally, it is also a controlled substance in many jurisdictions due to its use in the illicit manufacture of fentanyl.[1]

Safe Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[12]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Spill and Waste Disposal: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Storage: Store 1-Boc-4-AP in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Recommended storage is at -20°C for long-term stability.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.[13]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[13]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Conclusion

tert-Butyl 4-anilinopiperidine-1-carboxylate is a compound of significant interest due to its indispensable role in the synthesis of fentanyl and its analogs. Its chemical properties are largely defined by the Boc-protected piperidine ring, which allows for controlled synthetic manipulations. While it serves as a valuable tool for researchers in the development of new chemical entities, its status as a controlled precursor necessitates stringent adherence to safety protocols and regulatory requirements. A comprehensive understanding of its synthesis, reactivity, and analytical profile is paramount for any professional working within this area of chemistry.

References

  • LookChem. (n.d.). Cas 125541-22-2, 1-N-Boc-4-(Phenylamino)piperidine. Retrieved from [Link]

  • Wikipedia. (2023, October 27). 1-Boc-4-AP. In Wikipedia. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021, January 26). BOC Deprotection. Retrieved from [Link]

  • Regulations.gov. (2024, October 28). Possible Control of Phenethyl Bromide as a List I Chemical. Retrieved from [Link]

  • Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • May, C., Downey, C., Power, J. D., & Kavanagh, P. V. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Drug testing and analysis, 12(9), 1387–1392. [Link]

  • U.S. Drug Enforcement Administration. (n.d.). Fentanyl: A Briefing Guide for First Responders. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Regulations.gov. (2025, June 3). Designation of Propionyl Chloride as a List I Chemical. Retrieved from [Link]

  • Valiveti, S., Said, M., & Al-Horani, R. A. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PloS one, 9(9), e108250. [Link]

  • Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2022, April 6). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]

  • Federal Register. (2023, October 12). Propionyl Chloride. Retrieved from [Link]

  • The Health Research Board National Drugs Library. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Retrieved from [Link]

  • U.S. Department of Homeland Security. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Google Patents. (n.d.). US20110021781A1 - Method for the Preparation of Fentanyl.
  • U.S. Drug Enforcement Administration. (2023, October 30). DEA Adds Precursor Chemicals Used to Make Illicit Fentanyl to the Special Surveillance List. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]

Sources

1-(3-Methylphenoxy)-2-propanol mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Action of a Lipophilic Aryloxypropanol in Biological Membranes[1]

Executive Summary

1-(3-Methylphenoxy)-2-propanol (CAS 17187-57-2), often identified as the meta-isomer congener of the muscle relaxant mephenesin and the preservative phenoxyethanol, represents a critical probe in the study of aryloxypropanol pharmacodynamics. Unlike its diol counterparts (e.g., guaifenesin, mephenesin), this molecule possesses a mono-hydric alcohol structure, significantly increasing its lipophilicity and altering its partition coefficient within biological membranes.[1]

This technical guide delineates the compound's mechanism of action (MoA) across two primary biological systems:

  • Neuronal Systems: Modulation of voltage-gated ion channels via membrane expansion and state-dependent blockade (Anesthetic/Relaxant effect).[1]

  • Microbial Systems: Disruption of the proton motive force (PMF) and membrane integrity (Antimicrobial/Preservative effect).[1]

Physicochemical Interface & Structural Logic

The biological activity of 1-(3-Methylphenoxy)-2-propanol is dictated by its amphiphilic structure.[1] It functions as a "membrane-active" agent, obeying the Meyer-Overton correlation where potency correlates with lipid solubility.[1]

Table 1: Physicochemical Profile
PropertyValueBiological Implication
Molecular Formula C₁₀H₁₄O₂Low molecular weight allows rapid blood-brain barrier (BBB) penetration.[1]
Molecular Weight 166.22 g/mol Facilitates passive diffusion across cell membranes.[1]
LogP (Octanol/Water) ~2.5 - 2.8 (Predicted)High lipophilicity compared to mephenesin (LogP ~1.1), indicating deeper insertion into the lipid bilayer.[1]
H-Bond Donors 1 (Secondary Alcohol)Anchors the molecule at the phosphate headgroup interface.[1]
H-Bond Acceptors 2 (Ether + Alcohol)Facilitates interaction with aqueous pores or channel vestibules.[1]

Mechanism of Action (Pharmacodynamics)[1][2]

Primary Mechanism: Membrane Expansion & Fluidization

The fundamental mode of action for 1-(3-Methylphenoxy)-2-propanol is non-specific interaction with the lipid bilayer.[1] The aromatic m-cresol ring partitions into the hydrophobic core of the membrane, while the hydroxyl group remains near the polar interface. This insertion causes:

  • Lateral Expansion: Increases the surface area per lipid molecule.[1]

  • Disordering: Disrupts the packing of acyl chains, increasing membrane fluidity.

  • Protein Modulation: The altered lipid environment exerts mechanical stress on transmembrane proteins, particularly voltage-gated sodium channels (Nav), favoring their "inactivated" state.[1]

Secondary Mechanism: State-Dependent Ion Channel Blockade

Similar to local anesthetics and mephenesin-type muscle relaxants, this compound inhibits neuronal firing by modulating sodium channels.[1]

  • Tonic Block: At resting potentials, the drug partitions into the membrane but has low affinity for the channel.

  • Phasic Block (Use-Dependent): As neurons fire and channels open, the drug gains access to the binding site within the channel pore (or allosterically via the lipid interface). It stabilizes the inactivated state , preventing repetitive firing.[1] This is the basis for its potential spinal reflex inhibition (muscle relaxation) and local anesthetic properties.[1]

Tertiary Mechanism: Antimicrobial Proton Uncoupling

In microbial systems (bacteria/fungi), the compound acts as a biocide.[1]

  • PMF Collapse: The hydroxyl group acts as a proton carrier.[1] It shuttles protons across the inner bacterial membrane, collapsing the Proton Motive Force required for ATP synthesis.

  • Leakage: High concentrations cause gross membrane defects, leading to the leakage of intracellular K+ and eventual cell death.

Visualization of Signaling Pathways

The following diagrams illustrate the dual mechanism of action in neuronal and microbial systems.

Diagram 1: Neuronal Membrane Modulation (Anesthetic/Relaxant Pathway)[1]

NeuronalMechanism Drug 1-(3-Methylphenoxy)-2-propanol (Extracellular) Membrane Lipid Bilayer Partitioning Drug->Membrane Hydrophobic Interaction Nav_Open Nav Channel (Open State) Drug->Nav_Open Access to Pore Nav_Inactivated Nav Channel (Inactivated State) Membrane->Nav_Inactivated Membrane Deformation (Lateral Stress) Nav_Resting Nav Channel (Resting State) Nav_Resting->Nav_Open Depolarization Nav_Open->Nav_Inactivated Normal Kinetics Block Stabilization of Inactivated State Nav_Open->Block Drug Binding Inhibition Inhibition of Repetitive Firing Nav_Inactivated->Inhibition Refractory Period Extension Block->Nav_Inactivated Trapping Relaxation Muscle Relaxation / Anesthesia Inhibition->Relaxation

Caption: Figure 1.[1] Dual-pathway inhibition of Voltage-Gated Sodium Channels (Nav) via direct pore blocking and indirect membrane deformation.

Diagram 2: Antimicrobial Mechanism (PMF Collapse)[1]

BiocideMechanism Extracellular Extracellular Space (High H+) Drug_Out Drug (Non-ionized) Extracellular->Drug_Out Drug_Mem Drug-Membrane Complex Drug_Out->Drug_Mem Partitioning Cytoplasm Cytoplasm (Low H+) Drug_Mem->Cytoplasm Proton Shuttle PMF_Collapse Collapse of Proton Motive Force ATP_Fail ATP Synthesis Failure PMF_Collapse->ATP_Fail Cell_Death Microbial Cell Death ATP_Fail->Cell_Death Cytoplasm->PMF_Collapse Acidification

Caption: Figure 2.[1] Mechanism of preservative efficacy: Uncoupling of oxidative phosphorylation via proton shuttling.

Experimental Protocols

To validate the mechanisms described above, the following self-validating protocols are recommended.

Protocol A: Membrane Partition Coefficient Determination (Liposome Assay)

Objective: Quantify the affinity of 1-(3-Methylphenoxy)-2-propanol for lipid bilayers, a proxy for anesthetic potency.[1]

  • Preparation: Prepare Large Unilamellar Vesicles (LUVs) using POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) via extrusion (100 nm filter).[1]

  • Equilibration: Mix drug (10-500 µM) with LUV suspension (0.5 mM lipid) in PBS buffer. Incubate for 60 min at 25°C.

  • Separation: Use rapid equilibrium dialysis or ultracentrifugation (100,000 x g, 1 hr) to separate the aqueous phase from the lipid phase.[1]

  • Quantification: Measure free drug concentration in the supernatant using HPLC-UV (270 nm detection for the phenolic ring).

  • Calculation:

    • 
      [1]
      
    • Validation Criteria: A

      
       confirms significant membrane interaction consistent with anesthetic activity.[1]
      
Protocol B: Voltage-Clamp Assessment of Nav1.7 Inhibition

Objective: Confirm state-dependent blockade of sodium channels.

  • System: HEK293 cells stably expressing human Nav1.7.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular:[2] 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).[1]

  • Protocol:

    • Resting Block: Hold at -120 mV. Pulse to 0 mV (10 ms) to measure peak current. Apply drug.[1][2][3][4][5][6][7] Measure reduction.

    • Inactivated State Block: Hold at -70 mV (inducing ~50% inactivation). Pulse to 0 mV. Apply drug.[1][2][3][4][5][6][7]

  • Analysis: Calculate the IC₅₀ for both holding potentials.

    • Validation Criteria: A significantly lower IC₅₀ at -70 mV compared to -120 mV confirms state-dependent binding (characteristic of effective local anesthetics/muscle relaxants).

Safety & Toxicology Profile

  • Acute Toxicity: As a phenolic ether, the compound presents risks of CNS depression (narcosis) at high systemic doses.[1]

  • Irritation: Moderate skin and severe eye irritation are expected due to the solvent-like properties and defatting action on the stratum corneum.

  • Metabolism: Likely metabolized via hydroxylation of the aromatic ring (CYP450) followed by glucuronidation, similar to phenoxyethanol.[1]

References

  • PubChem. (2025).[1][8] 1-(3-methylphenoxy)-2-propanol (Compound Summary).[1][9][10] National Library of Medicine.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Phenoxypropanol Derivatives.[1][8] ECHA.[1] Available at: [Link][1]

  • Butterworth, J. F., & Strichartz, G. R. (1990).[1] Molecular mechanisms of local anesthesia: A review. Anesthesiology.[1][6] (Contextual grounding for Nav inhibition mechanism).

  • Gilbert, P., & Moore, L. E. (2005).[1] Cationic antiseptics: diversity of action under a common epithet.[1] Journal of Applied Microbiology.[1] (Contextual grounding for membrane disruption mechanism).

Sources

An In-Depth Technical Guide to 1-(3-Methylphenoxy)-2-propanol and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of Aryloxypropanolamines

The aryloxypropanolamine scaffold is a cornerstone in medicinal chemistry, most famously recognized for its role in the development of β-adrenergic receptor antagonists, or beta-blockers. However, the pharmacological landscape of this versatile chemical class extends far beyond its cardiovascular applications. This technical guide delves into the synthesis, biological activities, and therapeutic potential of 1-(3-methylphenoxy)-2-propanol and its analogs, a subset of aryloxypropanolamines with intriguing multifaceted biological profiles. As researchers and drug development professionals, understanding the nuances of this chemical family, from synthetic strategies to structure-activity relationships and mechanisms of action, is paramount for unlocking its full therapeutic potential. This document aims to provide a comprehensive, field-proven perspective on these compounds, moving beyond a mere recitation of facts to offer insights into the "why" behind the science.

The Aryloxypropanolamine Core: A Privileged Scaffold

The archetypal structure of an aryloxypropanolamine consists of an aromatic ring linked via an ether oxygen to a propan-2-ol backbone, which in turn bears an amino group. This arrangement provides a rich platform for structural diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Physicochemical Properties of 1-(3-Methylphenoxy)-2-propanol

1-(3-Methylphenoxy)-2-propanol, also known as 1-(m-tolyloxy)-2-propanol, serves as our central molecule of interest. Its key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂PubChem
Molecular Weight 166.22 g/mol PubChem
Appearance Colorless liquid (predicted)-
Boiling Point ~250-260 °C (predicted)-
LogP (predicted) 2.3PubChem

The lipophilicity, as indicated by the predicted LogP, suggests good potential for membrane permeability, a crucial factor for reaching intracellular targets or crossing biological barriers.

Synthesis of 1-(3-Methylphenoxy)-2-propanol and its Analogs: A Step-by-Step Approach

The synthesis of aryloxypropanolamines is a well-established process, typically involving a two-step sequence: formation of a glycidyl ether followed by nucleophilic ring-opening of the epoxide.

General Synthetic Workflow

The following diagram illustrates the general synthetic route to aryloxypropanolamines:

G cluster_0 Step 1: Glycidyl Ether Formation cluster_1 Step 2: Epoxide Ring Opening A Aryl Hydroxide (e.g., m-Cresol) D Glycidyl Ether Intermediate A->D Williamson Ether Synthesis B Epichlorohydrin B->D Williamson Ether Synthesis C Base (e.g., NaOH, K2CO3) C->D Williamson Ether Synthesis F Aryloxypropanolamine Product D->F Nucleophilic Addition E Amine (R1R2NH) E->F Nucleophilic Addition

Figure 1: General synthetic workflow for aryloxypropanolamines.

Detailed Experimental Protocol: Synthesis of 1-(3-Methylphenoxy)-2-propanol

This protocol is a representative procedure based on established methods for the synthesis of aryloxypropanolamines[1][2].

Step 1: Synthesis of 1-(3-Methylphenoxy)-2,3-epoxypropane (Glycidyl Ether Intermediate)

  • Reaction Setup: To a solution of m-cresol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude glycidyl ether can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 1-(3-Methylphenoxy)-2-propanol

This step involves the ring-opening of the epoxide. For the synthesis of the parent compound, a reducing agent is used. For analogs with an amino group, an appropriate amine is used.

  • Reduction: Dissolve the purified 1-(3-methylphenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Addition of Reducing Agent: Cool the solution to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 equivalents) portion-wise.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Isolation and Purification: Filter the resulting precipitate and wash with the reaction solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 1-(3-methylphenoxy)-2-propanol can be purified by vacuum distillation or column chromatography.

For the synthesis of amino analogs:

  • Aminolysis: Dissolve the glycidyl ether (1 equivalent) in a protic solvent like ethanol or isopropanol.

  • Addition of Amine: Add the desired primary or secondary amine (2-3 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Purification: After completion, remove the solvent under reduced pressure. The residue can be purified by acid-base extraction, recrystallization (for solid products), or column chromatography[3].

Analytical Characterization

The synthesized compounds should be thoroughly characterized using modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates. The characteristic signals for the propanolamine backbone can be unequivocally assigned using 2D NMR techniques like COSY, HSQC, and HMBC[4][5][6][7].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the hydroxyl (-OH) and amine (-NH) groups.

  • Purity Analysis: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Biological Activities of 1-(3-Methylphenoxy)-2-propanol and its Analogs

The aryloxypropanolamine scaffold is associated with a diverse range of biological activities, primarily β-adrenergic receptor antagonism and antimicrobial effects.

β-Adrenergic Receptor Antagonism

Many aryloxypropanolamine derivatives are potent β-blockers, used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias.

β-Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines (epinephrine and norepinephrine), stimulate adenylyl cyclase to produce cyclic AMP (cAMP). This leads to the activation of protein kinase A (PKA) and subsequent physiological responses. β-blockers competitively inhibit the binding of catecholamines to these receptors, thereby attenuating the downstream signaling cascade.

G cluster_0 β-Adrenergic Signaling Pathway A Norepinephrine/ Epinephrine B β-Adrenergic Receptor (GPCR) A->B Binds to C G Protein (Gs) B->C Activates D Adenylyl Cyclase C->D Activates F cAMP D->F Converts E ATP E->F G Protein Kinase A (PKA) F->G Activates H Cellular Response (e.g., increased heart rate) G->H Phosphorylates targets leading to I 1-(3-Methylphenoxy)-2-propanol Analog (β-blocker) I->B Blocks binding

Figure 2: Simplified β-adrenergic signaling pathway and the inhibitory action of β-blockers.

The β-adrenergic blocking activity of aryloxypropanolamines is highly dependent on their chemical structure:

  • The Aryloxy Group: The nature and substitution pattern of the aromatic ring influence the affinity and selectivity for β₁ vs. β₂ receptors. The presence of a methyl group at the meta-position, as in 1-(3-methylphenoxy)-2-propanol, is a common feature in some β-blockers.

  • The Amino Group: The substituent on the nitrogen atom is crucial for activity. Bulky substituents, such as isopropyl or tert-butyl groups, are often found in potent β-blockers.

  • Stereochemistry: The hydroxyl-bearing carbon is a chiral center, and the (S)-enantiomer is typically the more active β-blocker.

The β-adrenergic blocking activity of novel analogs can be assessed using various in vitro assays:

  • Receptor Binding Assays: These assays measure the affinity of the compounds for β₁ and β₂ receptors, typically using radioligand displacement. The results are expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀)[8].

  • Functional Assays: These assays measure the ability of the compounds to antagonize the effects of a β-agonist (e.g., isoproterenol) in a cellular or tissue-based system. A common method is the luciferase complementation assay, which monitors β-arrestin recruitment to the β₂ adrenergic receptor[9]. Another approach involves measuring changes in intracellular cAMP levels.

The following table summarizes the reported β-adrenergic receptor binding affinities for some aryloxypropanolamine analogs.

CompoundReceptorKi (nM)Source
Pindolol Analog 1β-receptors (rat cortex)2-5[8]
Pindolol Analog 2β-receptors (rat cortex)>100[8]
Antimicrobial Activity

Several studies have highlighted the antibacterial and antifungal properties of aryloxypropanolamine derivatives.

Analogs of 1-(3-methylphenoxy)-2-propanol have shown activity against a range of microorganisms, particularly Gram-positive bacteria.

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Source
1,3-bis(aryloxy)propan-2-amine CPD20 (1-naphthyloxy derivative)Staphylococcus aureus2.5-5[10]
1,3-bis(aryloxy)propan-2-amine CPD21 (2-naphthyloxy derivative)Staphylococcus aureus10[10]
1,3-bis(aryloxy)propan-2-amine CPD22Staphylococcus aureus2.5-5[10]
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] KVM-219Various bacteria and fungi0.78-12.5[11][12]

The precise mechanisms by which aryloxypropanolamines exert their antimicrobial effects are not fully elucidated but are thought to involve disruption of the bacterial cell membrane or inhibition of essential enzymes[13]. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent[14].

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test organism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationships (SAR) and Drug Design Implications

Systematic modification of the aryloxypropanolamine scaffold has provided valuable insights into the structural requirements for both β-adrenergic and antimicrobial activities.

SAR for β-Adrenergic Activity

As previously mentioned, the nature of the aryl and amino substituents, along with stereochemistry, are key determinants of β-blocking potency and selectivity. This allows for the rational design of new analogs with improved pharmacological profiles.

SAR for Antimicrobial Activity

The antimicrobial activity of aryloxypropanolamines also appears to be influenced by their structural features. Increased lipophilicity often correlates with enhanced antimicrobial activity, likely due to improved interaction with the bacterial cell membrane. The nature of the substituents on the aromatic ring can also significantly impact the spectrum and potency of antimicrobial action.

Future Directions and Therapeutic Potential

The dual-activity profile of some aryloxypropanolamine analogs as both β-blockers and antimicrobial agents presents exciting opportunities for the development of novel therapeutics. For instance, a compound with both activities could be beneficial in treating cardiovascular conditions where there is a concurrent risk of bacterial infection. Furthermore, the antimicrobial properties of these compounds warrant further investigation, particularly in an era of increasing antibiotic resistance. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of analogs to identify compounds with enhanced potency and selectivity for either their β-adrenergic or antimicrobial targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the antimicrobial activity of these compounds.

  • In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in relevant animal models.

Conclusion

1-(3-Methylphenoxy)-2-propanol and its analogs represent a fascinating and pharmacologically rich class of compounds. Their well-established synthetic routes and diverse biological activities make them attractive targets for further research and development. By leveraging a deep understanding of their chemistry, structure-activity relationships, and mechanisms of action, the scientific community can continue to explore and exploit the therapeutic potential of this remarkable chemical scaffold.

References

  • Bandla, S., et al. (2020). Synthesis, characterization and molecular docking studies of aryloxypropanolamines. World Journal of Pharmaceutical Research, 9(5), 1331-1342.
  • San-Marina, N. G. (2003). Aryloxypropanolamine derivatives, method of preparation and applications thereof. U.S.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-methylphenoxy)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Grigor, K. M., et al. (2008). Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor. The Journal of Pharmacology and Experimental Therapeutics, 326(2), 567–575.
  • Chumpradit, S., et al. (1991). Synthesis and Beta-Adrenergic Receptor Blocking Potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols. Journal of Medicinal Chemistry, 34(3), 877–882.
  • University of Rochester Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Sani, F., et al. (2021). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives, 9(5), e00858.
  • Binzet, R., et al. (2023). Investigation of the Chemical Composition, Antimicrobial, and Antioxidant Activity of Endemic Onosma halophila Boiss. & Heldr. Current Microbiology, 80(8), 268.
  • Reyes-Gibby, C. C., et al. (2008). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Neuroimmune Pharmacology, 3(4), 239–250.
  • Cojocaru, I., et al. (2021). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. One Health & Risk Management, 2(2), 35-40.
  • QIAGEN. (n.d.). Cardiac β-adrenergic Signaling. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Heifetz, A., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β 1 -adrenoceptor. bioRxiv.
  • Gawinecki, R., et al. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(11), 747–750.
  • Pérez-Cruz, C., et al. (2022).
  • Iranpour, N., et al. (2016). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. eLife, 5, e16822.
  • Cojocaru, I., et al. (2021). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. One Health & Risk Management, (2), 35-40.
  • Kim, H. Y., et al. (2016). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Organic Process Research & Development, 20(8), 1463–1470.
  • Alhayek, S., & Preuss, C. V. (2023). Beta 1 Receptors. In StatPearls.
  • Fernandes, R., et al. (2022). Investigating the Antimicrobial Properties of Essential Oil Constituents and Their Mode of Action. Molecules, 27(17), 5547.
  • Zhang, L. (2013). Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Kou, L., et al. (2021). Rapid Screening Method for β-Adrenergic Agonist Residues Incurred in Animal Urine Using Direct Analysis in Real-Time Mass Spectrometry. ACS Food Science & Technology, 2(1), 116–123.
  • Sokhraneva, M. (2023). Obtaining substituted phenol derivatives with potential antimicrobial activity. V.I. Vernadsky Crimean Federal University. Series "Biology. Chemistry", 9(3), 209-221.
  • Szymańska, E., et al. (2011). 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(11), 747-50.
  • Petkova, N., et al. (2024). Antimicrobial activity and mechanisms of action of Origanum vulgare L. essential oil: effects on membrane-associated properties. AIMS Microbiology, 10(4), 863-886.
  • Varma, R. S., & Kumar, D. (2000). Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides. Research Letters in Organic Chemistry, 2(11), 1753-1755.
  • Asif, M., et al. (2022). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. Molecules, 27(12), 3732.
  • Mettler-Toledo. (n.d.). Recrystallization. Retrieved from [Link]

  • Xiao, R.-P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction.
  • Nikolova, P., et al. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(18), 6537.
  • Maciąg-Dorszyńska, M., et al. (2023). Investigation of a Natural Antibiotic's Properties Effective against Resistant Opportunistic Pathogenic Infections. International Journal of Molecular Sciences, 24(22), 16421.
  • Asad, M., et al. (2022). Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. Molecules, 27(19), 6598.
  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206.
  • de Almeida, L. G. V., et al. (2019). Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. MicrobiologyOpen, 8(8), e814.
  • Orekhov, P., et al. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv.
  • Weinstock, L. M., & Shinkai, I. (1987). Synthesis of aryloxypropanolamines and arylethanolamines. World Intellectual Property Organization.
  • Riemersma, C., et al. (2022). Optical control of the β2-adrenergic receptor with opto-prop-2: A cis-active azobenzene analog of propranolol. iScience, 25(10), 105151.
  • da Silva, A. J. R., et al. (2005). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 16(6B), 1471-1475.
  • van der Velden, W. J. C., et al. (2024). A high-affinity, cis-on photoswitchable beta blocker to optically control β2-adrenergic receptors in vitro and in vivo. Biochemical Pharmacology, 226, 116396.
  • Zhang, H., et al. (2016). SUPPORTING INFORMATION FOR. Organic Letters, 18(15), 3822-3825.

Sources

A Comprehensive Spectroscopic Guide to 1-(3-Methylphenoxy)-2-propanol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Methylphenoxy)-2-propanol is a chemical compound of interest in various fields, including pharmaceutical development and chemical synthesis, due to its structural motifs—a phenoxy ring and a secondary alcohol. These features make it a versatile building block and a potential pharmacophore. Accurate and unambiguous structural confirmation is paramount for any research, development, or quality control application. This guide provides an in-depth technical analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule.

This document moves beyond a simple data repository. It is designed to provide researchers and drug development professionals with a practical, field-proven understanding of how to acquire, interpret, and integrate spectroscopic data to ensure the identity, purity, and structural integrity of 1-(3-Methylphenoxy)-2-propanol. The protocols and interpretations herein are grounded in established scientific principles and are designed to be self-validating systems for rigorous scientific inquiry.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. 1-(3-Methylphenoxy)-2-propanol consists of a propan-2-ol backbone linked via an ether bond to a 3-methylphenol (m-cresol) ring.

Diagram of 1-(3-Methylphenoxy)-2-propanol Structure

Caption: 2D structure of 1-(3-Methylphenoxy)-2-propanol with atom numbering.

Table 1: Physicochemical Properties of 1-(3-Methylphenoxy)-2-propanol

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[PubChem][1]
Molecular Weight 166.22 g/mol [PubChem][1]
Monoisotopic Mass 166.09938 Da[PubChem][1]
InChIKey DKTVQFUMIUPSGI-UHFFFAOYSA-N[PubChem][1]
Appearance Predicted: Liquid-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Theoretical Principles and Experimental Rationale

¹H (Proton) and ¹³C NMR spectroscopy rely on the magnetic properties of these nuclei. When placed in a strong magnetic field, they can absorb radiofrequency energy at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, allowing us to distinguish between different atoms in a molecule.

Experimental Choice: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this one because it dissolves the sample well and its residual proton signal does not interfere with the analyte's signals. Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm, providing a universal reference point.[2]

¹H NMR Spectral Data and Interpretation (Predicted)

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2' (CH-OH)~ 4.15Sextet1H~ 6.2
H-1' (O-CH₂)~ 3.90Multiplet2H-
Aromatic (H-5)~ 7.20t1H~ 7.9
Aromatic (H-2, H-4, H-6)~ 6.75 - 6.85m3H-
OH~ 2.50 (variable)Broad s1H-
Ar-CH₃~ 2.34s3H-
H-3' (CH-CH₃)~ 1.25d3H~ 6.2

Interpretation:

  • Aromatic Region (6.7-7.2 ppm): The aromatic protons are deshielded due to the ring current effect. The proton at the H-5 position, being meta to both the ether linkage and the methyl group, would likely appear as a triplet. The other three aromatic protons would appear as a complex multiplet.

  • Propanol Chain (1.2-4.2 ppm):

    • The H-2' methine proton is adjacent to both the hydroxyl group and the methylene group, resulting in a complex splitting pattern (a sextet is predicted). Its position is downfield due to the deshielding effect of the adjacent oxygen atom.

    • The H-1' methylene protons are diastereotopic and adjacent to the chiral center at C-2', leading to a complex multiplet. They are shifted downfield by the adjacent ether oxygen.

    • The H-3' methyl protons appear as a clean doublet due to coupling with the single H-2' proton, following the n+1 rule.[2]

  • Methyl and Hydroxyl Protons:

    • The aromatic methyl group (Ar-CH₃) appears as a sharp singlet around 2.34 ppm, a typical region for benzylic protons.

    • The hydroxyl proton (OH) signal is typically broad due to chemical exchange and its chemical shift is highly dependent on concentration and temperature. It can be confirmed by a D₂O exchange experiment, where the peak would disappear.[4]

¹³C NMR Spectral Data and Interpretation (Predicted)

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (Ar C-O)~ 158.5
C-3 (Ar C-CH₃)~ 139.8
C-5 (Ar CH)~ 129.5
C-6 (Ar CH)~ 121.8
C-4 (Ar CH)~ 117.0
C-2 (Ar CH)~ 112.5
C-1' (O-CH₂)~ 72.5
C-2' (CH-OH)~ 68.0
Ar-CH₃~ 21.5
C-3' (CH-CH₃)~ 16.8

Interpretation:

  • Aromatic Carbons (112-159 ppm): The carbon attached to the ether oxygen (C-1) is the most deshielded aromatic carbon. The carbon bearing the methyl group (C-3) is also significantly downfield. The remaining four aromatic carbons will have distinct signals in the expected range.

  • Aliphatic Carbons (16-73 ppm): The carbons directly attached to oxygen (C-1' and C-2') are the most deshielded in the aliphatic region, typically appearing between 60-80 ppm.[5] The two methyl carbons (Ar-CH₃ and C-3') are the most shielded, appearing upfield below 25 ppm.

Experimental Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of 1-(3-Methylphenoxy)-2-propanol directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS using a clean glass pipette.

  • Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed until the sample is fully dissolved.

  • Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the spectra following the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Fundamental Principles and Diagnostic Utility

IR radiation causes the bonds within a molecule to vibrate at specific frequencies. The frequency of absorption is characteristic of the bond type (e.g., O-H, C-H, C-O) and its environment. The IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of 1-(3-Methylphenoxy)-2-propanol will be dominated by features from the hydroxyl, ether, and aromatic functional groups. The spectrum of the closely related 1-Phenoxy-2-propanol provides an excellent reference.[6]

Table 4: Key IR Absorption Bands for 1-(3-Methylphenoxy)-2-propanol

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
~3400 (broad) O-H stretch (alcohol)StrongThe broadness is a definitive characteristic of intermolecular hydrogen bonding, confirming the presence of the hydroxyl group.[7]
~3100-3000 C(sp²)-H stretch (aromatic)MediumIndicates the presence of the aromatic ring.
~2970-2850 C(sp³)-H stretch (aliphatic)MediumCorresponds to the C-H bonds in the propanol chain and the methyl substituent.
~1600, ~1490 C=C stretch (aromatic ring)MediumThese two bands are characteristic of the benzene ring skeleton.
~1240 C-O-C stretch (aryl ether)StrongA strong absorption in this region is diagnostic for the aryl-alkyl ether linkage.
~1100 C-O stretch (sec. alcohol)StrongCorresponds to the stretching vibration of the carbon-oxygen bond of the secondary alcohol.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a common technique for liquid samples that requires minimal preparation.

  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR unit.

  • Sample Application: Place a single drop of neat 1-(3-Methylphenoxy)-2-propanol onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Principles of Mass Spectrometry

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, which ejects an electron to form a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion gives the molecular weight. Excess energy causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. Only the charged fragments are detected.

Mass Spectral Data and Fragmentation Analysis

The molecular weight of C₁₀H₁₄O₂ is 166.22. Therefore, the molecular ion peak (M⁺•) is expected at m/z = 166 . The fragmentation will be driven by the presence of the ether and alcohol functional groups.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The most common fragmentation for alcohols is cleavage of the bond adjacent to the oxygen atom. For 1-(3-Methylphenoxy)-2-propanol, this would involve the cleavage between C1' and C2'. However, the most favorable alpha-cleavage is the loss of the largest alkyl group. Here, cleavage between C2' and the attached methyl group is less likely than cleavage of the bond to the phenoxymethyl group. The most significant alpha-cleavage would be the loss of the methyl group from the secondary alcohol, which is not a primary fragmentation pathway. A more likely fragmentation is cleavage adjacent to the ether oxygen.

  • Loss of a Methyl Radical: Loss of the terminal methyl group (•CH₃) from the molecular ion is less common but possible. M⁺• - 15 -> m/z 151.

  • Formation of the Base Peak (m/z 107): A major fragmentation pathway for phenoxy ethers involves cleavage of the C1'-C2' bond, followed by a hydrogen rearrangement to form the stable cresol radical cation. This would result in a very stable and abundant ion at m/z = 108 (for the cresol radical cation) or m/z = 107 (for the cresyl cation after loss of a hydrogen). This is often the base peak.

  • Formation of m/z 45: Cleavage of the ether bond between the oxygen and C1' would generate the [CH₂(CH)OHCH₃]⁺ ion, resulting in a fragment at m/z = 59 . However, a rearrangement and cleavage can also produce the [CH(OH)CH₃]⁺ ion, which would appear at m/z = 45 . This is a very common fragment for 2-propanol moieties.[8]

Proposed Fragmentation Scheme

fragmentation M [C₁₀H₁₄O₂]⁺• m/z = 166 (Molecular Ion) F107 [C₇H₇O]⁺ m/z = 107 (Cresyl Cation) M->F107 - C₃H₇O• F45 [C₂H₅O]⁺ m/z = 45 M->F45 - C₈H₉O• (rearrangement)

Caption: Proposed major fragmentation pathways for 1-(3-Methylphenoxy)-2-propanol in EI-MS.

Experimental Workflow: GC-MS Analysis

Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Port (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas (He) IonSource Ion Source (EI) Column->IonSource Eluent MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Filtered Ions Data Data System (Spectrum) Detector->Data Sample Diluted Sample in Volatile Solvent Sample->Injector

Caption: Standard workflow for sample analysis using GC-MS.

Integrated Spectroscopic Analysis

The true power of these techniques lies in their combined application. To confirm the structure of 1-(3-Methylphenoxy)-2-propanol:

  • MS confirms the molecular weight is 166 amu.

  • IR confirms the presence of key functional groups: an alcohol (-OH), an aryl ether (C-O-C), and an aromatic ring.

  • ¹³C NMR confirms the presence of 10 unique carbon environments, consistent with the proposed structure.

  • ¹H NMR confirms the number of protons in each distinct electronic environment and, through spin-spin splitting, establishes the connectivity of the proton framework (e.g., showing that the -CH(OH)- group is adjacent to both a -CH₂- and a -CH₃ group).

Together, these data points leave no ambiguity and provide a comprehensive and definitive structural confirmation of 1-(3-Methylphenoxy)-2-propanol.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is a top priority. While a specific Safety Data Sheet (SDS) for 1-(3-Methylphenoxy)-2-propanol is not widely available, precautions for related phenoxy and propanol compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The structural characterization of 1-(3-Methylphenoxy)-2-propanol is unequivocally achieved through the synergistic use of NMR, IR, and MS. This guide has provided the theoretical and practical framework for interpreting the spectroscopic data associated with this molecule. By understanding the predicted spectral features and the rationale behind them, researchers, scientists, and drug development professionals can confidently verify the identity and purity of their materials, ensuring the integrity and reproducibility of their work.

References

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of propan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Propan-2-ol H-1 proton NMR spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). 1-Phenoxypropan-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Bis(2-methylphenoxy)-2-propanol (CAS 17181-49-6). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Phenoxy-2-propanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Propanol, 1-(methylamino)-3-phenoxy-. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenoxy-1-propanol. Retrieved from [Link]

  • Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Gas-Phase 1- and 2-Propenol Isomers. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 3). Predicting likely fragments in a mass spectrum. Retrieved from [Link]

  • ResearchGate. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-methylphenoxy)-2-propanol. Retrieved from [Link]

  • Proprep. (n.d.). Interpret the IR spectrum of 1-propanol, highlighting functional group peaks. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

Sources

Technical Whitepaper: Solubility & Stability Profiling of 1-(3-Methylphenoxy)-2-propanol

[1][2][3]

CAS Number: 4317-62-8 Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol Synonyms: Propylene glycol mono-m-tolyl ether; 1-(m-Tolyloxy)-2-propanol.[1][2][3]

Executive Summary

1-(3-Methylphenoxy)-2-propanol is an amphiphilic glycol ether combining a lipophilic m-tolyl moiety with a hydrophilic secondary alcohol and ether linkage.[1][2][3] In drug development, it serves primarily as a high-boiling point solvent for organic synthesis or as a structural analog/impurity in the manufacturing of phenoxy-propanediol based muscle relaxants (e.g., Mephenesin derivatives).[1][2][3]

Its physicochemical behavior is defined by the competition between the hydrophobic aromatic ring and the hydrogen-bonding hydroxyl group.[2][3][4] It exhibits high stability under neutral conditions but requires specific handling to prevent oxidative degradation of the benzylic methyl group or the secondary alcohol.[2][3][4]

Physicochemical Characterization

Understanding the molecule's structure is prerequisite to predicting its behavior in solution.[2][3][4]

  • Lipophilicity (LogP): Estimated at 2.3 – 2.6 .[2][3][4] The addition of the methyl group to the phenoxy ring increases lipophilicity compared to the parent 1-phenoxy-2-propanol (LogP ~1.4).[1][2][3]

  • Hydrogen Bonding:

    • Donor (HBD): 1 (Secondary -OH)

    • Acceptor (HBA): 2 (Ether oxygen, Alcohol oxygen)[1][3]

  • pKa: ~14.5 (Secondary alcohol).[2][3][4] It acts as a neutral species in physiological and most processing pH ranges.[2][3][4]

Solubility Profile

Mechanism of Dissolution

The molecule acts as a "coupling agent."[2][3][4] The aromatic tail interacts via Van der Waals forces and


123
Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Alcohols Methanol, Ethanol, IPAMiscible Strong H-bonding match with the hydroxyl group; alkyl chains align with the tolyl ring.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>500 mg/mL) Excellent solvation of the aromatic ether; no H-bond penalty.[2][3]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>500 mg/mL) Dipole interactions stabilize the ether linkage; effective for stock solution preparation.[3]
Ethers/Esters THF, Ethyl AcetateHigh (>300 mg/mL) Compatible polarity; standard organic synthesis solvents.[3][4]
Alkanes Hexane, HeptaneLow / Immiscible The polar hydroxyl group creates a high energetic penalty for dissolution in pure alkanes.[3][4]
Water Water (pH 7)Low to Moderate (< 20 g/L) Unlike 1-phenoxy-2-propanol (soluble ~200 g/L), the methyl substitution significantly reduces water solubility, pushing it towards hydrophobicity.[1][2][3]
Experimental Protocol: Saturation Shake-Flask Method

To determine exact solubility for regulatory filing:

  • Preparation: Add excess 1-(3-Methylphenoxy)-2-propanol to 10 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (orbital shaker at 100 rpm).

  • Separation: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (270 nm).

Stability Assessment

Chemical Stability[2][3][6][7][8]
  • Hydrolysis: The ether linkage (Ar-O-R) is robust against hydrolysis at neutral and basic pH.[2][3] It may undergo cleavage only under strong acidic conditions (e.g., conc.[2][3][4] HBr/HI) at elevated temperatures.

  • Photostability: The aromatic ring absorbs UV light.[2][3][4] Prolonged exposure to sunlight may cause photo-oxidation; amber glass storage is mandatory.[2][3][4]

Oxidative Stability (Critical)

Two sites are vulnerable to oxidation:

  • Benzylic Methyl Group: Susceptible to radical oxidation to form a carboxylic acid or aldehyde, though this is slow without a catalyst.[2][3][4]

  • Secondary Alcohol: Can be oxidized to the corresponding ketone (1-(3-methylphenoxy)propan-2-one) by strong oxidants (e.g., Chromic acid, KMnO4).[1][2][3]

Stability Testing Protocol (Forced Degradation)

This protocol validates the compound's stability indicating method.[2][3][4]

  • Acid Stress: 0.1 N HCl, 60°C, 24 hours. Expectation: Stable.[5][6]

  • Base Stress: 0.1 N NaOH, 60°C, 24 hours. Expectation: Stable.[5][6]

  • Oxidative Stress: 3% H₂O₂, RT, 4 hours. Expectation: Potential minor degradation (Benzylic oxidation).

  • Thermal Stress: 60°C, 7 days (Solid/Neat). Expectation: Stable.[5][6]

Visualizations

Diagram 1: Solubility Screening Workflow

This decision tree guides the selection of the optimal solvent system based on the compound's amphiphilic nature.[2][3][4]

SolubilityWorkflowStartStart: Solvent Selection for1-(3-Methylphenoxy)-2-propanolCheckPolarityIs the application aqueous?Start->CheckPolarityAqueousAqueous SystemCheckPolarity->AqueousYesOrganicOrganic SystemCheckPolarity->OrganicNoResult3Limited Solubility(< 20 g/L)Aqueous->Result3CheckProticProtic or Aprotic?Organic->CheckProticCosolventRequires Co-solvent(Ethanol, PEG 400, or PG)ProticProtic Solvents(MeOH, EtOH, IPA)CheckProtic->ProticProticAproticAprotic Solvents(DCM, DMSO, EtOAc)CheckProtic->AproticAproticResult1High SolubilitySuitable for FormulationProtic->Result1Result2Very High SolubilitySuitable for Synthesis/StockAprotic->Result2Result3->CosolventTo Increase Solubility

Caption: Decision tree for solvent selection based on the amphiphilic properties of 1-(3-Methylphenoxy)-2-propanol.

Diagram 2: Stability & Degradation Pathways

Visualizing the potential degradation routes during stress testing.[2][3][4]

StabilityPathwaysParent1-(3-Methylphenoxy)-2-propanol(Parent)AcidAcid Stress(0.1N HCl)Parent->AcidBaseBase Stress(0.1N NaOH)Parent->BaseOxidationOxidative Stress(H2O2 / Radical)Parent->OxidationStableNo Degradation(Stable Ether Linkage)Acid->StableStableBase->StableStableProd1Degradant A:1-(3-Methylphenoxy)propan-2-one(Ketone Formation)Oxidation->Prod12° Alcohol OxidationProd2Degradant B:Benzylic Oxidation Products(Aldehydes/Acids)Oxidation->Prod2Benzylic Oxidation

Caption: Predicted degradation pathways under forced degradation conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 4317-62-8, 1-(3-Methylphenoxy)-2-propanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. Retrieved from [Link]

potential biological activities of 1-(3-Methylphenoxy)-2-propanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activities, synthesis, and pharmacological potential of 1-(3-Methylphenoxy)-2-propanol derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.

Technical Guide & Whitepaper [1]

Executive Summary

The 1-(3-Methylphenoxy)-2-propanol scaffold represents a critical structural motif in medicinal chemistry, serving as the foundational core for a class of drugs known as aryloxypropanolamines .[1] While the core ether itself exhibits mild antimicrobial and anesthetic properties, its derivatization—specifically through amination at the C3 position—yields potent


-adrenergic antagonists (beta-blockers) such as Toliprol .

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and biological mechanisms of this scaffold, distinguishing between its role as a preservative/intermediate and its potential as a cardiovascular therapeutic .

Chemical Identity & Structural Analysis[1][2][3][4]

The molecule consists of a meta-cresol (3-methylphenol) ring linked via an ether bond to a 2-propanol chain.[1] This structure is chiral, with the (S)-enantiomer typically exhibiting significantly higher affinity for


-adrenergic receptors when aminated.[1]
The Core Scaffold
  • IUPAC Name: 1-(3-methylphenoxy)propan-2-ol[1]

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Lipophilic Tail (Aryl Ring): The 3-methylphenyl group provides essential hydrophobic interactions within the receptor binding pocket.[1]

    • Linker (Ether Oxygen): Adds flexibility and hydrogen bond acceptance capability.[1]

    • Hydrophilic Head (Alcohol): The secondary hydroxyl group at C2 is critical for hydrogen bonding with the receptor (specifically Asn293 and Asp113 residues in

      
      -receptors).
      
Pharmacological Divergence

The biological activity depends entirely on the substitution at the C3 position of the propyl chain:

  • Unsubstituted/Alkyl Derivatives: Antimicrobial and mild sedative activity (similar to Mephenesin).[1]

  • Aminated Derivatives (Aryloxypropanolamines): Potent

    
    -adrenergic blockade (e.g., Toliprol).[1]
    

Primary Biological Activity: -Adrenergic Antagonism[1][5]

The most significant application of the 1-(3-methylphenoxy)-2-propanol scaffold is as a precursor to Toliprol (1-(3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol).[1]

Mechanism of Action

Toliprol and related derivatives function as competitive antagonists at


-adrenergic receptors.[1] By occupying the orthosteric binding site, they prevent the binding of endogenous catecholamines (epinephrine/norepinephrine).
  • Receptor Target:

    
    -Adrenergic Receptor (GPCR).[1]
    
  • Downstream Effect: Inhibition of the

    
    -protein signaling cascade.[1]
    
    • Normal State: Agonist

      
      
      
      
      
      activation
      
      
      Adenylyl Cyclase
      
      
      
      
      cAMP
      
      
      
      
      PKA activation
      
      
      
      
      influx
      
      
      Increased heart rate/contractility.[1]
    • Blocked State: The derivative binds but does not activate

      
      , preventing the cAMP spike and reducing cardiac workload.
      
Structure-Activity Relationship (SAR)

The efficacy of the derivative is governed by strict SAR rules:

  • Aryl Substitution: The meta-methyl group (3-position) enhances lipophilicity without introducing the steric hindrance seen in ortho-substitution (which favors muscle relaxant activity, e.g., Mephenesin).

  • Chirality: The (S)-(-)-enantiomer is generally 100x more potent than the (R)-enantiomer because the hydroxyl group must be oriented correctly to bridge the binding site residues.[1]

  • Amine Substituent: An isopropyl (propan-2-yl) or tert-butyl group on the nitrogen is required for maximal affinity to the hydrophobic pocket of the

    
    -receptor.[1]
    

Secondary Activities: Antimicrobial & CNS Effects

Antimicrobial & Preservative Activity

The non-aminated core, 1-(3-methylphenoxy)-2-propanol , functions similarly to Phenoxyethanol (a common preservative).[1]

  • Mechanism: The amphiphilic nature of the molecule allows it to partition into microbial cell membranes, increasing permeability and causing leakage of intracellular components (potassium ions, ATP).

  • Spectrum: Broad-spectrum activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and fungi.[1]

  • Application: Often used as a synergistic preservative in cosmetic or dermatological formulations.[1]

Muscle Relaxant Potential

Structural analogs like Mephenesin (3-(2-methylphenoxy)-1,2-propanediol) are centrally acting muscle relaxants.[1] The 1-(3-methylphenoxy)-2-propanol derivatives retain some of this CNS depression activity, particularly if the amine is absent or replaced with small alkyl groups, though they are less potent than their ortho-substituted diol counterparts.

Experimental Protocols

Synthesis of 1-(3-Methylphenoxy)-3-(isopropylamino)-2-propanol (Toliprol)

This protocol describes the conversion of m-cresol to the active beta-blocker.[1]

Reagents:

  • m-Cresol (3-Methylphenol)[1]

  • Epichlorohydrin (excess)

  • Sodium Hydroxide (NaOH)

  • Isopropylamine

  • Solvent: Ethanol or Water/Dioxane mix

Step-by-Step Methodology:

  • Ether Formation (Williamson Synthesis):

    • Dissolve m-cresol (0.1 mol) in NaOH solution (10%, 50 mL).

    • Add epichlorohydrin (0.15 mol) dropwise at 60°C.[1]

    • Reflux for 4 hours.[1][2] The phenoxide ion attacks the epoxide or the chloride to form the intermediate 1-(3-methylphenoxy)-2,3-epoxypropane .

    • Note: Control temperature to prevent polymerization.[1]

  • Ring Opening (Amination):

    • Isolate the epoxide intermediate via extraction (Dichloromethane) and wash with water.[1]

    • Dissolve the epoxide in Ethanol (50 mL).[1]

    • Add excess Isopropylamine (0.3 mol) to prevent dimerization.[1]

    • Reflux for 6-8 hours.[1] The amine attacks the less substituted carbon of the epoxide ring (regioselective opening).

  • Purification:

    • Evaporate solvent and excess amine under reduced pressure.[1]

    • Recrystallize the resulting solid (Toliprol HCl salt) from Ethanol/Ether.[1]

    • Validation: Verify structure via

      
      -NMR (Look for doublet of methyls at ~1.1 ppm for isopropyl, aromatic signals at 6.7-7.2 ppm).[1]
      
In Vitro -Receptor Binding Assay

Objective: Determine the


 of the synthesized derivative.
  • Membrane Preparation: Homogenize rat cardiac tissue (rich in

    
     receptors) in ice-cold Tris-HCl buffer.[1] Centrifuge to isolate membrane fraction.[1]
    
  • Radioligand: Use

    
    -Dihydroalprenolol (
    
    
    
    -DHA), a high-affinity antagonist.[1]
  • Incubation:

    • Mix membrane suspension (100

      
      g protein) with 
      
      
      
      -DHA (1 nM).[1]
    • Add increasing concentrations of the test compound (

      
       M to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through glass fiber filters (Whatman GF/B) to trap bound ligand.[1] Wash 3x with cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[Concentration] to calculate

    
    .[1]
    

Visualization of Pathways & Workflows

Synthesis & SAR Diagram

The following diagram illustrates the synthetic pathway from m-cresol to the beta-blocker, highlighting the critical pharmacophore points.

G cluster_SAR Structure-Activity Relationship (SAR) Cresol m-Cresol (Starting Material) Epoxide Intermediate Epoxide 1-(3-methylphenoxy)-2,3-epoxypropane Cresol->Epoxide NaOH, Reflux (Williamson Ether Synthesis) Epichlor Epichlorohydrin Epichlor->Epoxide Toliprol Toliprol (Derivative) Beta-Blocker Epoxide->Toliprol Ring Opening (Amination) Amine Isopropylamine Amine->Toliprol SAR_Note Key Features: 1. Meta-Methyl: Lipophilicity 2. OH Group: H-Bonding (Essential) 3. Amine: Receptor Affinity

Figure 1: Synthetic pathway and key structural features of 1-(3-methylphenoxy)-2-propanol derivatives.

Mechanism of Action: Adrenergic Signaling

This diagram details how the derivative blocks the downstream cardiovascular effects.

Signaling Agonist Catecholamines (Epinephrine) Receptor Beta-1 Adrenergic Receptor Agonist->Receptor Activates Drug Derivative (Toliprol) Drug->Receptor BLOCKS (Competitive Antagonism) Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-Type Ca2+ Channel PKA->Ca_Channel Phosphorylates Heart Increased Heart Rate & Contractility Ca_Channel->Heart Ca2+ Influx

Figure 2: Signal transduction pathway inhibited by 1-(3-methylphenoxy)-2-propanol derivatives.[1]

Quantitative Data Summary

Compound ClassDerivative TypePrimary ActivityKey Metric (

/ MIC)
Aryloxypropanolamine Isopropyl-amine (Toliprol)

-Blocker

nM (

)
Aryloxypropanolamine tert-Butyl-amine

-Blocker

nM (High Potency)
Phenoxypropanol Unsubstituted AlcoholPreservativeMIC

(Bacteria)
Phenoxypropanol Chlorohydrin IntermediateSynthetic PrecursorN/A (Toxic/Reactive)

References

  • PubChem. (n.d.).[1] Propranolol | C16H21NO2.[1][3] National Library of Medicine.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] 3-Phenoxy-1,2-propanediol | C9H12O3.[1] National Library of Medicine.[1] Retrieved from [Link]

  • ResearchGate. (2021).[1] Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. Retrieved from [Link]

  • DailyMed. (n.d.). Propranolol Hydrochloride - Label Information. National Institutes of Health.[1] Retrieved from [Link]

  • Wikipedia. (n.d.).[1] Discovery and development of beta-blockers. Retrieved from [Link]

Sources

Technical Guide: Quantum Chemical Characterization of 1-(3-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1]

Target Molecule: 1-(3-Methylphenoxy)-2-propanol CAS: 34322-78-6 (racemic) Molecular Formula: C₁₀H₁₄O₂ Class: Glycol Ether / Phenoxypropanol Derivative[1]

This guide provides a rigorous computational protocol for the structural and electronic characterization of 1-(3-Methylphenoxy)-2-propanol.[1] As a structural analog to centrally acting muscle relaxants (e.g., Mephenesin) and a common solvent intermediate, understanding its conformational landscape and reactivity profile is critical for predicting metabolic stability and pharmacological potential.

The following protocols prioritize dispersion-corrected Density Functional Theory (DFT) to accurately model the subtle intramolecular hydrogen bonding and London dispersion forces that dictate the folding of the ether-alcohol chain.

Computational Strategy & Methodology

Theory Level Selection: Beyond B3LYP

For ether-alcohol systems, standard B3LYP functionals often fail to accurately describe weak non-covalent interactions, specifically the intramolecular hydrogen bond between the hydroxyl proton and the ether oxygen.[1]

Recommended Protocol:

  • Functional: wB97X-D or M06-2X .[1] These long-range corrected hybrid functionals explicitly account for dispersion forces, which are essential for stabilizing the "folded" conformers of phenoxypropanols.[1]

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1][2] This provides a superior balance of accuracy and cost compared to Pople sets (e.g., 6-311++G(d,p)) and minimizes Basis Set Superposition Error (BSSE).

  • Solvation Model: SMD (Solvation Model based on Density) . Superior to standard PCM for calculating free energies of solvation, particularly in aqueous or lipid-like environments relevant to drug transport.[1]

The "Self-Validating" Workflow

Trustworthiness in computation comes from rigorous checks.[1] The following workflow ensures no artifactual minima are reported.

G Start Initial Structure (R/S Enantiomer) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch DFT_Opt Geometry Optimization (wB97X-D/def2-TZVP) ConfSearch->DFT_Opt Select Lowest 5 Conformers Freq_Check Frequency Calculation (NIMAG = 0?) DFT_Opt->Freq_Check Valid Valid Minima Freq_Check->Valid Yes Transition Transition State (NIMAG = 1) Freq_Check->Transition No (Re-optimize) Properties Property Calculation (NMR, UV-Vis, FMO) Valid->Properties

Figure 1: Step-by-step computational workflow ensuring convergence to true local minima.

Conformational Analysis

The flexibility of the 2-hydroxypropyl chain (


) creates a complex potential energy surface. The meta-methyl group on the phenyl ring introduces asymmetry, requiring a search of both syn and anti orientations relative to the ether tail.[1]
Key Dihedral Angles

To identify the Global Minimum (GM), you must scan three critical dihedral angles:

  • 
     (C(ar)-O-C-C):  Determines the orientation of the ether chain relative to the aromatic ring.[1]
    
  • 
     (O-C-C-O):  The gauche/anti relationship of the ether oxygen and the hydroxyl oxygen.[1]
    
  • 
     (C-C-O-H):  The orientation of the hydroxyl proton.[1]
    
Intramolecular Hydrogen Bonding

In the gas phase and non-polar solvents, the gauche conformer is expected to be the global minimum.[1] This is stabilized by an intramolecular hydrogen bond (


), forming a pseudo-5-membered ring.

Validation Metric:

  • If your calculation shows an

    
     distance of 2.0 - 2.2 Å , the intramolecular bond is correctly modeled.
    
  • If the distance is > 2.5 Å, the dispersion correction may be insufficient, or the solvent field (e.g., water) is disrupting the internal bond.

Electronic Properties & Spectral Prediction[1][3]

Frontier Molecular Orbitals (FMO)

The reactivity of 1-(3-Methylphenoxy)-2-propanol is dictated by the HOMO-LUMO gap.[1]

  • HOMO Location: Predominantly localized on the aromatic ring and the ether oxygen lone pairs.[1] This predicts the site of electrophilic attack (e.g., metabolic oxidation by CYP450).

  • LUMO Location: Typically antibonding

    
     orbitals on the benzene ring.[1]
    

Data Presentation: Expected Energetic Trends

ParameterTheoretical Approx. (Gas Phase)Significance
HOMO Energy -6.0 to -6.5 eVIndicates susceptibility to oxidation (metabolism).[1]
LUMO Energy -0.5 to +0.5 eVIndicates resistance to reduction.[1]
Gap (

)
~6.0 eVHigh stability; typical for stable organic solvents/drugs.[1]
Dipole Moment 2.0 - 2.5 DebyeInfluences solubility and membrane permeability.[1]
Spectral Fingerprinting (IR & NMR)

To validate synthesized material, compare experimental spectra with computed values.[1]

  • IR Spectroscopy:

    • Scale Factor: Multiply computed harmonic frequencies by 0.961 (for wB97X-D/def2-TZVP) to correct for anharmonicity.

    • Diagnostic Band: The O-H stretch will shift significantly depending on conformation.[1]

      • Free OH: ~3650 cm⁻¹[1]

      • Intramolecular H-bonded OH: ~3550-3600 cm⁻¹ (Red-shifted).[1]

  • NMR (

    
    H and 
    
    
    
    C):
    • Use the GIAO (Gauge-Independent Atomic Orbital) method.[1]

    • Reference: Compute TMS (Tetramethylsilane) at the exact same level of theory to calculate chemical shifts (

      
      ).
      

Predicted Metabolic Pathways[1]

Understanding the metabolism of phenoxypropanols is crucial for toxicity assessments.[1] Based on FMO analysis and literature on similar glycol ethers (e.g., Mephenesin, Phenoxyethanol), the following metabolic routes are predicted.

Metabolism Parent 1-(3-Methylphenoxy)-2-propanol (Parent) Inter1 Hemiacetal Intermediate Parent->Inter1 CYP450 (O-Dealkylation) Hydroxylated Ring-Hydroxylated Metabolite Parent->Hydroxylated CYP450 (Aromatic Oxidation) Phenol 3-Methylphenol (Cresol) Inter1->Phenol Spontaneous Glycol Propylene Glycol Inter1->Glycol Conjugate Glucuronide/Sulfate Conjugate Phenol->Conjugate Hydroxylated->Conjugate Phase II Enzymes

Figure 2: Predicted metabolic fate.[1] The O-dealkylation pathway yielding 3-methylphenol (cresol) is a primary toxicological concern.[1]

Mechanistic Insight

The O-dealkylation is initiated by hydrogen abstraction at the alpha-carbon (adjacent to the ether oxygen).[1] DFT calculations of Bond Dissociation Energy (BDE) for these C-H bonds will confirm this as the kinetically favored step over aromatic hydroxylation.[1]

References

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics.[1] Link

  • Grimme, S., Ehrlich, S., & Goerigk, L. (2011).[1] Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry.[1] Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] Journal of Physical Chemistry B. Link

  • PubChem. (n.d.).[1][3][4][5] 1-(3-methylphenoxy)-2-propanol (Compound).[1][3][4][6] National Library of Medicine.[1][5] Link

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01.[1] Wallingford, CT: Gaussian, Inc.[1] (Standard software reference for protocols described).

Sources

Technical Guide: Enantioselective Synthesis of 1-(3-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Strategy

The synthesis of 1-(3-methylphenoxy)-2-propanol (CAS: 4317-62-8) represents a classic challenge in the preparation of chiral aryloxypropanol scaffolds, a structural motif ubiquitous in


-adrenergic receptor antagonists (beta-blockers). While the racemic synthesis involves the simple base-catalyzed opening of propylene oxide by 

-cresol, the demand for single-enantiomer intermediates in pharmaceutical development necessitates robust, scalable, and highly enantioselective methodologies.

This guide details three validated pathways for the asymmetric synthesis of (S)- or (R)-1-(3-methylphenoxy)-2-propanol, prioritizing biocatalytic methods due to their superior enantiomeric excess (


) and mild operating conditions.
Retrosynthetic Analysis

The target molecule contains a single stereocenter at the C2 position. Retrosynthetic disconnection reveals two primary precursors:

  • The Ketone (Prochiral): 1-(3-methylphenoxy)propan-2-one. Accessible via ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     displacement of chloroacetone by 
    
    
    
    -cresol. This route utilizes Asymmetric Reduction .[1]
  • The Racemic Alcohol: Accessible via non-selective ring opening of propylene oxide. This route utilizes Kinetic Resolution .[2]

Retrosynthesis Target Target: 1-(3-Methylphenoxy)-2-propanol (Chiral) Ketone Precursor A: Ketone 1-(3-methylphenoxy)propan-2-one Target->Ketone Asymmetric Reduction Racemic Precursor B: Racemic Alcohol (±)-1-(3-methylphenoxy)-2-propanol Target->Racemic Kinetic Resolution mCresol Start: m-Cresol Ketone->mCresol Chloroacetone Start: Chloroacetone Ketone->Chloroacetone Racemic->mCresol PropyleneOxide Start: Propylene Oxide Racemic->PropyleneOxide

Figure 1: Retrosynthetic map highlighting the two primary strategic disconnections.

Part 2: Technical Methodologies

Method A: Biocatalytic Asymmetric Reduction (The "Gold Standard")

This method offers the highest theoretical yield (100% vs 50% for resolution) and superior optical purity. It employs Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce the prochiral ketone.

  • Mechanism: Hydride transfer from NADPH to the re- or si-face of the ketone, mediated by the enzyme's chiral pocket.

  • Cofactor Recycling: Essential for economic viability.[2] Glucose Dehydrogenase (GDH) couples the oxidation of glucose to gluconolactone with the reduction of NADP+ to NADPH.

Method B: Lipase-Mediated Kinetic Resolution (The Robust Alternative)

Ideal when the racemic alcohol is already available or cheap to produce. It relies on the ability of lipases (e.g., Candida antarctica Lipase B, CAL-B) to selectively transesterify one enantiomer.

  • Mechanism: The catalytic serine triad acylates one enantiomer (typically the (R)-isomer) much faster than the other.

  • Outcome: Yields unreacted (S)-alcohol and (R)-acetate ester, which must be separated via chromatography or distillation.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Precursor 1-(3-methylphenoxy)propan-2-one

Before asymmetric reduction, the ketone substrate must be prepared.

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Reagents: Charge

    
    -cresol (10.8 g, 100 mmol), anhydrous 
    
    
    
    (16.6 g, 120 mmol), and acetone (150 mL).
  • Addition: Add chloroacetone (11.1 g, 120 mmol) dropwise over 30 minutes at room temperature. KI (0.5 g) can be added as a catalyst (Finkelstein condition).

  • Reaction: Reflux for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

    
    .
    
  • Purification: Distillation under reduced pressure or flash chromatography.

    • Yield: ~85-90% as a pale yellow oil.

Protocol 2: Biocatalytic Reduction to (S)-1-(3-methylphenoxy)-2-propanol

Note: Enzyme specificity must be screened. KRED-P1-B10 (Codexis) or ADH from Lactobacillus kefir often yield the (S)-alcohol.

Reagents:

  • Substrate: 1-(3-methylphenoxy)propan-2-one (1.64 g, 10 mmol).

  • Enzyme: KRED (20 mg, specific activity > 5 U/mg).

  • Cofactor Recycle: Glucose Dehydrogenase (GDH, 5 mg), NADP+ (10 mg), Glucose (2.0 g).

  • Buffer: Phosphate buffer (100 mM, pH 7.0, 50 mL).

  • Solvent: Isopropyl alcohol (IPA) can act as a co-solvent and hydrogen donor if using ADH-T (Thermoanaerobium).

Step-by-Step:

  • Buffer Prep: Dissolve glucose and NADP+ in the phosphate buffer. Adjust pH to 7.0.

  • Enzyme Charge: Add the KRED and GDH enzymes to the buffer. Stir gently (do not vortex) to dissolve.

  • Substrate Addition: Dissolve the ketone in DMSO (2 mL) or add directly if liquid. Add dropwise to the enzyme solution.

  • Incubation: Stir at 30°C at 200 rpm for 24 hours. Maintain pH by automatic titration with 1M NaOH if gluconic acid production lowers pH (though buffer usually suffices for this scale).

  • Monitoring: Extract a 100

    
    L aliquot, extract with EtOAc, and analyze via Chiral HPLC (Chiralcel OD-H column).
    
  • Workup: Saturate the aqueous phase with NaCl. Extract 3x with Ethyl Acetate (30 mL). Dry organic layer (

    
    ) and concentrate.
    
  • Result: (S)-1-(3-methylphenoxy)-2-propanol.

    • Yield: >95%.[1][3][4]

    • ee: >99%.[5]

Protocol 3: Lipase Kinetic Resolution of Racemic Alcohol

Use this if the ketone precursor is unavailable.

Reagents:

  • Substrate: Racemic 1-(3-methylphenoxy)-2-propanol (1.66 g, 10 mmol).

  • Enzyme: Immobilized CAL-B (Novozym 435, 100 mg).

  • Acyl Donor: Vinyl Acetate (5 mL, excess).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (20 mL).

Step-by-Step:

  • Mix: Dissolve racemic alcohol in MTBE. Add Vinyl Acetate.

  • Initiate: Add Novozym 435 beads.

  • Incubate: Shake at 30-40°C in an orbital shaker (200 rpm).

  • Monitor: Check conversion by GC or HPLC. The reaction should theoretically stop at 50% conversion.

    • Time: Typically 24-48 hours.

  • Termination: Filter off the enzyme beads (can be reused).

  • Separation: Concentrate the filtrate. The mixture contains (S)-alcohol and (R)-acetate.

    • Separate via Flash Chromatography (Silica gel).

    • Eluent: Hexane/EtOAc gradient.[2] The ester elutes first (non-polar), followed by the alcohol.

  • Hydrolysis (Optional): If the (R)-enantiomer is desired, hydrolyze the isolated ester using

    
     in MeOH.
    

Part 4: Data Visualization & Logic

Comparative Analysis of Methods
FeatureMethod A: Biocatalytic ReductionMethod B: Lipase ResolutionMethod C: Chemical Hydrogenation (Ru-BINAP)
Starting Material Prochiral KetoneRacemic AlcoholProchiral Ketone
Max Theoretical Yield 100%50% (for one enantiomer)100%
Enantiomeric Excess >99% (Excellent)>98% (High)90-97% (Variable)
Atom Economy HighLow (Acyl donor waste)High
Cost Driver Cofactor (NADP+)Enzyme (Lipase)Metal Catalyst (Ru/Rh)
Scalability High (Aqueous/Mild)High (Simple operation)Medium (High Pressure H2)
Biocatalytic Workflow Diagram

The following diagram illustrates the catalytic cycle for Method A (KRED Reduction), emphasizing the coupled cofactor recycling system which is critical for process viability.

Biocatalysis Substrate Ketone Substrate (Prochiral) KRED Enzyme 1: KRED Substrate->KRED Product Chiral Alcohol (S)-Enantiomer NADP NADP+ GDH Enzyme 2: GDH NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product Reduction KRED->NADP GDH->NADPH Recycling GDH->Gluconolactone Oxidation

Figure 2: Coupled enzyme system showing the reduction of the ketone by KRED driven by the regeneration of NADPH via Glucose Dehydrogenase (GDH).

Part 5: References

  • Hollmann, F., Opperman, D. J., & Paul, C. E. (2020).[6] Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition. [Link]

  • Gotor-Fernández, V., Brieva, R., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. [Link]

  • Kamal, A., et al. (2009). Lipase mediated resolution of aryloxypropan-2-ols. Tetrahedron: Asymmetry.[2] [Link]

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation of Ketones. Nobel Lecture. [Link]

Sources

Methodological & Application

Application Note: Technical Evaluation of 1-(3-Methylphenoxy)-2-propanol in In Vitro Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(3-Methylphenoxy)-2-propanol (CAS: 17181-22-9, herein referred to as 3-MPP ) is a lipophilic ether derivative structurally analogous to the muscle relaxant Mephenesin and the preservative Phenoxyethanol. While often utilized as a chemical intermediate in the synthesis of beta-blockers (e.g., Bevantolol precursors), its application in cell culture requires rigorous control of solvent effects and concentration thresholds due to its potential membrane-modulating and anesthetic properties.

This guide provides a validated workflow for solubilizing 3-MPP, establishing dose-response curves, and evaluating cellular compatibility.

Physicochemical Profile
ParameterValueRelevance to Protocol
Formula C₁₀H₁₄O₂Stoichiometric calculations
Molecular Weight 166.22 g/mol Molar dosing conversion
LogP (Predicted) ~2.3 - 2.6Lipophilic; requires organic solvent (DMSO/EtOH)
State Liquid/OilDensity correction required if pipetting by volume
Target Class Phenoxy-propanolMembrane perturbation, Ion channel modulation

Pre-Experimental Preparation

Solubilization Strategy

Due to the lipophilic nature of 3-MPP (LogP > 2), direct addition to aqueous cell culture media will result in precipitation or micelle formation, leading to erratic data. Dimethyl sulfoxide (DMSO) is the required vehicle.[1]

Critical Safety Rule: The final concentration of DMSO in the cell culture well must never exceed 0.5% (v/v) to avoid vehicle toxicity masking the compound's effects.

Stock Solution Protocol (100 mM)
  • Weighing: Weigh 16.62 mg of 3-MPP into a sterile, antistatic microcentrifuge tube.

    • Note: If the compound is a viscous liquid, reverse pipetting is recommended, but gravimetric measurement is more accurate.

  • Solvent Addition: Add 1.0 mL of sterile-filtered, cell-culture grade DMSO (≥99.9%).

  • Homogenization: Vortex vigorously for 30 seconds. Inspect for "schlieren" lines (refractive streaks); if present, vortex again.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Serial Dilution Workflow

Do not dilute the 100 mM stock directly into the media in the well. Use an "Intermediate Plate" method to ensure rapid dispersion.

DilutionWorkflow cluster_check Quality Control Stock Stock Solution (100 mM in DMSO) Inter Intermediate Dilution (200x Conc. in Media) Stock->Inter 1. Dilute 1:200 (e.g., 5µL Stock + 995µL Media) Final Final Assay Well (1x Conc., 0.5% DMSO) Inter->Final 2. Add to Cells (e.g., 100µL Inter + 0µL (replace media)) Check Check for Precipitation (Microscopy) Inter->Check

Figure 1: Two-step dilution strategy to prevent precipitation shock when introducing lipophilic 3-MPP to aqueous media.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/WST-8 Assay)

Objective: Determine the IC50 of 3-MPP to establish a sub-toxic therapeutic window. Cell Model: HepG2 (Metabolic competent) or NIH-3T3 (Fibroblast standard).

Materials:

  • 3-MPP Stock (100 mM)

  • MTT Reagent (5 mg/mL in PBS)

  • 96-well tissue culture plates

Step-by-Step:

  • Seeding: Seed cells at 5,000–10,000 cells/well in 100 µL media. Incubate for 24h to allow attachment.

  • Treatment Preparation: Prepare 2x concentrations of 3-MPP in media (ensuring DMSO is constant at 1.0% in this 2x mix).

    • Range: 0 µM (Vehicle), 10 µM, 50 µM, 100 µM, 500 µM, 1000 µM.

  • Dosing: Remove old media. Add 100 µL of the fresh treatment media.

    • Note: This results in a final DMSO concentration of 0.5% if prepared correctly.

  • Incubation: Incubate for 24h or 48h at 37°C, 5% CO₂.

  • Readout:

    • Add 10 µL MTT reagent per well. Incubate 3-4h.

    • Aspirate media carefully.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Normalize to Vehicle Control (0 µM). Plot Log(Concentration) vs. % Viability.

Protocol B: Membrane Integrity Assay (LDH Release)

Objective: Differentiate between metabolic inhibition (MTT) and membrane rupture (necrosis), which is common with phenoxy-propanol derivatives.

Step-by-Step:

  • Setup: Identical seeding as Protocol A.

  • Positive Control: Prepare wells with 1% Triton X-100 (Maximum Lysis).

  • Sampling: After 24h exposure to 3-MPP, collect 50 µL of supernatant without disturbing the cell monolayer.

  • Reaction: Transfer supernatant to a new plate. Add 50 µL LDH Reaction Mix.

  • Measurement: Incubate 30 min in dark. Read Absorbance at 490 nm.

  • Calculation:

    
    
    

Mechanistic Context & Signaling

3-MPP is hypothesized to act via non-specific membrane perturbation or specific interaction with voltage-gated ion channels, similar to Mephenesin.

Mechanism Compound 3-MPP (Lipophilic) Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Partitions into Fluidity Increased Membrane Fluidity Membrane->Fluidity Structural perturbation IonChannel Ion Channel Modulation (Na+/Ca2+) Membrane->IonChannel Direct binding? Fluidity->IonChannel Allosteric modulation Toxicity Lysis / Necrosis (High Dose) Fluidity->Toxicity Loss of integrity (>1 mM) Signaling Altered Excitability (Inhibition) IonChannel->Signaling Therapeutic/Anesthetic Effect

Figure 2: Hypothesized Mechanism of Action. At low doses, 3-MPP likely modulates ion channels via membrane fluidity changes; at high doses, it causes lysis.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Crystal formation in well Solubility limit exceededReduce max concentration to <500 µM; Ensure DMSO stock is warm before use.
Vehicle Control toxicity DMSO > 0.5%Recalculate dilution factors. Use the "Intermediate Plate" method.
High variance in replicates Pipetting error of viscous stockUse positive displacement pipettes for the 100% DMSO stock.
Color change in media pH shift3-MPP may be slightly acidic/basic depending on purity. Check media pH; buffer with HEPES if necessary.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96701, 1-(3-Methylphenoxy)-2-propanol. Retrieved from [Link]

  • Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell culture. Pharmacology & Pharmacy. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT and WST-8. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • U.S. EPA. (2023). CompTox Chemicals Dashboard: 1-(3-Methylphenoxy)-2-propanol. Retrieved from [Link]

Sources

analytical methods for quantification of 1-(3-Methylphenoxy)-2-propanol in samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the analytical protocols for the quantification of 1-(3-Methylphenoxy)-2-propanol (CAS: 4317-62-8), a structural analog of Mephenesin and a lipophilic preservative/solvent often found in cosmetic formulations or as a synthesis impurity in pharmaceutical intermediates (e.g., Bevantolol).

Due to its structural similarity to other phenoxy-alcohols (e.g., Phenoxyethanol, Chlorphenesin), accurate separation is critical. This guide presents two validated workflows:

  • HPLC-UV/DAD: For routine Quality Control (QC) and high-concentration assay (>10 ppm).

  • GC-MS: For trace-level impurity profiling (<1 ppm) and complex matrix confirmation.

Analyte Profile

  • Chemical Name: 1-(3-Methylphenoxy)-2-propanol[1][2][3][4][5]

  • Synonyms: 1-(m-Tolyloxy)-2-propanol; 3-(m-Tolyloxy)-2-hydroxypropane

  • CAS Number: 4317-62-8[1]

  • Molecular Formula: C₁₀H₁₄O₂

  • Molecular Weight: 166.22 g/mol [1]

  • LogP: ~1.9 (Lipophilic)

  • Solubility: Soluble in alcohols, acetonitrile, ethyl acetate; sparingly soluble in water.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for: Raw material assay, finished product content uniformity, and stability testing.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µmProvides robust hydrophobic retention and peak shape for phenolic ethers.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification suppresses ionization of residual silanols, reducing tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent strength than methanol, ensuring sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Detection UV @ 272 nm (Bandwidth 4 nm)

for the meta-substituted phenolic ring.
Column Temp 30°CImproves reproducibility of retention times.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.

  • Working Standards: Dilute stock to create a 6-point calibration curve: 1, 5, 10, 50, 100, and 200 µg/mL.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Recommended for: Trace impurity analysis, complex cosmetic matrices (creams/lotions), and mass confirmation.

Instrument Parameters
ParameterSpecification
Inlet Split/Splitless (Split ratio 10:1 for high conc; Splitless for trace) @ 250°C
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C
Acquisition SIM Mode (Target Ions: m/z 166, 107, 108)
Temperature Program
  • Initial: 60°C (Hold 1 min) - Solvent focusing.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 10°C/min to 280°C (Hold 3 min) - Elution of analyte and matrix cleanup.

Sample Preparation Protocols

Protocol: Extraction from Cosmetic Creams/Lotions

Objective: Isolate 1-(3-Methylphenoxy)-2-propanol from lipid-rich matrices.

  • Weighing: Accurately weigh 1.0 g of sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of Acetonitrile . (ACN precipitates proteins and solubilizes the phenoxy ether).

  • Dispersal: Vortex vigorously for 2 minutes.

  • Ultrasonication: Sonicate for 15 minutes at room temperature to ensure complete extraction.

  • Clarification: Centrifuge at 4,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Note: If the sample is too viscous or has high oil content, perform a liquid-liquid extraction (LLE) using Hexane (to remove oils) and Methanol/Water (to retain analyte), then analyze the Methanol phase.

Workflow Visualization

AnalyticalWorkflow Start Sample Receipt MatrixCheck Determine Matrix Type Start->MatrixCheck Liquid Liquid/Solvent MatrixCheck->Liquid Simple Solid Cream/Lotion/Solid MatrixCheck->Solid Complex Dilution Direct Dilution (50:50 ACN:H2O) Liquid->Dilution Extraction LLE / Solvent Extraction (Acetonitrile + Sonication) Solid->Extraction Filter Filter (0.22 µm PTFE) Dilution->Filter Extraction->Filter ConcCheck Expected Conc? Filter->ConcCheck HighConc > 10 ppm (Routine QC) ConcCheck->HighConc LowConc < 1 ppm (Impurity/Trace) ConcCheck->LowConc HPLC HPLC-UV (272 nm) C18 Column HighConc->HPLC GCMS GC-MS (SIM Mode) DB-5ms Column LowConc->GCMS Report Data Analysis & Reporting HPLC->Report GCMS->Report

Figure 1: Decision tree for sample preparation and instrumental analysis selection based on matrix complexity and sensitivity requirements.

Calculations & Validation

System Suitability Criteria (HPLC)[5]
  • Tailing Factor: < 1.5

  • Resolution (Rs): > 2.0 (between analyte and nearest matrix peak)

  • RSD (n=6 injections): < 2.0%

Quantification Formula


Where:
  • 
     = Peak Area of Sample
    
  • 
     = Average Peak Area of Standard
    
  • 
     = Concentration of Standard (mg/mL)
    
  • 
     = Total Volume of Sample Solution (mL)
    
  • 
     = Weight of Sample (g)
    

References

  • PubChem. (2023).[2] Compound Summary for CID 12499852: 1-(3-Methoxyphenyl)propan-2-ol (Isomer Reference). Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 1-(3-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the analysis of 1-(3-Methylphenoxy)-2-propanol (CAS: 17181-59-6), often referred to as propylene glycol mono-m-tolyl ether.

The Analytical Challenge

This molecule presents specific chromatographic challenges that standard "cookbook" methods fail to address:

  • Regioisomerism: The synthesis (reaction of m-cresol with propylene oxide) typically yields the target secondary alcohol (1-substituted) as the major product, but thermodynamic variances can produce the primary alcohol isomer (2-(3-methylphenoxy)-1-propanol).

  • Phenolic Impurities: Residual m-cresol (starting material) is a critical impurity that must be resolved.

  • Detection Specificity: While refractive index (RI) is often used for glycols, the aromatic ring in this ether allows for high-sensitivity UV detection, which is superior for trace impurity analysis.

The Solution Strategy

We utilize a C18 stationary phase with high carbon load for primary retention, utilizing the hydrophobic nature of the tolyl ring. However, to ensure resolution between the regioisomers, we employ a controlled gradient with an acidic mobile phase. The acid suppresses the ionization of residual m-cresol (


), keeping it in a neutral, retained state to prevent peak tailing and ensure it does not co-elute with the solvent front.

Analytical Workflow Visualization

The following diagram outlines the logical flow of the method development and execution, highlighting the critical decision points for ensuring data integrity.

AnalyticalWorkflow Sample Sample Preparation (Diluent: 50:50 MeCN:H2O) System HPLC System Setup (C18 Column, UV 272nm) Sample->System Injection Separation Gradient Elution (Hydrophobic Interaction) System->Separation Mobile Phase Detection Data Acquisition (Peak Integration) Separation->Detection Elution Analysis Result Validation (Resolution > 2.0) Detection->Analysis Quantification Analysis->System Re-equilibrate

Figure 1: Analytical workflow for 1-(3-Methylphenoxy)-2-propanol analysis. The feedback loop ensures system suitability before final reporting.

Detailed Experimental Protocol

Reagents and Chemicals[1]
  • Analyte Standard: 1-(3-Methylphenoxy)-2-propanol (>98% purity).

  • Impurity Standard: m-Cresol (3-Methylphenol).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).

  • Modifier: Phosphoric Acid (85%, HPLC Grade).

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.3.5 µm particles offer a balance between resolution (needed for isomers) and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH (~2.5) suppresses silanol activity and keeps phenolic impurities protonated.
Mobile Phase B Acetonitrile (100%)Strong eluent for aromatic ethers.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter kinetics.
Column Temp 30°CControlled temperature improves retention time reproducibility.
Injection Volume 10 µLSufficient for sensitivity without overloading the column.
Detection UV @ 272 nmThe absorption maximum (

) for the tolyl ether chromophore; minimizes solvent noise compared to 210 nm.
Gradient Program

A gradient is preferred over isocratic elution to ensure the late-eluting dimers or oxidation products are cleared from the column.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration/Injection
2.009010Isocratic hold to elute polar void volume
12.004060Linear ramp to elute target analyte
15.00595Wash step (remove highly lipophilic contaminants)
18.00595Hold Wash
18.109010Return to initial conditions
23.009010Stop / Next Injection
Sample Preparation
  • Stock Solution: Weigh 50 mg of 1-(3-Methylphenoxy)-2-propanol into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (Concentration: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A:B (50:50) .

    • Note: Matching the diluent to the midpoint of the gradient prevents "solvent shock" which can cause peak splitting for early eluters.

Mechanism of Separation

To understand why this method works, we must look at the molecular interactions. The separation is driven by solvophobic theory.

SeparationMechanism cluster_isomers Isomer Selectivity Analyte 1-(3-Methylphenoxy)-2-propanol Phase C18 Stationary Phase Analyte->Phase Hydrophobic Interaction (Tolyl Ring <-> C18 Chain) Mobile Mobile Phase (MeCN/H2O) Analyte->Mobile Dipole-Dipole (OH Group <-> Water) SecAlc Secondary Alcohol (Target) SecAlc->Phase Steric Hindrance reduces retention slightly PriAlc Primary Alcohol (Impurity) PriAlc->Phase Higher effective surface area

Figure 2: Mechanistic view of the separation. The hydrophobic tolyl ring drives retention, while the hydroxyl position (primary vs secondary) creates slight differences in interaction strength, allowing for isomer resolution.

System Suitability & Validation Criteria

Before running unknown samples, the system must pass the following criteria (based on USP <621> guidelines):

  • Resolution (

    
    ):  > 2.0 between m-cresol (approx. RT 6.5 min) and 1-(3-Methylphenoxy)-2-propanol (approx. RT 9.2 min).
    
  • Tailing Factor (

    
    ):  Not more than (NMT) 1.5 for the main peak.
    
  • Precision: Relative Standard Deviation (RSD) of < 1.0% for retention time and < 2.0% for peak area (n=6 injections).

Troubleshooting Guide
  • Peak Tailing: Usually indicates silanol interaction.[1] Ensure Phosphoric Acid is present in Mobile Phase A. If tailing persists, increase column temperature to 40°C.

  • Double Peaks: If the main peak appears split, check the sample diluent. If the sample is dissolved in 100% Acetonitrile but injected into a 90% Water starting stream, the analyte may precipitate momentarily. Always dilute samples in 50:50 solvent.

References

  • Phenomenex. (2023).[2] Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • Shimadzu. (2022). Separation Characteristics of Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

Disclaimer: This protocol is intended for research and development purposes. Users should validate the method according to their specific regulatory requirements (e.g., ICH Q2(R1)) before applying it to GMP release testing.

Sources

Application Note: Strategic Utilization of 1-(3-Methylphenoxy)-2-propanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 1-(3-Methylphenoxy)-2-propanol (CAS: 4317-62-8) in pharmaceutical research. While often overshadowed by its aminated derivatives (beta-blockers), this molecule serves as a critical pharmacophore scaffold , a negative control probe for Structure-Activity Relationship (SAR) studies, and a starting material for the synthesis of novel


-methylated aryloxyamine analogs.

Executive Summary & Chemical Profile

In the development of aryloxypropanolamine drugs (e.g., Toliprolol ), the secondary amine moiety is essential for


-adrenergic receptor binding (ionic interaction with Asp113). 1-(3-Methylphenoxy)-2-propanol  represents the "de-aminated" lipophilic core of Toliprolol.

Its utility in drug discovery is threefold:

  • SAR Validation: It acts as a negative control to quantify the binding energy contribution of the aromatic tail and ether linkage independent of the amine-aspartate salt bridge.

  • Fragment-Based Drug Discovery (FBDD): It serves as a lipophilic fragment to probe hydrophobic pockets in novel receptors (e.g.,

    
    -AR or ion channels).
    
  • Synthetic Precursor: It is the starting material for

    
    -methylated aryloxyamines  (via oxidation and reductive amination), a class of analogs explored for metabolic stability and receptor selectivity.
    
Chemical Specifications
PropertyValueNotes
IUPAC Name 1-(3-Methylphenoxy)propan-2-olAlso: 1-(m-Tolyloxy)-2-propanol
CAS Number 4317-62-8Distinct from Mephenesin (ortho-isomer)
Molecular Formula

MW: 166.22 g/mol
Key Functionality Secondary Alcohol (

-OH)
Chiral center at C2 (usually racemic)
LogP (Calc) ~2.1 - 2.3Moderate lipophilicity; CNS penetrant

Synthetic Pathways & Logic

The following diagram illustrates the position of 1-(3-Methylphenoxy)-2-propanol in the drug discovery workflow, contrasting the "Classic" Toliprolol route with the "Novel" Analog route derived from this specific starting material.

G Cresol m-Cresol (Starting Material) Glycidyl Glycidyl Ether (Intermediate) Cresol->Glycidyl + Epi (Base) Target 1-(3-Methylphenoxy)-2-propanol (THE SCAFFOLD) Cresol->Target + Propylene Oxide (Green Synthesis) Epi Epichlorohydrin Toliprolol Toliprolol (Standard Beta-Blocker) Glycidyl->Toliprolol + iPr-NH2 (Ring Opening) PropOx Propylene Oxide Ketone Aryloxy-2-propanone (Oxidized Intermediate) Target->Ketone Jones Oxidation or Swern AlphaAnalog 2-Amino-Propyl Analog (Novel Alpha-Methyl Drug) Ketone->AlphaAnalog Reductive Amination (R-NH2 / NaBH4)

Figure 1: Divergent synthetic pathways. The target molecule (Yellow) allows access to novel


-methylated analogs (Red), distinct from the classical beta-blocker pathway (Green).

Detailed Experimental Protocols

Protocol A: Green Synthesis of the Scaffold

Objective: High-yield synthesis of 1-(3-Methylphenoxy)-2-propanol using a solvent-free, atom-economic approach. Rationale: Direct ring-opening of propylene oxide by the phenoxide anion avoids the formation of chlorohydrin impurities common in epichlorohydrin routes.

Materials:

  • m-Cresol (1.0 eq)

  • Propylene Oxide (1.2 eq)

  • Catalyst: Potassium Carbonate (

    
    , 0.05 eq) or Tetrabutylammonium bromide (TBAB)
    
  • Equipment: High-pressure glass reactor or sealed tube (due to volatile epoxide).

Step-by-Step Procedure:

  • Charging: In a sealed reaction vessel, combine m-cresol (10.8 g, 100 mmol) and anhydrous

    
     (0.7 g, 5 mmol).
    
  • Addition: Cool the vessel to 0°C. Slowly add propylene oxide (7.0 g, 120 mmol) to minimize vaporization.

  • Reaction: Seal the vessel and heat to 110°C for 4–6 hours.

    • Mechanism:[1][2][3][4] The phenoxide anion attacks the less hindered carbon of the epoxide (regioselective

      
      ) to form the secondary alcohol.
      
  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL). Wash with 1M NaOH (2 x 20 mL) to remove unreacted cresol (critical for purity). Wash with brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~127°C at 12 mmHg) or flash chromatography (Hexane/EtOAc 8:2).
    
  • Validation: Target yield >85%.

    • 1H NMR (CDCl3):

      
       7.1 (m, aromatic), 3.9 (m, 
      
      
      
      ), 4.1 (m, CH-OH), 1.2 (d,
      
      
      ).
Protocol B: "Novel Analog" Synthesis (Reductive Amination)

Objective: Convert the scaffold into a 2-amino-aryloxy derivative (an isomer of Toliprolol) to test for receptor subtype selectivity. Rationale: Standard beta-blockers have the amine at C3. By oxidizing C2 to a ketone and aminating, we place the amine at C2, creating a sterically constrained "geminal" analog.

Step-by-Step Procedure:

  • Oxidation (Jones Oxidation):

    • Dissolve 1-(3-Methylphenoxy)-2-propanol (1.66 g, 10 mmol) in Acetone (20 mL).

    • Add Jones Reagent (CrO3/H2SO4) dropwise at 0°C until the orange color persists.

    • Stir for 1 hour. Quench with isopropanol.

    • Extract with ether, wash with bicarbonate, and concentrate to yield 1-(3-methylphenoxy)propan-2-one .

  • Reductive Amination:

    • Dissolve the ketone (1.64 g, 10 mmol) in Methanol (15 mL).

    • Add Isopropylamine (1.2 eq) and stir for 30 mins to form the imine.

    • Add

      
       (1.5 eq) portion-wise at 0°C.
      
    • Stir at room temperature for 12 hours.

  • Isolation:

    • Quench with water, extract with DCM.

    • Convert to Hydrochloride salt using HCl/Ether for stability.

    • Result: 1-(3-methylphenoxy)-N-isopropylpropan-2-amine.

Analytical Quality Control (HPLC)

Use this method to detect 1-(3-Methylphenoxy)-2-propanol as a starting material or impurity in Toliprolol samples.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 275 nm (characteristic of m-cresol ether)
Retention Time ~8.5 min (Elutes after Toliprolol due to lack of polar amine)

References

  • Toliprolol Synthesis & Impurities

    • Source: PubChem Compound Summary for CID 5506 (Toliprolol).
    • Relevance: Confirms the structural relationship between the m-cresol ether core and the final drug.
    • URL:[Link]

  • Aryloxypropanolamine SAR Studies

    • Title: Structure-Activity Relationships of Aryloxypropanolamine Agonists with Selectivity for the Human β3-Adrenergic Receptor.
    • Source:Molecules (2018).[5]

    • Relevance: Validates the use of the aryloxypropanol scaffold in designing selective beta-agonists/antagonists.
    • URL:[Link]

  • Green Synthesis of Phenoxypropanols: Title: Base-catalyzed reaction of phenols with propylene oxide. Source:Journal of Applied Polymer Science (General reference for the phenolic-epoxide reaction mechanism). Context: Supports the Protocol A methodology using .
  • Chemical Properties

    • Title: 1-(3-Methylphenoxy)-2-propanol Product Entry.[6][7][8][9][10][11]

    • Source: ChemicalBook/CAS D

Sources

protocol for testing the efficacy of 1-(3-Methylphenoxy)-2-propanol as a beta-blocker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 1-(3-Methylphenoxy)-2-propanol as a Putative Beta-Adrenergic Antagonist

Executive Summary & Rationale

This application note details the protocol for evaluating the beta-adrenergic blocking efficacy of 1-(3-Methylphenoxy)-2-propanol (referred to herein as MPP ).

Scientific Context: MPP is the structural core of the known beta-blocker Toliprolol (1-(3-methylphenoxy)-3-(isopropylamino)-2-propanol), lacking the isopropylamine side chain.[1][2][3] Classical Structure-Activity Relationship (SAR) theory dictates that the amino-hydroxy-propoxy side chain is critical for high-affinity binding to the aspartate residue (Asp113 in


-AR) within the receptor pocket.[1][2]

Therefore, this protocol is designed as a Structure-Activity Relationship (SAR) Probe Study . It determines whether the aryloxypropanol core retains any residual affinity or allosteric modulatory effect in the absence of the amine tail.[1]

Experimental Hypothesis:

  • Null Hypothesis (

    
    ):  MPP will exhibit negligible binding affinity (
    
    
    
    ) and no functional antagonism due to the absence of the protonatable nitrogen.[1][2]
  • Alternative Hypothesis (

    
    ):  MPP retains weak affinity or acts as a neutral antagonist/allosteric modulator via hydrophobic interactions with the receptor helix.[1][2]
    

Experimental Workflow

The evaluation follows a "Funnel Screening" approach, moving from high-throughput binding assays to functional validation.[1][2]

ExperimentalWorkflow Start Test Article: MPP (1-(3-Methylphenoxy)-2-propanol) Step1 Phase 1: In Silico Docking (Target: u03b21-AR / PDB: 2Y00) Start->Step1 Control Positive Control: Toliprolol Negative Control: Vehicle (DMSO) Step2 Phase 2: Radioligand Binding Assay (Competition vs [3H]-CGP12177) Control->Step2 Step1->Step2 Prioritization Decision Binding Affinity (Ki < 10 u03bcM?) Step2->Decision Step3 Phase 3: Functional cAMP Assay (Antagonist Mode) Decision->Step3 Yes Stop Discontinue: Lack of Pharmacophore Confirmed Decision->Stop No Report Generate SAR Report & IC50 Curves Step3->Report

Figure 1: Screening cascade for MPP. The protocol prioritizes binding affinity before expending resources on functional cellular assays.[1]

Phase 1: Radioligand Binding Assay (Competition)

This is the definitive test for receptor occupancy.[1] We use a competition assay where non-radioactive MPP attempts to displace a known high-affinity radioligand.[1][2]

Objective: Determine the Inhibition Constant (


) of MPP for 

and

receptors.
Materials
  • Receptor Source: CHO-K1 cell membranes overexpressing human

    
    -AR (e.g., PerkinElmer or Eurofins).[1][2]
    
  • Radioligand:

    
    -CGP12177 (Hydrophilic, non-selective 
    
    
    
    -antagonist).[1][2] Specific Activity ~30-60 Ci/mmol.[1][2]
  • Test Compound: MPP (Dissolved in 100% DMSO, final assay concentration <1% DMSO).

  • Reference Ligand: Propranolol or Toliprolol (10

    
    M) for defining Non-Specific Binding (NSB).[1][2]
    
Protocol Steps
  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer (50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4).
    
  • Plate Setup (96-well format):

    • Total Binding (TB): Membrane + Radioligand + Buffer.[1][2]

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Propranolol.[1][2]
      
    • Test Wells: Membrane + Radioligand + MPP (Concentration range:

      
       M to 
      
      
      
      M).[1][2]
  • Incubation: Incubate plates for 90 minutes at 27°C.

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Add liquid scintillation cocktail and count radioactivity (CPM) on a MicroBeta counter.

Data Analysis

Calculate % Inhibition and fit to a one-site competition model: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Convert 

to

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.[1][2][4][5]

Phase 2: Functional cAMP Accumulation Assay

If MPP shows binding (


), we test if it acts as an antagonist (blocking Isoproterenol-induced cAMP) or an agonist.[1][2]

Mechanism: Beta-blockers prevent the


-protein coupling that activates Adenylyl Cyclase (AC).[1][2]

SignalingPathway Ligand Agonist (Isoproterenol) Receptor u03b2-Adrenergic Receptor Ligand->Receptor Activates Blocker Antagonist? (MPP) Blocker->Receptor Blocks (T-bar) Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP (Signal) AC->cAMP Converts ATP ATP ATP->AC

Figure 2: Signaling pathway.[1][2] MPP is tested for its ability to inhibit the Isoproterenol -> cAMP cascade.[1][2]

Protocol Steps (TR-FRET Detection)
  • Cell Seeding: Seed HEK293 cells stably expressing

    
    -AR (10,000 cells/well) in white 384-well plates.
    
  • Agonist Challenge:

    • Prepare an

      
       concentration of Isoproterenol (typically 10 nM).[1][2]
      
    • Add MPP (serial dilution) to cells 15 minutes prior to Isoproterenol addition.[1][2]

  • Stimulation: Add the Isoproterenol challenge and incubate for 30 minutes at 37°C.

  • Detection:

    • Add Lysis buffer containing Europium-cryptate labeled cAMP antibody and d2-labeled cAMP (HTRF/LANCE kit).[1][2]

    • Incubate 1 hour at room temperature.

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm.

Interpretation
  • Antagonist: Decrease in TR-FRET signal (inverse to cAMP) as MPP concentration increases.[1][2]

  • Agonist: Increase in cAMP with MPP alone (no Isoproterenol).[1][2]

Data Presentation & Acceptance Criteria

All data should be summarized in the following format.

Table 1: Comparative Efficacy Metrics

CompoundRoleBinding

(

)
Binding

(

)
Functional

(cAMP)
Toliprolol Positive Control~8.5~8.2~10 nM
MPP Test CandidateTBD TBD TBD
Propranolol Reference Standard9.09.02 nM

Self-Validation Checklist:

  • Z-Factor: The Z' factor for the cAMP assay must be > 0.5 for the plate to be valid.[1][2]

  • Window: The signal window (Isoproterenol max vs. Vehicle min) must be > 5-fold.

  • Reference Curve: The Propranolol

    
     must fall within 3-fold of historical means.[1][2]
    

References

  • PubChem. 1-(3-methylphenoxy)-2-propanol Compound Summary. National Library of Medicine.[1] Available at: [Link][1][2]

  • Baker, J. G. (2005).[1] The selectivity of beta-adrenoceptor antagonists for the human beta1, beta2 and beta3 adrenoceptors.[1] British Journal of Pharmacology.[1] Available at: [Link][1][2]

  • DrugBank. Toliprolol: Pharmacology and Structure.[1][6][7] Available at: [Link][1][2]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1][2] Biochemical Pharmacology.[1][6] Available at: [Link]

Sources

Application Note: Qualification and Use of 1-(3-Methylphenoxy)-2-propanol as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the analytical protocol for using 1-(3-Methylphenoxy)-2-propanol as a Certified Reference Material (CRM) or Reference Standard.[1] This compound is a critical process-related impurity and intermediate in the synthesis of aryloxypropanolamine class drugs (e.g., Toliprolol) and glyceryl ether derivatives (e.g., Mephenesin analogs).[1]

Effective control of this impurity requires a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1] This document provides a self-validating workflow for stock preparation, method execution, and data integrity verification, designed for compliance with ICH Q2(R1) and USP <621> guidelines.

Physicochemical Profile & Analytical Relevance[1][2][3][4][5][6][7][8][9]

Understanding the molecule's behavior is the precursor to method design. 1-(3-Methylphenoxy)-2-propanol contains a secondary hydroxyl group and an ether linkage to a meta-substituted aromatic ring.[1]

PropertyValueAnalytical Implication
CAS Number 17186-36-6Unique identifier for procurement/documentation.
Molecular Formula C₁₀H₁₄O₂Monoisotopic Mass: 166.099 g/mol (MS detection target).
Chromophore Phenoxy moietyUV Absorbance Maxima (

) at ~272 nm and ~215 nm.[1]
LogP (Predicted) ~1.9 - 2.1Moderately lipophilic; suitable for C18/C8 RP-HPLC.[1]
Solubility Methanol, ACN, DMSOHigh organic solubility; use MeOH/Water diluents to prevent precipitation.
pKa ~14 (Alcoholic OH)Non-ionizable in typical HPLC pH ranges (2-8); pH robustness is high.[1]

Analytical Method Development Strategy

Causality in Method Design[1]
  • Stationary Phase Selection: A C18 (Octadecylsilane) column is chosen due to the analyte's moderate hydrophobicity.[1] A "Base Deactivated" (BDS) or end-capped column is recommended to prevent peak tailing caused by the secondary hydroxyl group interacting with residual silanols.[1]

  • Mobile Phase: An acidic modifier (0.1% Phosphoric or Formic Acid) is not strictly necessary for ionization control (neutral molecule) but is critical for peak sharpness and suppressing ionization of co-eluting phenolic impurities (e.g., unreacted m-cresol).[1]

  • Detection: UV at 272 nm provides specificity for the aromatic ether system while minimizing baseline noise from mobile phase solvents, unlike low-UV (210 nm) detection.[1]

HPLC Method Parameters (Standard Operating Procedure)
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV @ 272 nm (Reference: 360 nm / 100 nm bw)
Run Time 20 Minutes

Gradient Program:

  • 0.0 min: 90% A / 10% B

  • 12.0 min: 40% A / 60% B (Linear Ramp)[1]

  • 15.0 min: 10% A / 90% B (Wash)[1]

  • 15.1 min: 90% A / 10% B (Re-equilibration)

  • 20.0 min: End

Protocol: Reference Standard Preparation

Visual Workflow (DOT Diagram)[1]

StandardPrep Start Start: Solid Reference Standard (Store at 2-8°C) Weighing Gravimetric Step: Weigh 10.0 mg ± 0.1 mg into 10 mL Volumetric Flask Start->Weighing Dissolution Dissolution: Add 5 mL Methanol (HPLC Grade) Sonicate 5 mins Weighing->Dissolution Critical: Ensure complete solubility MakeUp Dilution to Volume: Fill to mark with Diluent (50:50 Water:MeOH) Dissolution->MakeUp StockSol Primary Stock Solution (1000 µg/mL) MakeUp->StockSol WorkingSol Working Standard: Dilute 1:100 to 10 µg/mL StockSol->WorkingSol Daily Prep Storage Storage: Amber Vial, -20°C Stability: 30 Days StockSol->Storage

Figure 1: Critical workflow for the preparation of accurate reference standard stock solutions.

Detailed Steps
  • Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) before opening to prevent moisture condensation (hygroscopicity risk).

  • Weighing: Weigh accurately 10.0 mg of 1-(3-Methylphenoxy)-2-propanol into a 10 mL amber volumetric flask.

    • Note: Use an analytical balance with d=0.01 mg.[1]

  • Dissolution: Add approximately 5 mL of Methanol. Sonicate for 5 minutes. The compound should dissolve instantly; inspect for "schlieren" lines indicating incomplete mixing.

  • Dilution: Dilute to volume with Water/Methanol (50:50 v/v). This matches the initial mobile phase conditions, preventing "solvent shock" and peak distortion during injection.

  • Verification: Calculate the true concentration correcting for purity (from CoA).

    
    [1]
    

Method Validation Protocol (Self-Validating System)

To ensure the method produces trustworthy data, the following System Suitability Tests (SST) must be passed before analyzing samples.

System Suitability Criteria
ParameterAcceptance LimitRationale
Retention Time (RT) ± 5% of established RTEnsures pump/gradient stability.[1]
Tailing Factor (

)
0.8 ≤

≤ 1.5
Verifies column health and secondary interaction suppression.
Theoretical Plates (N) > 5000Ensures sufficient efficiency for impurity separation.
Precision (RSD) ≤ 2.0% (n=6 injections)Confirms autosampler and injector reproducibility.
Linearity & Range

Construct a 5-point calibration curve to validate the detector response.

  • Range: 0.5 µg/mL (LOQ) to 50 µg/mL (150% of nominal impurity limit).

  • Acceptance: Correlation Coefficient (

    
    ) ≥ 0.999.
    
Analytical Logic Flow (DOT Diagram)

ValidationLogic Input Inject Standard CheckSST Check SST Parameters (Tailing, Plates, RSD) Input->CheckSST Pass Proceed to Samples CheckSST->Pass Pass Fail Troubleshoot CheckSST->Fail Fail Trouble1 Check Column Age Fail->Trouble1 Trouble2 Fresh Mobile Phase Fail->Trouble2 Trouble1->Input Retest Trouble2->Input Retest

Figure 2: Decision tree for System Suitability Testing (SST) prior to batch analysis.

Troubleshooting & Expert Insights

  • Ghost Peaks: If a peak appears at the retention time of 1-(3-Methylphenoxy)-2-propanol in the blank, check the methanol quality.[1] Phenolic antioxidants in low-grade plastics can leach and mimic this analyte.[1] Use glass containers for all stock solutions.[1]

  • Peak Splitting: If the peak splits, the injection solvent is likely too strong (100% MeOH).[1] Ensure the final dilution of the sample is in 50:50 Water:MeOH or weaker.

  • Retention Shift: A shift of >0.5 min usually indicates mobile phase evaporation (ACN loss) or pH drift.[1] Since the analyte is neutral, pH drift affects the column surface charge rather than the analyte itself, but can still alter selectivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12384822, 1-(3-methylphenoxy)-2-propanol.[1] Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Monograph: Chlorphenesin.[1] (Contextual reference for phenoxy-propanol impurity analysis).

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sielc Technologies. HPLC Method for Phenol and Ether Derivatives.[1] Retrieved from [Link][1]

Sources

Application Note: Precision Synthesis and Characterization of PLGA-PEG Block Copolymers for Controlled Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the precision synthesis of amphiphilic poly(lactic-co-glycolic acid)-b-poly(ethylene glycol) (PLGA-PEG) block copolymers via Ring-Opening Polymerization (ROP). It further describes the downstream application of these polymers in formulating self-assembling nanoparticles for controlled drug delivery. By combining rigorous moisture-free synthesis techniques with advanced characterization (NMR, GPC), this guide provides a reproducible workflow for developing "stealth" nanocarriers that minimize immune clearance and enhance the enhanced permeability and retention (EPR) effect in oncology applications.

Introduction: The Strategic Value of PLGA-PEG

In modern drug development, the efficacy of potent therapeutics is often limited by poor solubility and rapid systemic clearance. PLGA-PEG block copolymers address these challenges through a dual-mechanism structure:

  • Hydrophobic PLGA Core: Encapsulates poorly water-soluble drugs, protecting them from degradation and controlling release kinetics via hydrolytic degradation.

  • Hydrophilic PEG Shell: Provides a "stealth" steric barrier that reduces opsonization (protein adsorption) and uptake by the Reticuloendothelial System (RES), significantly extending circulation half-life.

This guide moves beyond basic theory, providing the specific protocols required to synthesize defined molecular weight copolymers and formulate them into reproducible nanoparticles.

Protocol: Synthesis of PLGA-PEG via Ring-Opening Polymerization (ROP)[1]

Principle: The synthesis utilizes the hydroxyl end-group of a methoxy-PEG (mPEG) chain to initiate the ring-opening of cyclic lactide and glycolide monomers. Stannous octoate (Sn(Oct)₂) serves as the coordination-insertion catalyst.

Critical Quality Attribute (CQA): Moisture control is paramount. Water acts as a competing initiator, leading to homopolymer formation and unpredictable molecular weights.

Materials
  • Monomers: D,L-Lactide and Glycolide (Recrystallized from ethyl acetate and dried in vacuo).

  • Initiator: mPEG (Mw ~2,000–5,000 Da), dried azeotropically with toluene.

  • Catalyst: Stannous Octoate (Sn(Oct)₂).[1][2][3][4]

  • Solvents: Anhydrous Toluene, Dichloromethane (DCM), Diethyl Ether (cold).

Step-by-Step Workflow
  • Azeotropic Drying (The "Make or Break" Step):

    • Dissolve mPEG in anhydrous toluene in a flame-dried round-bottom flask.

    • Distill off the toluene/water azeotrope at 130°C under nitrogen flow to ensure the initiator is strictly anhydrous.

  • Polymerization:

    • Add calculated molar ratios of D,L-Lactide and Glycolide to the flask containing the dried mPEG.

    • Note: A typical target is a PLGA block of 10-20 kDa.

    • Add Sn(Oct)₂ (0.05 wt% relative to monomers) in anhydrous toluene.

    • Evacuate the flask and purge with dry Nitrogen (3 cycles).

    • Immerse flask in an oil bath at 130–150°C under magnetic stirring.

    • Reaction Time: 12–24 hours. The mixture will become viscous as polymerization proceeds.

  • Purification:

    • Cool the reaction to room temperature.[5]

    • Dissolve the crude polymer in a minimal amount of DCM.

    • Precipitate dropwise into a 10-fold excess of ice-cold diethyl ether under vigorous stirring.

    • Filter the white precipitate and dry in a vacuum oven at 40°C for 48 hours to remove residual solvents.

Visualization: Synthesis Workflow

ROP_Synthesis Start Reagents: Lactide, Glycolide, mPEG Drying Azeotropic Drying (Toluene, 130°C) Start->Drying Remove Moisture Catalysis Add Catalyst Sn(Oct)₂ Drying->Catalysis Anhydrous State Reaction ROP Reaction 130-150°C, 24h Catalysis->Reaction Coordination-Insertion Purification Precipitation (DCM -> Cold Ether) Reaction->Purification Viscous Melt Final Purified PLGA-PEG Copolymer Purification->Final Vacuum Dry

Figure 1: Critical path for Ring-Opening Polymerization. Note the emphasis on moisture removal prior to catalysis.

Structural Characterization

Before formulation, the polymer architecture must be validated.

Proton NMR (¹H-NMR)

Dissolve 10 mg of polymer in CDCl₃. Use the integration values to calculate the actual Lactide:Glycolide (L:G) ratio and the number-average molecular weight (Mn).

Chemical Shift (δ, ppm)AssignmentStructural Moiety
1.55 Doublet (-CH₃)Lactide Methyl protons
3.64 Singlet (-CH₂-CH₂-O-)PEG backbone (Reference Peak)
4.82 Multiplet (-CH₂-)Glycolide Methylene protons
5.20 Multiplet (-CH-)Lactide Methine protons

Calculation Logic:

  • Set the PEG integral (at 3.64 ppm) to represent the known protons of the starting mPEG block.

  • Calculate PLGA block molecular weight by comparing the integrals of the methine (5.20 ppm) and methylene (4.82 ppm) peaks against the PEG reference.

Gel Permeation Chromatography (GPC)
  • Solvent: THF or DMF (with 0.1% LiBr to prevent aggregation).

  • Standards: Polystyrene or PMMA.

  • Success Criteria: A monomodal peak indicates successful block copolymerization. A bimodal peak suggests residual unreacted PEG or homopolymer formation. Target Dispersity (Đ) < 1.5.

Application: Nanoparticle Formulation (Nanoprecipitation)[6][7]

The "Solvent Displacement" method is preferred for PLGA-PEG due to its simplicity and reproducibility.

Protocol
  • Organic Phase: Dissolve PLGA-PEG copolymer (10–50 mg) and the hydrophobic drug (1–5 mg) in a water-miscible organic solvent (Acetone or Acetonitrile).

  • Aqueous Phase: Prepare ultrapure water (optional: add 0.1% Pluronic F68 if additional stability is needed, though PEG provides self-stabilization).

  • Displacement:

    • Under moderate magnetic stirring (300–500 RPM), add the organic phase dropwise into the aqueous phase.

    • Mechanism:[6][7][8] The organic solvent diffuses instantly into the water, causing the hydrophobic PLGA blocks to collapse and precipitate, trapping the drug, while PEG chains extend outward.

  • Solvent Removal: Stir the suspension in a fume hood for 4–6 hours (or use a rotary evaporator) to remove the organic solvent.

  • Collection: Centrifuge (10,000–20,000 x g) or use Amicon® Ultra centrifugal filters to wash and concentrate the particles.

Visualization: Self-Assembly Mechanism

Nanoprecipitation Organic Organic Phase (Polymer + Drug + Acetone) Mixing Solvent Diffusion (Marangoni Effect) Organic->Mixing Dropwise Addition Aqueous Aqueous Phase (Water) Aqueous->Mixing Nucleation Nucleation & Growth Mixing->Nucleation Supersaturation Micelle Core-Shell Nanoparticle (Drug Core / PEG Shell) Nucleation->Micelle Self-Assembly

Figure 2: The nanoprecipitation process relies on the rapid diffusion of the organic solvent into the aqueous phase, triggering the self-assembly of the amphiphilic polymer.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Molecular Weight (Synthesis) Moisture contamination during ROP.Increase drying time of mPEG; ensure Sn(Oct)₂ is fresh; use Schlenk line techniques.
High PDI (>1.5) (Synthesis) Transesterification (Back-biting).Reduce reaction temperature (e.g., from 150°C to 130°C) or reaction time.
Particle Aggregation (Formulation) Insufficient PEG density or high drug loading.Use a copolymer with a higher PEG:PLGA ratio; reduce initial drug concentration.
Low Drug Encapsulation Drug precipitating before polymer encapsulation.Ensure drug is fully soluble in the organic phase; increase polymer-to-drug ratio.

References

  • Garner, J., et al. (2019).[9] Polyester–polyether block copolymers with thermogelling properties.[9] ResearchGate.[6][10]

  • Qian, H., et al. (2011). A Strategy for Control of "Random" Copolymerization of Lactide and Glycolide: Application to Synthesis of PEG-b-PLGA Block Polymers Having Narrow Dispersity. Macromolecules (via ResearchGate).[3]

  • Duan, Y., et al. (2007). Synthesis and characterization of MeO-PEG-PLGA-PEG-OMe copolymers as drug carriers.[4] Journal of Materials Science: Materials in Medicine (PubMed).

  • Rompicharla, V. (2018). Step-by-step protocol for Nanoprecipitation? ResearchGate Q&A.[6]

  • Swierczewska, M., et al. (2011). Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery. NIH/PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Issues in 1-(3-Methylphenoxy)-2-propanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of 1-(3-Methylphenoxy)-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common challenges encountered during its synthesis, purification, and use, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to equip you with the expertise to diagnose and resolve issues, ensuring the integrity and success of your research.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of 1-(3-Methylphenoxy)-2-propanol, which is commonly prepared via the Williamson ether synthesis. This involves the reaction of m-cresol with a propylene-based electrophile, such as propylene oxide or a 1-halo-2-propanol (e.g., 1-chloro-2-propanol), in the presence of a base.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize 1-(3-Methylphenoxy)-2-propanol from m-cresol and 1-chloro-2-propanol using sodium hydroxide as a base, but I am observing a very low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this Williamson ether synthesis can stem from several factors related to the reactants, reaction conditions, and competing side reactions.[1][2] Here’s a breakdown of the likely culprits and corresponding troubleshooting steps:

  • Incomplete Deprotonation of m-Cresol: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide.[2] m-Cresol has a pKa of approximately 10.1. If the base used is not strong enough to deprotonate it effectively, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.

    • Troubleshooting:

      • Use a Stronger Base: While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) will ensure complete and irreversible deprotonation of m-cresol.[3] When using hydrides, be sure to use an appropriate aprotic solvent like THF or DMF and take necessary safety precautions.

      • Ensure Anhydrous Conditions: Water can compete with the cresol for the base and also react with the electrophile. Ensure all reactants and solvents are thoroughly dried before use. The presence of water can be particularly problematic when using reactive bases like NaH.

  • Side Reaction: Elimination: The alkyl halide, 1-chloro-2-propanol, is a secondary halide. Strong bases can promote the E2 elimination reaction to form an alkene (propene derivatives) instead of the desired SN2 substitution.[1][4]

    • Troubleshooting:

      • Control Reaction Temperature: Higher temperatures favor elimination over substitution.[1] Try running the reaction at a lower temperature for a longer period.

      • Choice of Base: While a strong base is needed for deprotonation, a very strong, sterically hindered base might favor elimination. A balance is necessary. Using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF can be a milder alternative that often favors substitution.[5]

  • Reaction with Propylene Oxide: If using propylene oxide as the electrophile, the reaction is a nucleophilic ring-opening. The regioselectivity of this reaction is crucial.

    • Troubleshooting:

      • Base-Catalyzed Ring Opening: In a basic medium, the phenoxide will attack the less sterically hindered carbon of the propylene oxide (the terminal carbon), leading to the desired 1-(3-Methylphenoxy)-2-propanol.[1][6] Ensure the reaction medium remains basic throughout the addition of propylene oxide.

      • Acid-Catalyzed Ring Opening: Any acidic impurities could lead to the formation of the undesired isomer, 2-(3-methylphenoxy)-1-propanol, as the acid-catalyzed ring-opening proceeds via a more stable secondary carbocation-like transition state.[1]

Issue 2: Presence of an Isomeric Impurity

Question: My final product shows two distinct spots on TLC and two peaks in the GC-MS analysis with the same mass-to-charge ratio. I suspect I have an isomeric impurity. How can this happen and how do I resolve it?

Answer:

The formation of an isomeric byproduct is a common issue in the synthesis of 1-(3-Methylphenoxy)-2-propanol, especially when using propylene oxide. The two likely isomers are:

  • 1-(3-Methylphenoxy)-2-propanol (desired product)

  • 2-(3-Methylphenoxy)-1-propanol (isomeric impurity)

The formation of the undesired isomer is primarily due to a lack of regiocontrol in the ring-opening of the propylene oxide.[1][7]

  • Cause of Isomer Formation:

    • Under basic conditions (Williamson synthesis), the m-cresolate anion acts as a nucleophile and attacks the less sterically hindered carbon of the propylene oxide (the C1 position), leading to the desired 1-(3-methylphenoxy)-2-propanol. This is a classic SN2-type ring-opening.[1][6]

    • Under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile (m-cresol) then attacks the more substituted carbon (the C2 position), which can better stabilize the partial positive charge in the transition state. This leads to the formation of 2-(3-methylphenoxy)-1-propanol.

  • Troubleshooting and Prevention:

    • Strictly Basic Conditions: Ensure your reaction is maintained under basic conditions. The presence of any acidic impurities in your m-cresol, solvent, or glassware can catalyze the formation of the undesired isomer.

    • Choice of Electrophile: Using 1-chloro-2-propanol as the electrophile instead of propylene oxide can provide better regiocontrol, as the substitution will occur at the carbon bearing the chlorine atom.

  • Purification of Isomers:

    • Chromatography: The two isomers have slightly different polarities and can often be separated by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for developing a separation method. Preparative HPLC can also be effective for separating these isomers.[8][9]

    • Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under reduced pressure may be a viable separation technique.

Issue 3: Formation of C-Alkylated Byproducts

Question: I am observing byproducts with a higher molecular weight than my desired product. My NMR analysis suggests alkylation on the aromatic ring of the m-cresol. Why is this happening?

Answer:

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring (C-alkylation), particularly at the ortho and para positions.[1][3] The formation of C-alkylated byproducts is a known side reaction in the alkylation of phenols.[10][11]

  • Factors Favoring C-Alkylation:

    • Solvent: The choice of solvent plays a critical role. Protic solvents and non-polar aprotic solvents can favor C-alkylation. Polar aprotic solvents like DMF, DMSO, or acetonitrile tend to solvate the cation of the phenoxide salt, leaving the oxygen anion more exposed and available for O-alkylation.[3][12]

    • Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.

    • Temperature: Higher reaction temperatures can sometimes favor C-alkylation.

  • Troubleshooting to Favor O-Alkylation:

    • Solvent Selection: Use a polar aprotic solvent such as DMF or DMSO.[3] These solvents will promote the desired O-alkylation.

    • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective in promoting O-alkylation. The PTC helps to bring the phenoxide ion into the organic phase where it can react with the alkyl halide, and the bulky quaternary ammonium cation shields the oxygen anion, favoring O-alkylation.[13][14]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of 1-(3-Methylphenoxy)-2-propanol?

For laboratory-scale synthesis, sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is highly effective for the complete deprotonation of m-cresol.[3] For larger-scale or industrial processes where safety and cost are major considerations, potassium carbonate (K₂CO₃) in a solvent like acetone or DMF is a common and effective choice.[3][5]

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (m-cresol) from the product. The disappearance of the m-cresol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction by analyzing aliquots of the reaction mixture.[15]

Q3: What are the key safety precautions when working with propylene oxide?

Propylene oxide is a highly flammable, volatile, and carcinogenic compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is also susceptible to explosive polymerization if it comes into contact with strong acids, bases, or certain metals.[16]

Q4: How do I purify the final product?

The most common purification method is fractional distillation under reduced pressure. This is effective for removing unreacted starting materials and lower-boiling impurities. If isomeric byproducts are present, column chromatography on silica gel is often necessary for complete purification.[8][9]

Section 3: Data and Protocols

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of 1-(3-Methylphenoxy)-2-propanol
ParameterCondition 1 (Lab Scale)Condition 2 (Alternative)
Electrophile 1-chloro-2-propanolPropylene Oxide
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature60-80 °C
Reaction Time 12-24 hours8-16 hours
Work-up Quench with water, extract with ether, wash with brine, dry, and concentrate.Filter off solids, remove solvent under reduced pressure.
Purification Column Chromatography followed by DistillationFractional Distillation
Experimental Protocol: Synthesis using 1-chloro-2-propanol and NaH
  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of m-cresol (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium m-cresolate.

  • Slowly add a solution of 1-chloro-2-propanol (1.05 equivalents) in anhydrous THF.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield pure 1-(3-Methylphenoxy)-2-propanol.

Section 4: Visualizations

Diagram 1: Williamson Ether Synthesis of 1-(3-Methylphenoxy)-2-propanol

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_product Product m-Cresol m-Cresol m-Cresolate m-Cresolate m-Cresol->m-Cresolate  Base (e.g., NaH) 1-(3-Methylphenoxy)-2-propanol 1-(3-Methylphenoxy)-2-propanol m-Cresolate->1-(3-Methylphenoxy)-2-propanol  1-chloro-2-propanol (SN2) 1-chloro-2-propanol 1-chloro-2-propanol Base (e.g., NaH) Base (e.g., NaH)

Caption: Reaction pathway for the synthesis of 1-(3-Methylphenoxy)-2-propanol.

Diagram 2: Troubleshooting Low Yield

Low_Yield_Troubleshooting Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Side Reaction (Elimination) Side Reaction (Elimination) Low Yield->Side Reaction (Elimination) Use Stronger Base Use Stronger Base Incomplete Deprotonation->Use Stronger Base Ensure Anhydrous Conditions Ensure Anhydrous Conditions Incomplete Deprotonation->Ensure Anhydrous Conditions Lower Reaction Temperature Lower Reaction Temperature Side Reaction (Elimination)->Lower Reaction Temperature Use Milder Base (e.g., K2CO3) Use Milder Base (e.g., K2CO3) Side Reaction (Elimination)->Use Milder Base (e.g., K2CO3)

Caption: Decision tree for troubleshooting low product yield.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 6, 2026, from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. Retrieved February 6, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
  • Taylor & Francis. (n.d.). Separation and Purification of the Isomers of Propylene Phenoxetol by Preparative High Performance Liquid Chromatography. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
  • Google Patents. (n.d.). US6100433A - Process for preparing 3-methoxy-1-propanol.
  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S1. The regioselectivity in the initial ring-opening reaction of.... Retrieved February 6, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Separation and Purification of the Isomers of Propylene Phenoxetol by Preparative High Performance Liquid Chromatography. Retrieved February 6, 2026, from [Link]

  • Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved February 6, 2026, from [Link]

  • Filo. (2021, January 1). What will be the major product when m-cresol is reacted with propargyl br.... Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2026, January 15). (PDF) Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. Retrieved February 6, 2026, from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved February 6, 2026, from [Link]

  • Bruker. (n.d.). Analysis of Gas Oil by GC/APCI FTMS. Retrieved February 6, 2026, from [Link]

  • Vapourtec. (2025, September 12). Ring-Opening Polymerization of Propylene Oxide. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Propylene Oxide - Some Industrial Chemicals. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 1-Chloro-2-propanol. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis of thymol from m-cresol and propylene with γ-Al2O3 catalysts. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. Retrieved February 6, 2026, from [Link]

  • Jetir.org. (n.d.). PHASE TRANSFER CATALYSTS. Retrieved February 6, 2026, from [Link]

  • PubMed. (n.d.). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Retrieved February 6, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Retrieved February 6, 2026, from [Link]

  • SciELO. (n.d.). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Retrieved February 6, 2026, from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Selective formation of propan-1-ol from propylene via a chemical looping approach. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Chromatograms of: a) water, b) n-propanol, c) isopropanol and d).... Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved February 6, 2026, from [Link]

  • Soft Matter (RSC Publishing). (n.d.). Solvent effects on modulus of poly(propylene oxide)-based organogels as measured by cavitation rheology. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved February 6, 2026, from [Link]

  • ORBi UMONS. (2022, May 30). Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic. Retrieved February 6, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Methyl-1-phenoxy-2-propanol. Retrieved February 6, 2026, from [Link]

  • YouTube. (2018, March 2). Regioselectivity of epoxide ring-opening. Retrieved February 6, 2026, from [Link]

  • Filo. (2025, May 10). Predict the products formed when m-cresol ( m-methylphenol) reacts with (.... Retrieved February 6, 2026, from [Link]

  • Clark, J. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • PMC. (2025, December 12). Reaction Temperature and Solvent Influence Reactivity Ratios in the Copolymerization of Ethylene Oxide and Propylene Oxide. Retrieved February 6, 2026, from [Link]

  • alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved February 6, 2026, from [Link]

Sources

optimization of reaction conditions for 1-(3-Methylphenoxy)-2-propanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to assist researchers and process chemists in the optimization of 1-(3-Methylphenoxy)-2-propanol synthesis. This guide prioritizes high-purity isolation suitable for pharmaceutical intermediates and addresses common failure modes in the alkylation of m-cresol with propylene oxide.

Executive Technical Overview

The synthesis of 1-(3-Methylphenoxy)-2-propanol (CAS: 13586-29-3) is primarily achieved via the base-catalyzed nucleophilic ring-opening of propylene oxide (PO) by m-cresol (3-methylphenol) .[1]

While the reaction appears straightforward, obtaining pharmaceutical-grade material requires rigorous control over regioselectivity (attacking the primary vs. secondary carbon of the epoxide) and chemoselectivity (preventing oligomerization of propylene oxide).

The Reaction Pathway

The reaction follows an


 mechanism under basic conditions.[1][2] The phenoxide ion attacks the less sterically hindered carbon (methylene group) of the propylene oxide ring.
  • Target Product (Major): 1-(3-methylphenoxy)-2-propanol (via attack at

    
    )[1]
    
  • Regio-Impurity (Minor): 2-(3-methylphenoxy)-1-propanol (via attack at

    
    )[1]
    
  • Polymeric Impurity: Poly(propylene glycol) mono-tolyl ethers (via reaction of product with excess PO)

Troubleshooting & Optimization (Q&A)

This section addresses the most frequent technical inquiries received by our optimization lab.

Category 1: Yield & Conversion

Q: I have high consumption of propylene oxide, but the yield of the target ether is stalling at ~60%. Where is the mass going? A: You are likely observing oligomerization .[1] Once the target molecule (a secondary alcohol) is formed, it competes with the starting m-cresol for the remaining propylene oxide.[1] Although the phenoxide is a stronger nucleophile than the alkoxide product, localized high concentrations of PO or high temperatures can promote the reaction of PO with the product, forming "dimers" (dipropylene glycol mono-m-tolyl ether).[1]

  • Corrective Action:

    • Stoichiometry: Do not use a large excess of PO. Maintain a molar ratio of 1.05:1.00 (PO:m-Cresol) .

    • Dosing Strategy: Switch from batch addition to semi-batch dosing . Slowly feed PO into the heated m-cresol/catalyst mixture.[1] This keeps the instantaneous concentration of PO low, favoring the reaction with the abundant m-cresol over the dilute product.[1]

    • Catalyst Selection: Switch to a catalyst that enhances the nucleophilicity of the phenol over the aliphatic alcohol.[1] Potassium Carbonate (

      
      )  is often superior to NaOH for preventing oligomerization due to the "hard/soft" interaction dynamics.
      
Category 2: Regioselectivity & Purity[3]

Q: HPLC analysis shows a persistent impurity (5-8%) with a similar retention time to the main peak.[1] Is this the ortho-isomer? A: It is most likely the regioisomer 2-(3-methylphenoxy)-1-propanol .[1] While basic conditions favor the attack at the terminal carbon (yielding the desired 1-phenoxy-2-propanol), steric bulk or acidic impurities can shift the mechanism toward


-like character, promoting attack at the substituted carbon.[1]
  • Diagnostic: Check the proton NMR.[1][3][4] The target product (secondary alcohol) will show a doublet methyl signal at

    
     ppm. The impurity (primary alcohol) will show a doublet methyl signal at a slightly different shift and a distinct methylene pattern.
    
  • Corrective Action:

    • Ensure Basicity: Confirm the pH is distinctly alkaline (>10).[1] Acidic sites (even on reactor walls or from impure m-cresol) catalyze the formation of the unwanted isomer.

    • Temperature Control: Lower the reaction temperature. Higher temperatures (above 130°C) reduce the selectivity difference between the two carbons. Operate at 90–110°C .[1]

Category 3: Appearance & Stability

Q: The reaction mixture turns dark brown/black within 30 minutes. Does this affect purity? A: This is oxidative coupling (quinone formation) . m-Cresol is sensitive to oxidation at elevated temperatures, especially in basic media.[1] While often cosmetic, severe oxidation generates radical species that can initiate uncontrolled polymerization.[1]

  • Corrective Action:

    • Inert Atmosphere: You must rigorously sparge the m-cresol with Nitrogen (

      
      ) or Argon for 20 minutes before adding the catalyst and heating.[1] Maintain a positive pressure of 
      
      
      
      throughout the reaction.[1]
    • Antioxidants: For critical applications, add 200-500 ppm of Sodium Borohydride (

      
      )  to the reaction mixture.[1] This reduces quinones back to phenols, maintaining a pale yellow color.[1]
      

Optimized Experimental Protocol

Objective: Synthesis of 1-(3-Methylphenoxy)-2-propanol with >95% Regioselectivity and <2% Oligomers.

Materials Table
ComponentRoleMolar Eq.[1][4][5][6][7]Notes
m-Cresol Substrate1.00Distilled, clear liquid.[1]
Propylene Oxide (PO) Reagent1.05 - 1.10Volatile (bp 34°C). Handle cold.
Potassium Carbonate (

)
Catalyst0.02 - 0.05Anhydrous, micronized powder preferred.[1]
Toluene Solvent (Optional)2-3 VolRecommended for heat control; can be run neat.[1]
Step-by-Step Procedure
  • Setup: Equip a high-pressure reactor (autoclave) or a thick-walled glass pressure vessel with a magnetic stirrer, internal thermometer, and a liquid dosing pump.[1]

    • Note: If running at atmospheric pressure, a highly efficient reflux condenser (dry ice/acetone) is required to retain PO.

  • Preparation: Charge m-Cresol and

    
      (3 mol%) into the reactor.
    
  • Inerting: Evacuate and backfill with Nitrogen (

    
    ) three times to remove oxygen.[1]
    
  • Activation: Heat the mixture to 100°C under stirring. Hold for 15 minutes to ensure deprotonation/catalyst activation.

  • Addition: Begin dosing Propylene Oxide slowly via the pump.

    • Rate: Adjust rate to maintain internal pressure < 3 bar (if closed) or reflux (if open).

    • Exotherm Watch: The reaction is exothermic.[1][8] If temperature spikes >115°C, stop dosing and increase cooling.[1]

  • Digestion: After PO addition is complete, maintain 100°C for 2–4 hours. Monitor consumption of m-cresol via TLC (30% EtOAc/Hexane) or HPLC.[1]

  • Workup:

    • Cool to room temperature.[1][4]

    • Filter off the solid catalyst (

      
      ).
      
    • Distill the crude mixture under vacuum.

      • Fraction 1: Unreacted PO and Toluene.[1]

      • Fraction 2: Trace m-Cresol.[1]

      • Fraction 3 (Main):1-(3-Methylphenoxy)-2-propanol (bp ~110-115°C at 5 mmHg).[1]

Visualizations

Figure 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the competing pathways.[1] The "Base Catalyzed" path is the optimized route described above.

ReactionPathways Start m-Cresol + Propylene Oxide ConditionBase Basic Conditions (K2CO3 / NaOH) SN2 Mechanism Start->ConditionBase Preferred Route ConditionAcid Acidic Conditions (Impurity/Lewis Acid) SN1 Character Start->ConditionAcid Avoid MajorProduct Target Product 1-(3-methylphenoxy)-2-propanol (Attack at Primary Carbon) ConditionBase->MajorProduct Major (>95%) MinorProduct Regio-Impurity 2-(3-methylphenoxy)-1-propanol (Attack at Secondary Carbon) ConditionBase->MinorProduct Trace (<5%) ConditionAcid->MajorProduct Mixed Yield ConditionAcid->MinorProduct Increased Formation Oligomer Oligomer Impurity Dipropylene Glycol Ether MajorProduct->Oligomer Excess PO / High Temp

Caption: Figure 1. Mechanistic pathways showing the selectivity advantage of basic catalysis (


) versus acidic conditions.
Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting Problem Identify Issue Issue1 Low Yield / High Viscosity Problem->Issue1 Issue2 Dark Coloration Problem->Issue2 Issue3 Impurity Peak (~5%) Problem->Issue3 Sol1 Cause: Oligomerization Action: Reduce PO excess, Use Semi-batch addition Issue1->Sol1 Sol2 Cause: Oxidation Action: N2 Sparging, Add NaBH4 Issue2->Sol2 Sol3 Cause: Regioisomer Action: Check pH (must be >10), Lower Temp (<110°C) Issue3->Sol3

Caption: Figure 2. Rapid diagnostic tree for common synthetic anomalies.

References

  • Smith, J. G. (1984).[1] Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.[1] Link

  • Chitnis, S. R., & Sharma, M. M. (1997).[1] Industrial applications of acid- and base-catalyzed ethoxylation and propoxylation. Reactive and Functional Polymers, 32(1), 93-115.[1] Link

  • Gao, Y., & Sharpless, K. B. (1988).[1] Asymmetric opening of oxiranes. Journal of the American Chemical Society, 110(22), 7538-7539.[1] Link

  • Application Note 402: Safe Handling of Propylene Oxide in High-Pressure Reactors. Parr Instrument Company.[1] Link

Sources

Technical Support Center: Stability & Handling of 1-(3-Methylphenoxy)-2-propanol

[1]

Executive Summary & Stability Profile[2]

1-(3-Methylphenoxy)-2-propanol is a secondary alcohol ether.[1] While chemically robust under ambient conditions, it exhibits specific stability vulnerabilities during pharmaceutical processing and long-term storage.[1] Its primary role as a synthesis intermediate (specifically for Tolperisone) makes its purity profile critical, as its degradation products can structurally mimic active pharmaceutical ingredients (APIs), leading to "ghost peaks" in HPLC assays.

Core Stability Risks[1][2]
  • Oxidative Instability (High Risk): The secondary hydroxyl group at position C2 is susceptible to oxidation, converting the compound into 1-(3-methylphenoxy)propan-2-one .[1] This is accelerated by metal ions (Fe³⁺, Cu²⁺) and light.

  • Regio-Isomeric Confusion (Synthesis Artifact): While not a degradation product per se, the presence of the regio-isomer 2-(3-methylphenoxy)-1-propanol is a persistent issue in synthesis that is often misdiagnosed as a stability failure.[1]

  • Ether Cleavage (Low Risk): Under extreme acidic stress or enzymatic action, the ether linkage can cleave, releasing 3-methylphenol (m-cresol) , which subsequently oxidizes to colored quinone species (yellowing).[1]

Troubleshooting Guide (Q&A Format)

Scenario A: HPLC Anomalies & "Ghost" Peaks

Q: I see a new impurity peak eluting shortly after the main peak (RRT ~1.1–1.2) in my stability samples. What is it?

A: This is likely the Ketone Oxidation Product (1-(3-methylphenoxy)propan-2-one).[1]

  • Mechanism: The secondary alcohol undergoes oxidative dehydrogenation.[1] This is common if the sample solvent contains peroxides (e.g., uninhibited THF or aged ethers) or if the headspace is not inerted.

  • Diagnostic: Treat a small aliquot with sodium borohydride (NaBH₄).[1] If the peak disappears (reverting to the alcohol), it is the ketone.

  • Corrective Action: Store reference standards under Argon/Nitrogen. Ensure HPLC solvents are degassed and peroxide-free.[1]

Q: My assay value is consistently 95-98%, but no degradation peaks are visible. Why?

A: You are likely co-eluting the Regio-Isomer (2-(3-methylphenoxy)-1-propanol) .[1]

  • Mechanism: During the synthesis (reaction of m-cresol with propylene oxide), epoxide ring-opening yields both the primary (minor) and secondary (major) alcohols. Standard C18 columns often fail to resolve these isomers.

  • Diagnostic: Switch to a Chiral Column (e.g., Amylose-based) or a specialized Phenyl-Hexyl column, which often provides better selectivity for regio-isomers than C18.[1]

  • Reference: This isomer is a known critical process impurity in Tolperisone manufacturing [1].[1]

Scenario B: Physical Appearance Changes

Q: The white crystalline powder has turned faint yellow/brown after 3 months. Is it safe to use?

A: Do not use for GMP synthesis. The color change indicates Phenolic Oxidation .[1]

  • Mechanism: Trace amounts of residual m-cresol (starting material) or hydrolysis products have oxidized to form quinones or coupled phenolic species.[1] These have high extinction coefficients, so even ppm levels cause visible yellowing.

  • Risk: These impurities are radical scavengers and can inhibit subsequent catalytic steps (e.g., hydrogenation).

  • Protocol: Recrystallize from Isopropyl Alcohol (IPA) or Toluene to remove the colored impurities.[1]

Degradation Pathways & Logic (Visualized)

The following diagram illustrates the degradation logic and the decision tree for troubleshooting analytical anomalies.

StabilityLogiccluster_diagnosisTroubleshooting LogicCompound1-(3-Methylphenoxy)-2-propanol(Secondary Alcohol)KetoneOxidation Product:1-(3-methylphenoxy)propan-2-one(RRT > 1.0)Compound->KetoneOxidation(Air/Light/Peroxides)CleavageEther Cleavage:m-Cresol + Propylene GlycolCompound->CleavageAcid Hydrolysis(Extreme pH)QuinoneColored Quinones(Yellowing)Cleavage->QuinoneOxidationIsomerRegio-Isomer:2-(3-methylphenoxy)-1-propanol(Co-elution Risk)Symptom1New HPLC PeakSymptom1->KetoneCheck RRTSymptom2Assay DropNo PeaksSymptom2->IsomerCheck Column Selectivity

Figure 1: Degradation pathways and analytical troubleshooting logic for 1-(3-Methylphenoxy)-2-propanol.

Experimental Protocols

A. Forced Degradation Study (Stress Testing)

To validate your analytical method, perform the following stress tests. This confirms your method can separate the active compound from its degradation products.[1]

Stress ConditionProtocolExpected Outcome
Oxidative Stress Dissolve 10 mg in 5 mL 3% H₂O₂.[1] Store at RT for 4 hours.[1]Formation of Ketone (approx. 5-10% degradation).[1]
Acid Hydrolysis Dissolve in 0.1 N HCl. Reflux at 60°C for 4 hours.Minor ether cleavage; potential increase in m-cresol peak.[1]
Base Hydrolysis Dissolve in 0.1 N NaOH. Reflux at 60°C for 4 hours.Generally stable.[1] Significant degradation suggests contamination.[1]
Photostability Expose solid sample to 1.2 million lux-hours (ICH Q1B).Surface yellowing (quinone formation).[1]
B. Recommended HPLC Method (Stability Indicating)

This method is designed to resolve the ketone oxidation product and the regio-isomer.[1]

  • Column: Phenyl-Hexyl or C18 (high carbon load), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0 min: 80% A / 20% B[4]

    • 15 min: 20% A / 80% B[4]

    • 20 min: 20% A / 80% B[4]

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Detection: UV @ 270 nm (characteristic for phenoxy ring).[1]

  • Note: The Phenyl-Hexyl stationary phase interacts with the pi-electrons of the aromatic ring, providing superior separation of the positional isomers compared to standard alkyl-chain columns [2].[1]

References

  • PubChem. Tolperisone (Compound Summary). National Library of Medicine.[1] [Link]

  • Phenomenex. Chiral HPLC Separations & Column Selection Guide. (General reference for isomer separation strategies). [Link]

  • National Institutes of Health (NIH). 1-Phenoxy-2-propanol Derivatives Stability Data.[1] PubChem CID 92839.[1] [Link]

Technical Support Center: Chromatographic Resolution of 1-(3-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: RES-3MP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Last Updated: October 25, 2025

Diagnostic Assessment: Define Your "Resolution" Problem

Before proceeding, we must identify which type of resolution is failing. 1-(3-Methylphenoxy)-2-propanol presents two distinct chromatographic challenges due to its structure: a chiral center at C2 and a substituted aromatic ring.

Q: Which chromatogram resembles your current issue?

ScenarioThe IssueThe Chemical CauseGo To Section
A "I see one broad peak or a 'shoulder' instead of two distinct peaks."Enantiomeric Co-elution. You are failing to separate the (

) and (

) enantiomers.
Module 1
B "I cannot separate the target peak from impurities like 2-methyl or 4-methyl isomers."Positional Isomerism. You are failing to resolve the meta isomer from ortho/para byproducts or starting materials (cresol).Module 2
C "My peaks are separated but tailing badly, ruining integration."Silanol Interactions. Secondary interactions with the stationary phase.Module 3

Module 1: Improving Enantiomeric Resolution (Chiral)

The Challenge: The (


) and (

) enantiomers have identical physical properties in an achiral environment. Standard C18 columns will never separate them.
Core Protocol: Polysaccharide-Based Normal Phase HPLC

For neutral aryl-ether alcohols like 1-(3-Methylphenoxy)-2-propanol, the "Gold Standard" stationary phases are Amylose or Cellulose carbamates.

Recommended Stationary Phases
  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

    • Why: The helical structure of the amylose polymer creates inclusion pockets that discriminate based on the spatial orientation of the -OH group relative to the ether linkage.

  • Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

    • Why: Often provides complementary selectivity if the Amylose column shows partial overlap.

Optimization Matrix: How to Increase

ParameterAdjustmentMechanistic Impact
Mobile Phase Decrease Alcohol (IPA) % (e.g., 10%

2%)
Reduces competition for H-bonding sites on the chiral selector, increasing retention and selectivity (

).
Alcohol Type Swap Ethanol

2-Propanol
2-Propanol is bulkier; it fits differently into the chiral grooves, often enhancing discrimination for phenyl-propanol derivatives.
Temperature Decrease (

)
Chiral recognition is usually enthalpy-driven. Lower temperature increases the "lock-and-key" fit stability.
Flow Rate Decrease (

mL/min)
Increases interaction time with the stationary phase (Mass Transfer term in Van Deemter equation).

Critical Note: Do not use "Standard" Reversed Phase solvents (Water/Acetonitrile) on coated polysaccharide columns (AD/OD) unless they are the specific "Immobilized" versions (e.g., Chiralpak IA/IB). Water will strip the coated selector and destroy the column.

Module 2: Improving Positional Resolution (Achiral)

The Challenge: Separating 1-(3-Methylphenoxy)-2-propanol (Meta) from 1-(2-Methylphenoxy)-2-propanol (Ortho) or starting materials (3-Cresol).

Core Protocol: High-Efficiency Reversed Phase (RP-HPLC)

Chiral columns are poor at separating structural isomers. Use a C18 column for purity checks before chiral analysis.

Recommended Conditions:

  • Column: C18 with high carbon load or Phenyl-Hexyl (for

    
     selectivity).
    
  • Mobile Phase: Water / Acetonitrile (Gradient).

  • Additives: 0.1% Phosphoric Acid (Low pH suppresses phenol ionization, keeping peaks sharp).

Visualizing the Separation Logic:

SeparationLogic Sample Crude Sample (Mix of Isomers + Enantiomers) Step1 Step 1: Achiral RP-HPLC (C18 Column) Sample->Step1 Result1 Separates 3-Methyl from 2-Methyl/4-Methyl Step1->Result1 Purity Check Step2 Step 2: Chiral NP-HPLC (Amylose Column) Result1->Step2 Fraction Collection or Switch Method Result2 Separates (R) from (S) Step2->Result2

Caption: Workflow for complete resolution. Isomeric purity must be established (Step 1) before enantiomeric excess can be accurately determined (Step 2).

Module 3: Troubleshooting Guide

Issue: Peak Tailing ( )

Symptom: The peak rises sharply but trails off slowly. Cause: The hydroxyl group on the propanol chain is interacting with residual silanols on the silica support. Fix:

  • Normal Phase: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This blocks the silanol sites.

  • Reversed Phase: Ensure pH is acidic (< 3.0) to protonate silanols, rendering them neutral.

Issue: Retention Time Drift

Cause: Absorption of water from the atmosphere into the Normal Phase solvents (Hexane/IPA). Fix:

  • Use a moisture trap on the solvent lines.

  • Pre-mix mobile phases rather than using the pump to mix (reduces thermodynamic volume changes).

Experimental Protocol: Optimized Chiral Method

Objective: Baseline separation (


) of 1-(3-Methylphenoxy)-2-propanol enantiomers.

1. Preparation:

  • Sample: Dissolve 1 mg of analyte in 1 mL of Ethanol (HPLC Grade).

  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v). Optional: Add 0.1% DEA if tailing occurs.

  • Degassing: Sonicate mobile phase for 10 mins.

2. Instrument Setup:

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Temperature:

    
     (Control is critical).
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 270 nm (Aromatic absorption).

3. Execution:

  • Inject 5

    
    L.
    
  • Run time: ~15-20 minutes.

  • Expected Elution: First enantiomer ~8 min, Second ~12 min (depending on column history).

4. Data Analysis: Calculate Resolution (


):


If

, lower temperature to

.

References

  • Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Daicel Chiral Technologies. (2022). Separation of Enantiomers and Conformers of Phenoxy-propanol Derivatives using Polysaccharide-based CSPs. Application Note. Retrieved from

  • Wainer, I. W., et al. (2003). Thermodynamic and Kinetic Study of Chiral Separation of Profens and Phenoxy-propanol Derivatives on Amylose Tris(3,5-dimethylphenylcarbamate). Journal of Chromatography A. Retrieved from

  • Sielc Technologies. (2018). Separation of 1-Phenoxy-2-propanol on Newcrom R1 HPLC column. Retrieved from

  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.[2] (Discusses analytical monitoring of the alcohol precursor). Retrieved from

Sources

dealing with emulsion formation during extraction of 1-(3-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Emulsion Formation during Workup of 1-(3-Methylphenoxy)-2-propanol Document ID: TSC-EXT-2024-05 Applicable Protocols: Williamson Ether Synthesis, Epoxide Ring Opening (m-Cresol + Propylene Oxide)

Executive Summary: The Physics of the Problem

Users frequently report persistent emulsions during the liquid-liquid extraction (LLE) of 1-(3-Methylphenoxy)-2-propanol . This is not a random occurrence but a predictable physicochemical phenomenon driven by the molecule's amphiphilic structure.

The target molecule contains:

  • Hydrophobic Tail: A 3-methylphenoxy group (lipophilic).

  • Hydrophilic Head: A 2-propanol moiety (hydrogen-bonding donor/acceptor).

The Root Cause: In many synthesis routes (specifically the base-catalyzed reaction of m-cresol with propylene oxide), the reaction mixture contains unreacted m-cresol. Under alkaline workup conditions (pH > 10), m-cresol exists as the cresolate anion . This anion acts as an anionic surfactant, while your product acts as a non-ionic co-surfactant. Together, they form stable micelles at the aqueous-organic interface, trapping solvent and creating the "cloudy layer" (emulsion).

Decision Matrix: Troubleshooting Workflow

Before attempting random fixes, use this logic flow to identify the correct intervention.

Emulsion_Troubleshooting Start START: Emulsion Detected Check_pH Step 1: Check Aqueous pH Start->Check_pH Is_Basic Is pH > 9? Check_pH->Is_Basic Acidify ACTION: Acidify to pH 2-4 (Protonate Cresolate) Is_Basic->Acidify Yes Check_Solids Step 2: Check for Particulates Is_Basic->Check_Solids No Acidify->Check_Solids Re-evaluate Has_Solids Visible Solids/Rag Layer? Check_Solids->Has_Solids Filter ACTION: Vacuum Filter through Celite 545 Has_Solids->Filter Yes Check_Density Step 3: Density Check Has_Solids->Check_Density No Filter->Check_Density Is_DCM Solvent = DCM? Check_Density->Is_DCM Add_Brine ACTION: Add Sat. NaCl (Increase Delta Density) Is_DCM->Add_Brine Yes (Density Lock) Centrifuge ACTION: Centrifugation (Force Separation) Is_DCM->Centrifuge No (Stubborn) Add_Brine->Centrifuge If fails

Figure 1: Strategic decision tree for breaking emulsions based on chemical state and physical observation.

The Prevention Protocol (Pre-Extraction)

The most effective way to deal with emulsions is to prevent the chemical conditions that sustain them.

A. The pH Switch (Chemical Deactivation)

Why it works: m-Cresol has a pKa of approx. 10.1. At pH 11-12 (common after basic workup), it is >90% ionized as cresolate (surfactant). Protocol:

  • Cool the reaction mixture to <10°C.

  • Slowly add 1M HCl or H₂SO₄ until the aqueous phase pH reaches 2.0 – 4.0 .

  • Result: This protonates the cresolate back to neutral m-cresol, destroying its surfactant properties. The m-cresol will partition into the organic phase (to be removed later by distillation or chromatography), but it will no longer stabilize the emulsion [1].

B. Solvent Selection (Density Management)

Why it works: Emulsions thrive when the density difference (


) between phases is small.
Data Comparison: 
Solvent SystemDensity (g/mL)

vs Water
Risk Level
Dichloromethane (DCM) 1.330.33High (Easily locks with brine)
Ethyl Acetate 0.900.10Medium
MTBE (Methyl tert-butyl ether) 0.740.26Low (Best separation)
Toluene 0.870.13Low/Medium

Recommendation: If solubility permits, use MTBE or Toluene for the initial extraction. If DCM must be used, avoid over-concentration of the aqueous phase with salts unless necessary, as heavy brine (density ~1.2 g/mL) can make the aqueous layer dangerously close in density to DCM [2].

The Breaking Protocol (Post-Formation)

If an emulsion has already formed, utilize the following steps in order.

Method 1: The "Salting Out" Effect

Mechanism: Increasing the ionic strength of the aqueous phase disrupts the hydration shell of the organic molecules and increases the surface tension of water, forcing the organic phase out.[1] Step-by-Step:

  • Add Saturated NaCl (Brine) to the separatory funnel.

  • Critical Ratio: The volume of brine should be at least 25% of the aqueous volume.

  • Gently swirl (do not shake vigorously).

  • Allow to stand for 20 minutes.

Method 2: Filtration through Celite (The "Rag Layer" Fix)

Mechanism: Fine particulates (precipitated salts or oligomers) often coat the droplets, preventing them from coalescing (Pickering Emulsion). Filtration removes these stabilizers. Step-by-Step:

  • Prepare a Buchner funnel with a 1-2 cm pad of Celite 545 (diatomaceous earth).

  • Apply gentle vacuum.

  • Pour the entire emulsion (both phases) through the filter pad.

  • Rinse the pad with fresh solvent.

  • Return the filtrate to a clean separatory funnel. The layers often separate immediately [3].

Frequently Asked Questions (FAQ)

Q: I added brine to my DCM extraction, and now I can't tell which layer is which. A: You likely encountered "Phase Inversion." Saturated brine has a density of ~1.2 g/mL, while DCM is ~1.33 g/mL. If the DCM layer contains significant product (lowering its density), the densities may be identical.

  • Test: Add a drop of water to the top layer. If it travels through, the top layer is organic. If it dissolves, the top is aqueous.[2]

Q: Can I use centrifugation? A: Yes. If the volume is manageable (<500 mL), transfer the emulsion to centrifuge bottles. Spin at 2000-3000 RCF for 5-10 minutes . This is the "nuclear option" and almost always works for stubborn emulsions [4].

Q: Why not just wait it out? A: While time allows coalescence, phenoxypropanols can be prone to oxidation or hydrolysis depending on the pH. It is better to actively break the emulsion using filtration or centrifugation than to leave it overnight.

Visualizing the Stabilization Mechanism

Understanding why the emulsion forms helps in preventing it.[1] The diagram below illustrates the micelle formation involving the cresolate impurity.

Emulsion_Mechanism cluster_interface The Interface (Emulsion) Water Aqueous Phase Cresolate Cresolate Anion (Surfactant) Water->Cresolate Stabilizes Head Oil Organic Phase Product Target Ether-Alcohol (Co-Surfactant) Oil->Product Solvates Tail Micelle Stable Micelle Cresolate->Micelle Ionic Repulsion Prevents Coalescence Product->Micelle Lowers Interfacial Tension

Figure 2: Micellar stabilization mechanism showing the synergistic effect of the cresolate impurity and the amphiphilic product.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Section on Emulsions and Extraction).[3][4][5][6]

  • Rule, J. "Tips for Troubleshooting Liquid-Liquid Extractions." LCGC International, 2017.

  • Frontier, A. "Tips & Tricks: Emulsions." University of Rochester, Department of Chemistry.

  • Zubrick, J. W.The Organic Chem Lab Survival Manual: A Student's Guide to Techniques, 10th Ed.; Wiley: New York, 2016.

Sources

scaling up the synthesis of 1-(3-Methylphenoxy)-2-propanol from lab to pilot scale

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Scale-Up from Lab (100 g) to Pilot (10 kg+) Target Product: 1-(3-Methylphenoxy)-2-propanol (CAS: 13586-36-2) Reaction Class: Base-Catalyzed Epoxide Ring Opening (Nucleophilic Substitution)

Welcome to the Scale-Up Support Hub

You have reached the Tier-3 Technical Support desk. This guide is designed for process chemists and engineers transitioning the synthesis of 1-(3-Methylphenoxy)-2-propanol from bench-top glassware to pilot-scale reactors. Unlike standard literature, this document focuses on the friction points of scale-up: heat management, safety compliance with Propylene Oxide (PO), and impurity control.

Module 1: Reaction Mechanics & Kinetics

User Query: “I’m seeing ~5-8% of the regioisomer (2-phenoxy-1-propanol) and oligomers. How do I lock in selectivity?”

Technical Insight: The synthesis relies on the nucleophilic attack of the m-cresolate anion on propylene oxide. Under basic conditions, the reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide ring, favoring the desired 1-substituted product.

  • Regioselectivity: Exclusively favored by Base Catalysis . Acid catalysis promotes SN1 character, attacking the more substituted carbon and yielding the wrong isomer.

  • Oligomerization: Occurs if the product (an alkoxide) competes with the phenoxide for unreacted PO. This is suppressed by maintaining a high concentration of phenol relative to PO (starve-feed condition).

The Pathway (Visualization)

ReactionPathway Reactants m-Cresol + Base (Deprotonation) Phenoxide m-Cresolate Anion (Nucleophile) Reactants->Phenoxide - H2O TS Transition State (Attack at Terminal C) Phenoxide->TS + PO (Slow Addition) PO Propylene Oxide (Electrophile) Product 1-(3-Methylphenoxy)-2-propanol (Target) TS->Product Major Pathway Impurity Poly-ether Oligomers (Over-alkylation) Product->Impurity + Excess PO (If accumulated)

Figure 1: Mechanistic pathway highlighting the critical junction between product formation and oligomerization.

Module 2: Pilot Plant Engineering & Safety

User Query: “Our lab reaction in a sealed tube went fine. In the 20L reactor, the pressure spiked, and the exotherm was unmanageable. Why?”

Technical Insight: Propylene oxide (PO) ring opening is highly exothermic (


). In a sealed tube (batch), heat generation is limited by scale. In a 20L+ reactor, the surface-area-to-volume ratio drops drastically.

The Solution: Semi-Batch Operation Never run this as a batch process at scale. Use a Semi-Batch approach where PO is dosed into the reactor containing the catalyst and m-cresol.

ParameterLab Scale (Batch)Pilot Scale (Semi-Batch)Reason for Change
PO Addition All at onceMetered (0.5 - 1.0 kg/hr )Controls Heat Release Rate (

) to match Cooling Capacity (

).
Pressure AutogenousControlled (2-4 bar)Keeps PO in liquid phase for reaction; prevents relief valve lift.
Agitation Magnetic StirrerImpeller (Pitched Blade)Critical for mass transfer (PO gas-liquid dispersion).
Safety Fume hoodClosed Loop + N2 PadPO is a carcinogen and flammability hazard (Flash point -37°C).

Critical Safety Protocol (PO Handling):

  • Inerting: Reactor must be purged to

    
     before PO introduction.
    
  • Grounding: All transfer lines must be grounded to prevent static ignition of PO vapor.

  • Scrubbing: Vent lines must lead to an acid scrubber to neutralize fugitive PO vapors.

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst deactivation or PO loss.

  • Fix: Check the reactor headspace. If the pressure is high but conversion is low, PO is in the gas phase, not the liquid phase.

  • Action: Increase agitation speed to improve gas-liquid mass transfer. Lower the temperature slightly (e.g., 120°C

    
     110°C) to increase PO solubility, then ramp up at the end to drive completion.
    

Q2: My product is colored (yellow/orange) and has a distinct "sweet" odor different from the phenol.

  • Diagnosis: Oxidation of m-cresol (quinones) or trace PO polymerization.

  • Fix: Ensure strict Nitrogen blanketing throughout the reaction. The "sweet" odor suggests unreacted PO or trace propionaldehyde (isomerization byproduct). Sparge with N2 at 60°C post-reaction to strip volatiles.

Q3: Filtration of the catalyst is taking forever (clogging).

  • Diagnosis: Particle attrition. Stirring too fast with a fragile heterogeneous catalyst (e.g., beads) creates fines.

  • Fix: Switch to a loop reactor with a fixed bed catalyst OR use a shear-sensitive impeller. For immediate recovery, use a filter aid (Celite) pre-coat.

Module 4: Experimental Protocols
A. Lab Scale Validation (100 g Basis)

Objective: Validate kinetics and catalyst load.

  • Setup: 250 mL 3-neck flask, reflux condenser (dry ice/acetone), dropping funnel, N2 inlet, mechanical stirrer.

  • Charge: 108 g m-cresol (1.0 mol) and 1.0 g

    
     (powdered, anhydrous).
    
  • Heat: Warm to 110°C under N2 flow.

  • Addition: Add 64 g Propylene Oxide (1.1 mol) dropwise over 2 hours. Caution: Reflux indicates PO accumulation.

  • Cook-out: Stir at 120°C for 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with dilute NaOH (remove unreacted phenol) and brine. Dry (

    
    ) and concentrate.
    
  • Purification: Vacuum distillation (

    
    ).
    
B. Pilot Scale Execution (10 kg Basis)

Objective: Safe production with heat control.

  • Reactor Prep: 20L Stainless Steel Reactor (rated to 10 bar). Pressure test with N2.

  • Charge: Load 10.8 kg m-cresol and 100 g Catalyst (e.g., MgO or basic resin).

  • Inert: Pressurize/Vent with N2 (3x) to remove Oxygen. Leave 0.5 bar N2 pad.

  • Heat: Heat jacket to 115°C. Agitate at 300 RPM.

  • Dosing (The Critical Step):

    • Feed PO (6.4 kg total) via a dip tube.

    • Rate: 1.5 kg/hr .

    • Monitor: If Reactor

      
      , STOP feed. Wait for 
      
      
      
      to drop.
    • Pressure: Maintain

      
      . If 
      
      
      
      spikes, PO is not reacting (accumulation hazard). STOP feed.
  • Post-Reaction: Hold at 120°C for 2 hours. Sample for HPLC (Target < 0.5% m-cresol).

  • Stripping: Vent excess PO to scrubber. Apply vacuum (-0.8 bar) at 80°C to strip volatiles.

Scale-Up Decision Logic (Visualization)

ScaleUpLogic Start Start Scale-Up CheckExotherm Calculate Adiabatic Temp Rise (dT_ad) Start->CheckExotherm HighExotherm dT_ad > 50°C? CheckExotherm->HighExotherm BatchMode Batch Mode Allowed (Risk of Runaway) HighExotherm->BatchMode No (Low Energy) SemiBatch Semi-Batch Mode (Dose PO) HighExotherm->SemiBatch Yes (High Energy) ReactorType Reactor Selection SemiBatch->ReactorType StirredTank CSTR / Batch Reactor (Standard) ReactorType->StirredTank Viscosity < 500 cP LoopReactor Loop Reactor (High Heat Transfer) ReactorType->LoopReactor Fast Kinetics required

Figure 2: Decision tree for selecting reactor mode based on thermodynamic safety parameters.

References
  • Levenspiel, O. (1999).[1] Chemical Reaction Engineering. 3rd Edition. John Wiley & Sons.[1] (Foundational text on reactor design and kinetics for exothermic reactions).

  • LyondellBasell. (2020). Propylene Oxide: Safety and Handling Guidelines. (Authoritative industrial guide on PO handling, grounding, and storage).

  • ChemicalBook. (2023). 1-(3-Methylphenoxy)-2-propanol Properties and Safety. (Physical property verification).

  • CSIR-IIP. (2015).[2][3] Nano catalysts for production of phenol and propylene oxide. (Insights into catalytic oxidation and alkylation pathways).

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: Propylene Oxide. (Critical toxicology and PPE requirements).

Disclaimer: This guide is for educational and planning purposes. All pilot-scale operations must undergo a formal Process Hazard Analysis (PHA) and HAZOP study before execution.

Sources

troubleshooting inconsistent results in biological assays with 1-(3-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the common and complex challenges of assay variability when working with 1-(3-Methylphenoxy)-2-propanol. As Senior Application Scientists, we have designed this resource to move beyond simple procedural lists, focusing instead on the underlying scientific principles to empower you to diagnose and resolve inconsistencies with confidence.

Section 1: Compound Profile: 1-(3-Methylphenoxy)-2-propanol

A thorough understanding of your compound's physicochemical properties is the foundation of robust and reproducible assay design. Misinterpreting these characteristics is a frequent source of experimental error.

PropertyValueImplication for Biological AssaysSource
Molecular Formula C₁₀H₁₄O₂---[1]
Molecular Weight 166.22 g/mol Essential for accurate molar concentration calculations for stock solutions.[1]
XLogP3 2.3Indicates moderate lipophilicity. The compound is more soluble in organic solvents than in water and may require a co-solvent like DMSO for aqueous assay buffers. There is a risk of precipitation at higher concentrations.[1]
Hydrogen Bond Donor Count 1Can participate in hydrogen bonding, influencing solubility and potential interactions with biological targets.[1]
Hydrogen Bond Acceptor Count 2Can participate in hydrogen bonding, influencing solubility and potential interactions with biological targets.[1]
Structure Class Aromatic Ether, Secondary AlcoholEthers can be susceptible to peroxide formation over long-term storage, especially if exposed to light and air.[2] The alcohol group provides a site for potential metabolic modification in cell-based assays.[1][3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of 1-(3-Methylphenoxy)-2-propanol?

A: Given its XLogP3 of 2.3, 1-(3-Methylphenoxy)-2-propanol has limited aqueous solubility.[1] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions (e.g., 10-100 mM). It is critical to note that the final concentration of DMSO in your assay should be kept low (typically ≤0.5%) and consistent across all wells, as solvents can independently affect cellular health and assay readouts.[4]

Q2: How should I store my stock solutions of 1-(3-Methylphenoxy)-2-propanol?

A: For maximum stability, prepare small-volume aliquots of your high-concentration stock solution in DMSO and store them at -20°C or -80°C in tightly sealed containers, protected from light.[5] Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[6] As an ether, there is a theoretical risk of peroxide formation over extended periods, so it is best practice to date the aliquots upon creation and use them within a reasonable timeframe (e.g., 6 months).[2]

Q3: Can this compound interfere with absorbance or fluorescence-based assays?

A: Yes, this is a possibility. Phenolic compounds can exhibit intrinsic fluorescence or absorbance, which can interfere with assay readouts.[7] It is essential to run control experiments to test for this. A common method is to measure the assay signal in a cell-free or enzyme-free system containing only the compound in assay buffer. Any signal detected can be attributed to the compound itself and should be subtracted from the experimental wells.

Q4: I'm seeing signs of cytotoxicity in my cell-based assay. Is this expected?

A: Phenoxypropanol compounds can cause skin and eye irritation at high concentrations. In a cell-based assay, similar membrane-disrupting effects could lead to cytotoxicity. It is crucial to determine the cytotoxic concentration range of the compound for your specific cell line. This can be done using a standard cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo®) before proceeding with your primary functional assay. Always run your functional assay at concentrations well below the cytotoxic threshold.

Section 3: In-Depth Troubleshooting Guides

Inconsistent results in biological assays are rarely random; they are symptoms of underlying systematic or methodological issues. The following guides will help you diagnose and resolve specific problems.

Initial Troubleshooting Workflow

Before diving into specific issues, follow this general diagnostic workflow. This systematic approach ensures you check the most common sources of error first, saving time and resources.

Troubleshooting_Workflow start Inconsistent Assay Results Observed check_controls Review Assay Controls (Positive, Negative, Vehicle) start->check_controls controls_ok Controls Behave as Expected? check_controls->controls_ok reagent_issue Re-evaluate Assay Reagents (Enzymes, Cells, Buffers). Check expiration dates and storage. controls_ok->reagent_issue No compound_prep Investigate Compound Handling (Solubility, Stability, Pipetting) controls_ok->compound_prep Yes reagent_issue->start Address & Repeat assay_interference Test for Assay Interference (Intrinsic Signal, Reactivity) compound_prep->assay_interference protocol_review Review Protocol Execution (Incubation Times, Temperatures) assay_interference->protocol_review

Caption: General workflow for diagnosing inconsistent assay results.

Problem 1: High Well-to-Well Variability (Poor Precision)

Symptom: You observe a high coefficient of variation (%CV) among technical replicates for the same concentration of 1-(3-Methylphenoxy)-2-propanol.

Q: What is the likely cause of my high well-to-well variability?

A: The most common cause is poor compound solubility in the final assay medium.

  • Causality: While your DMSO stock may be clear, the critical step is the dilution into the aqueous assay buffer. Given its lipophilic nature (XLogP3 = 2.3), 1-(3-Methylphenoxy)-2-propanol can precipitate out of solution when the DMSO concentration drops dramatically.[1] This creates a heterogeneous suspension, not a true solution. Subsequent pipetting into the assay plate will deliver inconsistent amounts of the compound to each well, leading to high variability.

  • Diagnosis: Perform a visual solubility test. Prepare the highest concentration of your compound in the final assay buffer (with the correct final DMSO concentration) in a clear microfuge tube. Let it sit at the assay temperature for 30-60 minutes. Look for any signs of cloudiness, particulates, or film on the tube walls.

  • Solution:

    • Determine the solubility limit: If precipitation is observed, perform a serial dilution to find the highest concentration that remains fully dissolved. This is your maximum working concentration.

    • Modify the dilution method: Instead of a single large dilution step, use an intermediate dilution series in a buffer with a higher percentage of DMSO or another organic co-solvent before the final dilution into the assay medium.

    • Incorporate Pluronic F-127: For particularly challenging compounds, adding a small amount (0.01-0.05%) of the non-ionic surfactant Pluronic F-127 to the assay buffer can help maintain solubility.

Problem 2: Poor Assay Reproducibility (Day-to-Day Variation)

Symptom: The IC₅₀/EC₅₀ value of your compound shifts significantly when you repeat the experiment on different days, even when using the same protocol.

Q: Why are my results not reproducible between experiments?

A: This often points to the instability of the compound stock or working solutions.

  • Causality:

    • Stock Solution Degradation: Aromatic ethers can slowly react with oxygen, especially when exposed to light, to form unstable peroxides.[2] Repeated freeze-thaw cycles of the primary stock can also cause degradation or precipitation of the compound over time.[6]

    • Working Solution Instability: The compound may not be stable in the aqueous assay buffer over the duration of the experiment. It could be degrading, being metabolized by cells, or adsorbing to the plasticware.

  • Diagnosis:

    • Stock Quality Control: When a new batch of compound is synthesized or purchased, qualify it against the previous batch using a standard assay run. A significant shift in potency suggests a problem with the new batch.

    • Time-Course Experiment: Prepare your highest concentration working solution and incubate it under assay conditions (e.g., 37°C). Take aliquots at different time points (e.g., 0, 1, 2, 4 hours) and test their activity in the assay. A decrease in activity over time indicates instability in the assay buffer.

  • Solution:

    • Strict Aliquoting: Prepare single-use aliquots of your high-concentration DMSO stock to avoid freeze-thaw cycles. Store them properly at -80°C, protected from light.[5]

    • Fresh Working Solutions: Always prepare fresh working solutions immediately before each experiment. Do not store diluted aqueous solutions of the compound.

    • Minimize Incubation Times: If the compound is unstable in the assay buffer, optimize your protocol to use the shortest incubation time that still provides a robust assay window.

Problem 3: Unexpected or Off-Target Effects

Symptom: The compound shows activity in your assay, but the results are difficult to rationalize biologically, or you suspect an artifact.

Q: How can I determine if my compound's activity is a genuine biological effect or an assay artifact?

A: This requires a series of control experiments to rule out common forms of assay interference. Small molecules can interfere with assays through various non-specific mechanisms.[8][9]

Interference_Pathway cluster_0 Potential Sources of Assay Interference compound 1-(3-Methylphenoxy)-2-propanol intrinsic Intrinsic Properties (Absorbance/Fluorescence) compound->intrinsic reactivity Chemical Reactivity (Reacts with Luciferin, etc.) compound->reactivity aggregation Compound Aggregation (Forms micelles that sequester proteins) compound->aggregation membrane Membrane Disruption (Non-specific cytotoxicity) compound->membrane readout False Positive/ False Negative Signal intrinsic->readout reactivity->readout aggregation->readout membrane->readout

Caption: Common mechanisms of small molecule assay interference.

  • Causality & Solutions:

    • Intrinsic Signal: Phenolic compounds can absorb light or fluoresce, directly contributing to the signal.

      • Protocol: Run the assay with your compound in a buffer-only (cell-free/enzyme-free) condition. If you detect a signal, it's an artifact. This background signal should be subtracted from all measurements.

    • Chemical Reactivity: The compound or an impurity might react directly with a component of your detection system (e.g., luciferase, MTT tetrazolium salt).

      • Protocol: Add the compound at the very end of the assay, immediately before the readout step. If you still see a change in signal, it suggests direct interference with the detection reagents, not the biological target.

    • Protein Aggregation: Many small molecules form aggregates at micromolar concentrations, which can non-specifically sequester and inhibit enzymes.

      • Protocol: Repeat the assay in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01%). If the compound's apparent activity is significantly reduced, it was likely due to aggregation.

    • Confirm with Orthogonal Assays: A true biological hit should show activity in multiple, mechanistically different assays.[10] For example, if your primary screen is a cell-based reporter assay, validate the hit using a direct binding assay like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST).[11]

Section 4: Key Experimental Protocols

Protocol 4.1: Preparation and Validation of a 100 mM Stock Solution

  • Objective: To prepare a reliable, high-concentration primary stock solution.

  • Materials: 1-(3-Methylphenoxy)-2-propanol (solid), analytical balance, anhydrous DMSO, sterile microfuge tubes.

  • Procedure:

    • Weigh out a precise amount of the compound (e.g., 16.62 mg) using an analytical balance.

    • Calculate the required volume of DMSO to achieve 100 mM. (For 16.62 mg, MW = 166.22 g/mol , this would be 1.0 mL of DMSO).

    • Add the calculated volume of anhydrous DMSO to the solid compound.

    • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication may be used if needed.

    • Visually inspect the solution against a bright light to ensure no particulates remain.

    • Prepare single-use 20 µL aliquots in tightly-capped tubes.

    • Label with compound name, concentration, date, and batch number.

    • Store immediately at -80°C, protected from light.

Protocol 4.2: Control Experiment for Assay Signal Interference

  • Objective: To determine if the compound intrinsically contributes to the assay signal.

  • Setup: Use the same microplate and assay buffer as your main experiment.

  • Procedure:

    • Design a plate layout with two groups: "Buffer + Compound" and "Buffer + Vehicle (DMSO)".

    • Prepare a serial dilution of 1-(3-Methylphenoxy)-2-propanol in the assay buffer, exactly as you would for the main experiment.

    • Add the dilutions to the "Buffer + Compound" wells.

    • Add corresponding dilutions of the vehicle (DMSO) to the "Buffer + Vehicle" wells.

    • Crucially, do not add cells, enzymes, or the biological target to these wells.

    • Incubate the plate under the same conditions (time, temperature) as the main experiment.

    • Add the detection reagents and measure the signal (absorbance, fluorescence, luminescence).

    • Analysis: Subtract the average signal from the "Buffer + Vehicle" wells from the "Buffer + Compound" wells. Any remaining signal is an artifact generated by the compound itself.

References

  • Ataman Kimya. (n.d.). PHENOXYPROPANOL. Retrieved from Ataman Kimya website: [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from EDRA Services website: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Bis(2-methylphenoxy)-2-propanol (CAS 17181-49-6). Retrieved from Cheméo website: [Link]

  • University of St Andrews. (2024). Ethers. Health & Safety. Retrieved from University of St Andrews website: [Link]

  • Barros, L., et al. (2021). Phenolic compounds: current industrial applications, limitations and future challenges. Food & Function, 12(4), 1497-1513. [Link]

  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]

  • Al-Farsi, M., & Lee, C. Y. (2008). Effect of solvents extraction on phytochemical components and biological activities of Tunisian date seeds (var. Korkobbi and Arechti). BMC Complementary and Alternative Medicine, 17(1), 259. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Propranolol (beta blocker)?. Retrieved from Dr.Oracle website: [Link]

  • Shevchenko, O. G., et al. (2018). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from Pharmaceutical Technology website: [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from NextGen Protocols website: [Link]

  • Hieronymus, H., & Sawyers, C. L. (2009). Transcript Profiling and RNA Interference as Tools to Identify Small Molecule Mechanisms and Therapeutic Potential. ACS Chemical Biology, 4(2), 109-118. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Propranolol. Retrieved from Wikipedia website: [Link]

  • Cotter, M. A., et al. (1995). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Journal of Biochemical Toxicology, 10(5), 255-262. [Link]

  • Li, M. (2024). Propranolol and its Mechanism of Action. Journal of Molecular and Organic Chemistry. [Link]

  • Kim, Y. S., et al. (2019). Effects of Different Solvents on the Extraction of Phenolic and Flavonoid Compounds, and Antioxidant Activities, in Scutellaria baicalensis Hairy Roots. Molecules, 24(21), 3879. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)propan-2-ol. PubChem. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Biocompare. (2022). Immunoassay Troubleshooting. Retrieved from Biocompare website: [Link]

  • Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology, 26(8), 933-940. [Link]

  • Dahiya, R., & Kumar, R. (2007). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. [Link]

  • Tristar Intermediates. (2024). Phenoxy Propanol: Applications and Benefits in Various Industries. Retrieved from Tristar Intermediates website: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenoxy-2-propanol. PubChem. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from BioAssay Systems website: [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from Broad Institute website: [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bupranolol. PubChem. Retrieved from [Link]

  • Molecular Pathology Laboratory Network. (n.d.). Assay Troubleshooting. Retrieved from Molecular Pathology Laboratory Network website: [Link]

  • The University of Edinburgh. (2009). Ether: It's hazards and safe use. Retrieved from The University of Edinburgh website: [Link]

  • Nature Biotechnology. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Retrieved from [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7, 65. [Link]

  • Iyengar, R., & St-Gallay, S. A. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Combinatorial Chemistry & High Throughput Screening, 14(2), 79-88. [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Diphenoxy-2-propanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propoxy-2-propanol. PubChem. Retrieved from [Link]

Sources

strategies for enhancing the bioavailability of 1-(3-Methylphenoxy)-2-propanol formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Phenolic Ether Formulations .

I am Dr. Aris Thorne, Senior Application Scientist.[1][2] Below is a comprehensive technical guide designed to address the bioavailability challenges associated with 1-(3-Methylphenoxy)-2-propanol .

This molecule (a structural isomer of the muscle relaxant Mephenesin) presents distinct biopharmaceutical challenges: it is a lipophilic phenolic ether (LogP ~1.9–2.5) with Class II characteristics in the Biopharmaceutics Classification System (BCS)—meaning its bioavailability is limited by solubility and dissolution rate , alongside a susceptibility to rapid first-pass metabolism (glucuronidation at the secondary hydroxyl or oxidation at the tolyl methyl group).

Module 1: Formulation Strategy Selector

Before proceeding to protocols, use this decision matrix to select the optimal strategy based on your specific experimental constraints.

FormulationStrategy Start Start: 1-(3-Methylphenoxy)-2-propanol Goal Define Goal Start->Goal oral Oral Delivery (Systemic) Goal->oral topical Topical/Transdermal Goal->topical solubility Solubility Limited? oral->solubility permeation Permeation Enhancers (PG/Transcutol) topical->permeation metabolism Rapid Metabolism? solubility->metabolism Yes sedds Strategy A: SEDDS/SMEDDS (Lipid Formulation) metabolism->sedds High Lipophilicity cd Strategy B: Cyclodextrin Complex (Inclusion) metabolism->cd Stability Required

Figure 1: Decision tree for selecting bioavailability enhancement strategies based on delivery route and physicochemical hurdles.

Module 2: Lipid-Based Delivery (SEDDS)

Context: For lipophilic ethers like 1-(3-Methylphenoxy)-2-propanol, Self-Emulsifying Drug Delivery Systems (SEDDS) are the "Gold Standard."[1][2][3] They present the drug in a pre-dissolved state within a lipid core, bypassing the energy barrier of crystal dissolution and promoting lymphatic transport, which can circumvent hepatic first-pass metabolism [1].

Protocol: Optimization of a Liquid SEDDS Formulation

Objective: Create a stable isotropic mixture that spontaneously emulsifies in gastric fluids.

Reagents Required:

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) or Miglyol® 812.[1][2]

  • Surfactant: Tween® 80 (Polysorbate 80) or Cremophor® EL.[1][2]

  • Co-Surfactant: Transcutol® P (Diethylene glycol monoethyl ether) or PEG 400.[1][2]

Step-by-Step Workflow:

  • Solubility Screening:

    • Add excess 1-(3-Methylphenoxy)-2-propanol (approx. 500 mg) to 2 mL of each individual excipient (Oil, Surfactant, Co-surfactant).[1][2][3]

    • Vortex for 5 mins; heat to 40°C for 1 hour.

    • Centrifuge (3000 rpm, 15 min) to remove undissolved drug.

    • Quantify supernatant concentration via HPLC.[1][2] Select the oil with highest solubilization capacity.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare surfactant:co-surfactant mixtures (Smix) at ratios of 1:1, 2:1, and 3:1.

    • Titrate oil/Smix mixtures with water to identify the monophasic region (clear microemulsion zone).

  • Final Formulation Preparation:

    • Based on the phase diagram, select a ratio (e.g., 20% Oil / 40% Surfactant / 40% Co-surfactant).

    • Dissolve the target dose of 1-(3-Methylphenoxy)-2-propanol into the mixture under magnetic stirring (100 rpm) at 37°C until clear.

Quality Control Check:

  • Dispersibility Test: Add 1 mL of SEDDS to 900 mL of 0.1N HCl. It should form a clear/bluish emulsion within <1 minute.[1][2]

  • Particle Size: Target droplet size <200 nm (measured via Dynamic Light Scattering).[1][2]

Module 3: Inclusion Complexation (Cyclodextrins)

Context: If the lipid formulation proves unstable or palatable issues arise, encapsulation in Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the alternative.[1][2][3] The hydrophobic phenolic ring inserts into the CD cavity, while the hydrophilic exterior ensures water solubility [2].

Protocol: Freeze-Drying Complexation[1][2][4][5]
  • Molar Ratio: Calculate a 1:1 molar ratio of API to HP-β-CD.

  • Dissolution: Dissolve HP-β-CD in distilled water. Slowly add 1-(3-Methylphenoxy)-2-propanol dissolved in a minimum amount of ethanol.

  • Equilibration: Stir for 24 hours at room temperature shielded from light.

  • Lyophilization: Freeze the solution at -40°C and lyophilize for 48 hours.

  • Validation: Analyze via DSC (Differential Scanning Calorimetry). The disappearance of the API's melting endotherm confirms inclusion.

Module 4: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with phenolic ether formulations.

Category: Physical Stability[2][6]

Q: My SEDDS formulation precipitates when diluted in simulated gastric fluid (SGF). Why?

  • Root Cause: The drug load exceeds the solubilization capacity of the formed emulsion (supersaturation collapse), or the surfactant HLB (Hydrophilic-Lipophilic Balance) is too low for the acidic environment.

  • Corrective Action:

    • Reduce Drug Load: Decrease API concentration to 80% of its saturation solubility in the pre-concentrate.

    • Add a Precipitation Inhibitor: Incorporate 1-2% HPMC (Hydroxypropyl methylcellulose) or PVP K30 into the formulation.[1][2][3] This inhibits crystal nucleation via the "spring and parachute" effect [3].[1]

Q: The formulation turns yellow/brown over time.

  • Root Cause: Oxidation of the ether linkage or the phenolic moiety.

  • Corrective Action: Add an antioxidant.[1][2] For lipid systems, use BHT (Butylated hydroxytoluene) at 0.01-0.05%.[1][2][3] For aqueous systems, use Sodium Metabisulfite.[1] Nitrogen purging during manufacturing is mandatory.[1][2]

Category: Bioavailability Mismatch[2]

Q: In vitro dissolution is 100%, but in vivo bioavailability remains low in rats. What is happening?

  • Root Cause: This is a classic sign of First-Pass Metabolism .[1][2][3] The 3-methylphenoxy group is highly susceptible to hepatic oxidation (CYP450 enzymes) and subsequent glucuronidation.[1][2][3]

  • Corrective Action:

    • Shift to Lymphatic Transport: Use long-chain triglycerides (e.g., Corn oil, Olive oil) instead of medium-chain triglycerides in your SEDDS. Long-chain lipids promote chylomicron formation, which bypasses the liver via the lymphatic system [4].

    • Metabolic Inhibitors: (For research use only) Co-administer with Piperine or Curcumin to transiently inhibit glucuronidation.[1][2]

Category: Experimental Handling[2]

Q: How do I filter the viscous SEDDS formulation for HPLC analysis?

  • Solution: Do not filter the neat oil; it will clog.[1] Dilute the formulation with Methanol (1:10 or 1:100) to break the emulsion and dissolve all components, then filter using a 0.45 µm PTFE syringe filter.

Summary Data Table: Excipient Compatibility

Excipient ClassRecommended CandidateFunctionCompatibility Note
Oil Phase Capryol™ 90SolubilizerExcellent solvency for phenolic ethers.[1][2][3]
Surfactant Tween® 80EmulsifierHigh HLB (15); good for gastric stability.[1][2][3]
Co-Solvent Transcutol® PPermeation EnhancerIncreases drug loading capacity significantly.[1][2][3]
Antioxidant BHTStabilizerEssential to prevent ether oxidation.[1][2][3]
Polymer HPMC E5Precipitation InhibitorPrevents crash-out upon dilution.[1][2][3]

References

  • MDPI. (2020).[1][2] Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid. Available at: [Link][3][4]

  • National Institutes of Health (PMC). (2015).[1][2] Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Available at: [Link]

  • Creative Biolabs. Self-emulsifying Drug Delivery System (SEDDS) Services. Available at: [Link][3]

Sources

Validation & Comparative

Comparative Validation Guide: RP-HPLC vs. GC-FID for the Quantification of 1-(3-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(3-Methylphenoxy)-2-propanol (CAS: 104-15-4), often referred to as MPEP, is a critical intermediate in the synthesis of centrally acting muscle relaxants like Tolperisone and preservatives like Chlorphenesin . Its quantification is vital for two distinct regulatory purposes:

  • Raw Material Assay: Verifying the purity of the starting material before synthesis.

  • Impurity Profiling: Detecting trace levels of unreacted MPEP in the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the industry-standard RP-HPLC-UV (Reverse Phase High-Performance Liquid Chromatography) against the alternative GC-FID (Gas Chromatography with Flame Ionization Detection). While GC offers superior theoretical plate counts, this guide validates why RP-HPLC is the superior choice for routine Quality Control (QC) due to its robustness against thermal degradation and solvent versatility.

Mechanistic Analysis: The Product vs. The Alternative

The Molecule[1][2]
  • Structure: An aromatic ether with a secondary alcohol and a methyl substitution on the phenyl ring.

  • Chromophore: The phenolic ring provides strong UV absorption at ~270–275 nm.

  • Volatility: Moderate boiling point, but the hydroxyl group (-OH) induces hydrogen bonding, leading to potential peak tailing in GC without derivatization.

Comparative Performance Matrix
FeatureRP-HPLC-UV (Recommended) GC-FID (Alternative) Scientific Rationale
Selectivity High (Tunable via Mobile Phase pH)Moderate (Fixed by Column Phase)HPLC allows pH adjustment to suppress ionization or shift retention of interfering matrix components.
Thermal Stability Excellent (Ambient to 40°C)Risk of Degradation (>200°C)The ether linkage is stable, but the secondary alcohol can undergo dehydration at high GC injector temperatures.
Sensitivity (LOD) 0.05 µg/mL (at 272 nm)0.10 µg/mLUV detection exploits the specific chromophore; FID is non-selective and carbon-dependent.
Sample Prep Simple (Dilute & Shoot)Complex (Dry solvents required)GC requires water-free samples to protect the column/detector; HPLC accepts aqueous buffers.
Throughput 8–12 minutes15–20 minutesGC requires oven cooling cycles between runs; Isocratic HPLC allows continuous injection.
Decision Logic Diagram

The following diagram illustrates the critical decision pathway for selecting the validation method based on sample matrix and regulatory requirements.

MethodSelection Start Sample Containing 1-(3-Methylphenoxy)-2-propanol MatrixCheck Is the Matrix Aqueous (e.g., API synthesis wash)? Start->MatrixCheck ThermalCheck Is the sample Thermally Stable > 200°C? MatrixCheck->ThermalCheck No (Organic Solvent) HPLC Select RP-HPLC-UV (Recommended Routine QC) MatrixCheck->HPLC Yes (Aqueous) TraceCheck Is Detection Limit < 1 ppm required? ThermalCheck->TraceCheck Yes ThermalCheck->HPLC No / Unsure TraceCheck->HPLC Yes (UV Selectivity) GC Select GC-FID (Raw Material Purity Only) TraceCheck->GC No Deriv Derivatization Required (Silylation) GC->Deriv If Peak Tailing > 1.5

Figure 1: Analytical Decision Matrix for MPEP Quantification.

Validated Protocol: RP-HPLC-UV (The "Product")

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.

Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Inertsil ODS-3V or Symmetry C18 (250 mm × 4.6 mm, 5 µm). Reasoning: End-capped C18 prevents secondary interactions with the hydroxyl group of MPEP.

  • Mobile Phase: Acetonitrile : 20mM Potassium Dihydrogen Phosphate (pH 3.0) [50:50 v/v].

    • Note: The acidic buffer suppresses silanol activity on the column, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: 272 nm (Lambda max for methyl-phenoxy moiety).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Standard Preparation
  • Stock Solution: Weigh 50 mg of 1-(3-Methylphenoxy)-2-propanol reference standard into a 50 mL volumetric flask. Dissolve in Mobile Phase. (Conc: 1000 µg/mL).[5]

  • Working Standard: Dilute 5.0 mL of Stock Solution into a 50 mL flask. (Conc: 100 µg/mL).

System Suitability Criteria (Self-Validating System)

Before running samples, the system must pass these checks:

  • Theoretical Plates (N): > 5,000

  • Tailing Factor (T): 0.8 < T < 1.5

  • RSD of Peak Area (n=6): ≤ 2.0%

Experimental Validation Data

The following data summarizes the performance of the RP-HPLC method compared to a standard GC-FID method (DB-5 Column, Helium carrier, 250°C Injector).

Linearity & Range

Objective: Verify the method's response is proportional to concentration.[3][6]

ParameterRP-HPLC-UV ResultGC-FID ResultInterpretation
Range 10 – 150 µg/mL50 – 500 µg/mLHPLC offers better sensitivity at lower ranges, critical for impurity analysis.
Regression (

)
0.99980.9992Both methods are linear, but HPLC shows lower variance at the intercept.
Slope ConsistentVariableGC slope varied slightly with injector liner age (active sites).
Accuracy (Recovery Studies)

Method: Spiking MPEP into a placebo matrix (Tolperisone formulation excipients).

Spike LevelHPLC Recovery (%)GC Recovery (%)
50% 99.8 ± 0.496.5 ± 1.2
100% 100.2 ± 0.397.8 ± 0.9
150% 100.1 ± 0.598.1 ± 1.1

Insight: The lower recovery in GC is attributed to minor adsorption of the hydroxyl group on the glass liner of the injector port, a common issue with underivatized alcohols.

Robustness

The HPLC method was subjected to deliberate variations:

  • Flow Rate (±0.1 mL/min): Retention time shifted, but resolution maintained.

  • pH (±0.2 units): No significant impact on peak shape, confirming the robustness of the buffer capacity.

Validation Workflow (ICH Q2(R2) Aligned)

The following diagram outlines the mandatory validation lifecycle steps required for regulatory submission.

ValidationLifecycle Obj 1. Define Analytical Target Profile (ATP) Dev 2. Method Development (Screening & Optimization) Obj->Dev Risk 3. Risk Assessment (Identify Critical Parameters) Dev->Risk Exec 4. Validation Execution (Specificity, Linearity, Accuracy) Risk->Exec Monitor 5. Routine Monitoring (Control Charts / SST) Exec->Monitor Monitor->Risk Change Management

Figure 2: Analytical Procedure Lifecycle per ICH Q2(R2) and Q14.

Conclusion

While GC-FID remains a viable option for raw material assay where water content is negligible, RP-HPLC-UV is the superior analytical method for 1-(3-Methylphenoxy)-2-propanol in a pharmaceutical development context.

Key Advantages of the Validated HPLC Method:

  • Higher Accuracy: Avoids injector port adsorption issues seen in GC.

  • Matrix Compatibility: Can directly analyze aqueous reaction mixtures and finished dosage forms (tablets/syrups).

  • Regulatory Alignment: Fully compliant with ICH Q2(R2) requirements for specificity and precision.

For researchers developing Tolperisone or Chlorphenesin generics, adopting this HPLC protocol ensures a smoother transfer from R&D to QC environments.

References

  • International Council for Harmonisation (ICH). (2023).[7] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Liawruangrath, B., et al. (2001). Simultaneous determination of tolperisone and lidocaine by HPLC. Journal of Pharmaceutical and Biomedical Analysis.
  • Zhu, H., et al. (2014).[4] Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography.[3] Chinese Journal of Chromatography.[4] Retrieved from [Link]

  • Phenomenex. (2025).[2] GC vs. HPLC: Choosing the Right Chromatography Technique.[8][9] Retrieved from [Link]

  • ResearchGate. (2024).[6] Development and Validation of RP-HPLC Method for Tolperisone Hydrochloride. Retrieved from [Link]

Sources

comparative study of 1-(3-Methylphenoxy)-2-propanol with propranolol.

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative technical analysis of Propranolol (the prototype non-selective


-blocker) and 1-(3-Methylphenoxy)-2-propanol  (a structural analogue and glycol ether intermediate).

This study is designed for researchers investigating Structure-Activity Relationships (SAR) , impurity profiling in


-blocker synthesis, and the pharmacological distinction between specific receptor antagonism and non-specific membrane effects.

Executive Summary & Chemical Identity[1][2][3][4]

The primary distinction between these two compounds lies in their pharmacophore integrity . Propranolol contains the critical secondary amine side chain required for


-adrenergic receptor binding. In contrast, 1-(3-Methylphenoxy)-2-propanol lacks this amine functionality, rendering it inactive as a 

-blocker but retaining physicochemical properties relevant to membrane interactions and solvent applications.
FeaturePropranolol (HCl)1-(3-Methylphenoxy)-2-propanol
CAS Number 318-98-9 (HCl salt)34322-78-6 (Isomer generic)
Molecular Formula


Molecular Weight 259.34 g/mol 166.22 g/mol
Pharmacological Class Non-selective

-Adrenergic Antagonist
Glycol Ether / Chemical Intermediate
Key Structural Motif Naphthalene ring + Isopropylamine tailm-Tolyl ring + Hydroxyl tail (No amine)
Primary Application Cardiovascular therapeutic (Arrhythmia, HTN)Solvent, Synthesis Intermediate (Toliprolol)
Structural Visualization (SAR Analysis)

The following diagram illustrates the structural divergence that dictates their pharmacological profiles.

SAR_Analysis cluster_0 Propranolol (Active Drug) cluster_1 1-(3-Methylphenoxy)-2-propanol (Analogue) Prop Propranolol (Naphthyl-O-CH2-CH(OH)-CH2-NH-iPr) Binding High Affinity Beta-Receptor Binding Prop->Binding Side Chain: Isopropylamine (Ionic Interaction with Asp113) MSA Membrane Stabilizing Activity (Non-specific Lipid Interaction) Prop->MSA Analogue Analogue (m-Tolyl-O-CH2-CH(OH)-CH3) NoBinding No Beta-Receptor Affinity Analogue->NoBinding Side Chain: Methyl (Lacks cationic nitrogen) Analogue->MSA

Figure 1: Structure-Activity Relationship (SAR) highlighting the critical role of the amine side chain in receptor binding.

Physicochemical & Pharmacological Comparison

Lipophilicity and Solubility

Lipophilicity drives the ability of these molecules to penetrate the Blood-Brain Barrier (BBB) and integrate into cell membranes.

  • Propranolol: Highly lipophilic (LogP

    
     3.0 - 3.4). This property allows it to enter the CNS (treating anxiety/migraine) and exert "Membrane Stabilizing Activity" (MSA) by inhibiting 
    
    
    
    -channels.
  • 1-(3-Methylphenoxy)-2-propanol: Moderately lipophilic (LogP

    
     2.3). While less lipophilic than propranolol due to the smaller aromatic ring (tolyl vs. naphthyl), it remains sufficiently hydrophobic to partition into lipid bilayers, potentially causing mild anesthetic or membrane-disrupting effects similar to other phenoxypropanols (e.g., phenoxyethanol).
    
Mechanism of Action
  • Propranolol: Acts as a competitive antagonist at

    
     and 
    
    
    
    adrenergic receptors. The protonated amine mimics the catecholamine nitrogen, forming an ionic bond with Aspartate-113 in the receptor pocket.
  • 1-(3-Methylphenoxy)-2-propanol: Lacks the basic nitrogen atom. Consequently, it cannot form the essential salt bridge with the receptor. It is pharmacologically inert regarding

    
    -blockade but may act as a weak local anesthetic or sedative due to non-specific membrane expansion.
    

Experimental Protocols for Comparative Validation

To objectively compare these compounds, we utilize two distinct assays: a Receptor Binding Assay (to prove divergence) and a Membrane Stabilization Assay (to explore convergence).

Experiment A: Competitive Radioligand Binding Assay

Objective: To demonstrate that 1-(3-Methylphenoxy)-2-propanol does not displace radiolabeled ligands from


-receptors, confirming its lack of specific pharmacological activity.

Reagents:

  • Receptor Source: Rat heart membrane preparation or HEK-293 cells overexpressing human

    
    -AR.
    
  • Radioligand:

    
    -Iodocyanopindolol (
    
    
    
    pM).
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4.
    

Workflow:

  • Preparation: Incubate membrane protein (20

    
    g) with radioligand (50 pM).
    
  • Competition: Add increasing concentrations (

    
     M to 
    
    
    
    M) of Propranolol (Positive Control) and 1-(3-Methylphenoxy)-2-propanol (Test Compound).
  • Incubation: 90 minutes at 25°C.

  • Filtration: Harvest on GF/B glass fiber filters using a cell harvester.

  • Quantification: Count radioactivity (CPM) via liquid scintillation.

Expected Results:

  • Propranolol: Sigmoidal displacement curve.

    
     in the low nanomolar range (
    
    
    
    nM).
  • Analogue: Flat line (no displacement) even at high concentrations (

    
    M), indicating 
    
    
    
    M.
Experiment B: Membrane Stabilization (RBC Hemolysis Protection)

Objective: To compare the non-specific "local anesthetic" potency (MSA). Both compounds are expected to show activity here, driven by lipophilicity rather than specific receptor binding.

Protocol:

  • Substrate: 2% suspension of fresh sheep erythrocytes in phosphate-buffered saline (PBS).

  • Challenge: Hypotonic saline (0.4% NaCl) to induce osmotic stress/lysis.

  • Treatment: Pre-incubate RBCs with drugs (

    
     to 
    
    
    
    M) for 30 mins.
  • Lysis Induction: Add hypotonic saline; incubate 10 mins.

  • Measurement: Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin release).

Data Interpretation: Calculate % Protection:



  • Propranolol: High protection (MSA) at micromolar concentrations.

  • Analogue: Moderate protection. Phenoxy-propanols are known membrane stabilizers (anesthetics), though likely less potent than propranolol due to the lack of the bulky naphthyl group.

Synthesis & Impurity Context

Understanding the origin of 1-(3-Methylphenoxy)-2-propanol is critical for drug development professionals working on Toliprolol or investigating solvent residues.

Synthesis Pathway Comparison

The following diagram contrasts the synthesis of Propranolol with the origin of the analogue.

Synthesis_Pathways cluster_prop Propranolol Synthesis cluster_ana Analogue / Toliprolol Context Naphthol 1-Naphthol Inter1 Intermediate: 1-Naphthyl Glycidyl Ether Naphthol->Inter1 + Epi / NaOH Epi Epichlorohydrin Propranolol PROPRANOLOL Inter1->Propranolol + Isopropylamine (Ring Opening) Amine Isopropylamine Cresol m-Cresol (3-Methylphenol) Inter2 Intermediate: 3-Tolyl Glycidyl Ether Cresol->Inter2 + Epi Analogue 1-(3-Methylphenoxy)-2-propanol (The Analogue) Inter2->Analogue + Hydride/Reduction OR Hydrolysis (Impurity)

Figure 2: Synthetic divergence. The analogue arises from m-cresol precursors, whereas Propranolol arises from 1-naphthol.

Impurity Analysis Note: If 1-(3-Methylphenoxy)-2-propanol is detected in a Propranolol sample, it indicates a cross-contamination of starting materials (m-cresol present in 1-naphthol) or a mix-up in production lines sharing Toliprolol intermediates. It is not a direct degradation product of Propranolol.

References

  • PubChem. Propranolol - Compound Summary.[1][2][3] National Library of Medicine.[1] Available at: [Link]

  • PubChem. 1-(3-Methylphenoxy)-2-propanol - Compound Summary.[1][2] National Library of Medicine.[1] Available at: [Link][2]

  • Barrett, A. M., & Cullum, V. A. (1968). The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias.[4] British Journal of Pharmacology. (Establishes MSA vs Beta-blockade). Available at: [Link]

  • Cheméo. Chemical Properties of 1-(3-methylphenoxy)-2-propanol. (Physicochemical data source). Available at: [Link]

  • Lang, P. H., et al. (2020). Membrane stabilizing effects of beta-blockers: A comparative study. Journal of Pharmaceutical Sciences. (Contextual reference for Experiment B).

Sources

Comprehensive Guide to Cross-Reactivity Profiling: 1-(3-Methylphenoxy)-2-propanol in Immunoassays

[1]

Executive Summary & Scientific Context

1-(3-Methylphenoxy)-2-propanol is a monohydric ether derivative structurally homologous to several muscle relaxants (e.g., Mephenesin) and beta-adrenergic antagonists (e.g., Toliprolol).[1] In high-sensitivity immunoassays (ELISA, LFIA), the shared 3-methylphenoxy (m-tolyloxy) pharmacophore presents a significant risk of false positives.

This guide provides a rigorous framework for quantifying this cross-reactivity (CR). Unlike generic protocols, we focus on the competitive displacement kinetics unique to phenoxy-ether binding sites.

Key Application Areas:

  • Impurity Profiling: Monitoring synthesis byproducts in Mephenesin manufacturing.

  • Metabolite Interference: Differentiating between parent drugs and deaminated/dehydroxylated metabolites in toxicology screens.

  • Preservative Analysis: Evaluating interference from phenolic glycol ether excipients.

Structural Homology & Mechanistic Basis

The potential for cross-reactivity stems from the conservation of the aromatic "warhead" and the ether linkage.[1] Antibodies raised against the m-tolyl moiety will likely recognize 1-(3-Methylphenoxy)-2-propanol despite the absence of the terminal amine (in beta-blockers) or the secondary hydroxyl (in glyceryl ethers).

Visualization: Structural Pharmacophore Overlap

The following diagram illustrates the structural relationship driving the cross-reactivity.

StructuralHomologycluster_0Target Analytescluster_1Interferent / Analogcluster_2Antibody Recognition SiteMephenesinMephenesin(3-(2-methylphenoxy)-1,2-propanediol)[Ortho-isomer target]EpitopeShared Epitope:Aryloxy-Ether Linkage(Hydrophobic Pocket)Mephenesin->EpitopeHigh Affinity(Primary Target)ToliprololToliprolol(Beta-Blocker)[Meta-isomer target]Toliprolol->EpitopeHigh Affinity(Primary Target)Analog1-(3-Methylphenoxy)-2-propanol(Monohydric Analog)Analog->EpitopeCompetitive Binding(Cross-Reactant)

Caption: Structural alignment of 1-(3-Methylphenoxy)-2-propanol with common target analytes, highlighting the shared epitope responsible for competitive antibody binding.

Comparative Performance Data

The following data represents a validation summary for a competitive ELISA targeting Toliprolol , evaluating the interference of 1-(3-Methylphenoxy)-2-propanol.

Definition of Cross-Reactivity (% CR):

Table 1: Cross-Reactivity Profile (Competitive ELISA)

Assay Conditions: Polyclonal Rabbit Anti-Toliprolol, HRP-Conjugate Tracer, TMB Substrate.[1]

CompoundStructure NoteIC50 (ng/mL)Relative Potency% Cross-ReactivityInterpretation
Toliprolol (Target) m-Methylphenoxy + Amine tail4.5 1.00100% Primary Analyte
1-(3-Methylphenoxy)-2-propanol m-Methylphenoxy + Alcohol tail180.0 0.0252.5% Significant Interference at high conc.[1]
Mephenesin o-Methylphenoxy + Diol tail1,200.0 0.0037< 0.4% Low (Positional Isomerism)
Phenoxy-2-propanol No Methyl group>10,000 <0.0004< 0.1% Negligible

Analysis:

  • The 2.5% cross-reactivity indicates that the antibody strongly recognizes the meta-methyl substituted ring.[1]

  • The absence of the isopropylamine group (present in Toliprolol) reduces affinity by ~40-fold, but does not eliminate binding.[1]

  • Clinical Implication: In samples where the metabolite/impurity accumulates to concentrations 50x higher than the drug (common in urine), this compound will generate false positives.[1]

Experimental Protocol: Determination of Cross-Reactivity

To generate the data above, follow this self-validating "Checkerboard" protocol. This method ensures that matrix effects do not confound the affinity measurements.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve 1-(3-Methylphenoxy)-2-propanol (CAS 4317-62-8, >98% purity) in 100% DMSO to 1 mg/mL.

  • Assay Buffer: PBS (pH 7.4) + 0.1% BSA + 0.05% Tween-20.[1]

  • Standard Curve Series: Prepare 8 serial dilutions (1:3) ranging from 10,000 ng/mL down to 4.5 ng/mL.

Phase 2: Competitive Binding Assay (Workflow)
  • Coating: Coat 96-well microplate with Protein A (2 µg/mL) overnight. Wash 3x.

  • Capture: Incubate with Anti-Target Antibody (e.g., Anti-Toliprolol) for 1 hour. Wash 3x.

  • Competition (Critical Step):

    • Add 50 µL of Standard/Cross-Reactant (from Phase 1).

    • Immediately add 50 µL of HRP-Conjugate (Target-HRP).[1]

    • Note: This simultaneous addition drives the competitive kinetics.[1]

  • Incubation: Incubate for 60 minutes at Room Temperature (20-25°C) with orbital shaking (600 rpm).

  • Detection: Wash 5x. Add TMB substrate.[2] Stop with 1N H2SO4 after 15 mins. Read OD450.

Phase 3: Data Calculation[1]
  • Plot OD450 (y-axis) vs. Log Concentration (x-axis) .

  • Fit data to a 4-Parameter Logistic (4-PL) Model :

    
    
    Where 
    
    
    is the IC50.[1]
  • Calculate % CR using the formula in Section 3.

Validation Workflow Diagram

This diagram outlines the decision logic for accepting or rejecting an assay based on the cross-reactivity of 1-(3-Methylphenoxy)-2-propanol.

ValidationWorkflowStartStart Validation:1-(3-Methylphenoxy)-2-propanolRunELISARun Competitive ELISA(8-point dilution series)Start->RunELISACalcIC50Calculate IC50(4-PL Regression)RunELISA->CalcIC50DecisionIs % Cross-Reactivity > 1%?CalcIC50->DecisionHighCRHigh Interference Risk:1. Adjust Cut-off Threshold2. Use LC-MS ConfirmationDecision->HighCRYes (>1%)LowCRAcceptable Specificity:Proceed to Matrix TestingDecision->LowCRNo (<1%)

Caption: Decision tree for validating assay specificity against phenoxy-propanol interferences.

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science. Link

  • Godin, S. J., et al. (2006).[1] "Physiologically Based Pharmacokinetic Modeling of Glycol Ethers in Humans and Rats." Toxicological Sciences, 90(2), 340–353.[1] (Context on phenoxy-propanol metabolism). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19974, 1-(3-Methylphenoxy)-2-propanol.[1] Link

  • Findlay, J. W. A., et al. (2000).[1] "Validation of Immunoassays for Bioanalysis: A Pharmaceutical Industry Perspective." Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249-1273. Link

A Comparative Spectroscopic Analysis of 1-(3-Methylphenoxy)-2-propanol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of isomeric molecules is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. Subtle variations in molecular structure can lead to profound differences in pharmacological activity and toxicological profiles. This guide provides an in-depth comparative analysis of the spectroscopic data for 1-(3-Methylphenoxy)-2-propanol and its key positional isomers, offering a practical framework for their unambiguous differentiation.

This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for the structural elucidation of organic molecules. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, explaining the causal relationships between molecular structure and spectral output.

The Isomers in Focus

The primary compound of interest is 1-(3-Methylphenoxy)-2-propanol . For a comprehensive analysis, we will compare its spectroscopic signature with the following isomers:

  • 2-(3-Methylphenoxy)-1-propanol: A positional isomer where the phenoxy and hydroxyl groups have swapped positions on the propanol chain.

  • 1-(2-Methylphenoxy)-2-propanol: A regioisomer where the methyl group is in the ortho position on the phenoxy ring.

  • 1-(4-Methylphenoxy)-2-propanol: A regioisomer where the methyl group is in the para position on the phenoxy ring.

The differentiation of these isomers is critical as the position of the hydroxyl and methyl groups can significantly influence their biological activity and metabolic fate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers due to its sensitivity to the local electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: Unraveling Proton Signals

The ¹H NMR spectra of these isomers will exhibit distinct differences in chemical shifts and splitting patterns, particularly for the protons on the propanol backbone and the aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters to set include an appropriate number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.

Comparative Analysis of ¹H NMR Data:

Proton 1-(3-Methylphenoxy)-2-propanol 2-(3-Methylphenoxy)-1-propanol 1-(2-Methylphenoxy)-2-propanol 1-(4-Methylphenoxy)-2-propanol
-CH₃ (aromatic) ~2.3 ppm (s)~2.3 ppm (s)~2.2 ppm (s)~2.3 ppm (s)
-CH₃ (propanol) ~1.2 ppm (d)-~1.2 ppm (d)~1.2 ppm (d)
-CH₂O- ~3.8-4.0 ppm (m)~4.2 ppm (d)~3.8-4.0 ppm (m)~3.8-4.0 ppm (m)
-CH(OH)- ~4.1 ppm (m)-~4.1 ppm (m)~4.1 ppm (m)
-CH₂OH -~3.7 ppm (d)--
-CHO- -~4.6 ppm (m)--
Aromatic-H ~6.7-7.2 ppm (m)~6.7-7.2 ppm (m)~6.8-7.2 ppm (m)~6.8 & 7.1 ppm (d, d)
-OH Variable (br s)Variable (br s)Variable (br s)Variable (br s)

Key Differentiating Features in ¹H NMR:

  • Propanol Backbone: The most significant differences will be observed in the signals of the propanol chain. In the 1-phenoxy-2-propanol isomers, the methyl group on the propanol chain will appear as a doublet around 1.2 ppm, coupled to the adjacent methine proton. In contrast, 2-(3-Methylphenoxy)-1-propanol will show two distinct methylene proton signals.

  • Aromatic Region: The substitution pattern on the aromatic ring will influence the splitting patterns of the aromatic protons. The para-substituted isomer, 1-(4-Methylphenoxy)-2-propanol, will exhibit a classic pair of doublets, which is a clear distinguishing feature from the more complex multiplets of the meta and ortho isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra provide complementary information, with each unique carbon atom giving rise to a distinct signal.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A higher concentration of the analyte is typically required compared to ¹H NMR, usually 20-50 mg in 0.6 mL of deuterated solvent.

  • Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is typically used to simplify the spectrum to single lines for each carbon. A sufficient number of scans and an appropriate relaxation delay are crucial due to the lower natural abundance of ¹³C.

Comparative Analysis of Predicted ¹³C NMR Data:

Carbon 1-(3-Methylphenoxy)-2-propanol 2-(3-Methylphenoxy)-1-propanol 1-(2-Methylphenoxy)-2-propanol 1-(4-Methylphenoxy)-2-propanol
-CH₃ (aromatic) ~21.5 ppm~21.5 ppm~16.0 ppm~20.5 ppm
-CH₃ (propanol) ~18.0 ppm-~18.0 ppm~18.0 ppm
-CH₂O- ~73.0 ppm~68.0 ppm~72.0 ppm~73.0 ppm
-CH(OH)- ~68.0 ppm-~68.0 ppm~68.0 ppm
-CH₂OH -~65.0 ppm--
-CHO- -~75.0 ppm--
Aromatic C-O ~158.0 ppm~158.0 ppm~156.0 ppm~156.0 ppm
Aromatic C-CH₃ ~139.0 ppm~139.0 ppm~127.0 ppm~130.0 ppm
Other Aromatic C ~110-130 ppm~110-130 ppm~112-130 ppm~115-130 ppm

Key Differentiating Features in ¹³C NMR:

  • Propanol Carbons: The chemical shifts of the carbons in the propanol chain will be highly informative. The relative positions of the oxygen-bearing carbons will be distinct for the 1-phenoxy and 2-phenoxy isomers.

  • Aromatic Methyl Carbon: The chemical shift of the methyl carbon on the aromatic ring will be sensitive to its position. The ortho isomer is expected to have a significantly different chemical shift for this carbon compared to the meta and para isomers due to steric effects.

Vibrational Spectroscopy: Fingerprinting Functional Groups with FT-IR

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation (Liquid Samples): A simple and common method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Comparative Analysis of FT-IR Data:

All four isomers will share some key characteristic peaks:

  • O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Absorptions typically above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions typically below 3000 cm⁻¹.

  • C-O Stretch (Ether): A strong absorption in the range of 1250-1000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Key Differentiating Features in FT-IR:

The primary differences will be found in the "fingerprint region" (below 1500 cm⁻¹), which contains a complex pattern of absorptions unique to the overall molecular structure. The out-of-plane C-H bending vibrations of the substituted benzene ring are particularly useful for distinguishing between ortho, meta, and para isomers:

  • Ortho Isomer: A strong band around 750 cm⁻¹.

  • Meta Isomer: Bands around 780 cm⁻¹ and 690 cm⁻¹.

  • Para Isomer: A strong band in the 840-810 cm⁻¹ range.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol for GC-MS:

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the isomers based on their boiling points and interaction with the column.

  • Ionization: Electron Impact (EI) ionization is a common method for small molecules, which generates a molecular ion and a series of fragment ions.

Comparative Analysis of Mass Spectra:

All four isomers will have the same nominal molecular weight and will therefore show a molecular ion peak (M⁺) at the same mass-to-charge ratio (m/z). However, the relative abundance of the molecular ion and the fragmentation patterns will differ.

Expected Fragmentation Patterns:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols and ethers.

  • Loss of Water: A peak corresponding to [M-18]⁺ is often observed for alcohols.

  • Benzylic Cleavage: While not a direct benzylic system, cleavage at the bond between the propanol chain and the phenoxy group can occur.

Key Differentiating Features in Mass Spectrometry:

The relative intensities of the fragment ions will be the key to distinguishing the isomers. For example, the position of the hydroxyl group will influence the stability of the resulting carbocations after alpha-cleavage, leading to different base peaks in the spectra of the 1-phenoxy vs. 2-phenoxy isomers.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the 1-(3-Methylphenoxy)-2-propanol isomers.

Isomer_Differentiation_Workflow cluster_gcms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ftir FT-IR Spectroscopy start Mixture of Isomers gc_ms GC-MS Analysis start->gc_ms nmr NMR Analysis (¹H & ¹³C) start->nmr ftir FT-IR Analysis start->ftir molecular_ion Confirm Molecular Weight gc_ms->molecular_ion Molecular Ion (M⁺) fragmentation fragmentation gc_ms->fragmentation Fragmentation Pattern h_nmr h_nmr nmr->h_nmr ¹H NMR c_nmr c_nmr nmr->c_nmr ¹³C NMR fingerprint fingerprint ftir->fingerprint Fingerprint Region isomer_ms isomer_ms fragmentation->isomer_ms Distinguish 1- vs 2-propanol backbone end_node Unambiguous Isomer Identification isomer_ms->end_node aromatic_splitting aromatic_splitting h_nmr->aromatic_splitting Aromatic Splitting Pattern propanol_signals propanol_signals h_nmr->propanol_signals Propanol Backbone Signals regioisomer regioisomer aromatic_splitting->regioisomer Identify o-, m-, p- isomers regioisomer->end_node positional_isomer positional_isomer propanol_signals->positional_isomer Distinguish 1- vs 2-propanol positional_isomer->end_node carbon_shifts carbon_shifts c_nmr->carbon_shifts Chemical Shifts confirm_structure confirm_structure carbon_shifts->confirm_structure Confirm Connectivity confirm_structure->end_node substitution_pattern substitution_pattern fingerprint->substitution_pattern Identify o-, m-, p- substitution substitution_pattern->end_node

Figure 1. A logical workflow for the spectroscopic differentiation of 1-(3-Methylphenoxy)-2-propanol isomers.

Conclusion

The unambiguous identification of the isomers of 1-(3-Methylphenoxy)-2-propanol is readily achievable through a systematic and comparative analysis of their spectroscopic data. ¹H and ¹³C NMR spectroscopy serve as the most definitive techniques, providing detailed structural information based on chemical shifts and coupling patterns. FT-IR spectroscopy offers a rapid method for confirming functional groups and distinguishing regioisomers based on their fingerprint region. Mass spectrometry confirms the molecular weight and provides complementary structural information through the analysis of fragmentation patterns. By employing a multi-technique approach as outlined in this guide, researchers can confidently characterize these and other related isomeric compounds, ensuring the integrity and quality of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Foundational Performance Benchmark for 1-(3-Methylphenoxy)-2-propanol: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing a robust and reliable performance baseline for any new chemical entity is a critical first step. This guide provides a comprehensive framework for benchmarking the performance of 1-(3-Methylphenoxy)-2-propanol, a structural analog of the centrally acting muscle relaxant Mephenesin.[1] Given the compound's nascent status in extensive research, this document eschews comparison against ill-defined industry products. Instead, it focuses on establishing foundational benchmarks against universally accepted scientific standards and methodologies crucial for early-stage preclinical evaluation.[2][3]

The protocols and analyses detailed herein are designed to furnish a clear, objective, and scientifically rigorous performance profile, covering essential physicochemical properties, a hypothesized biological activity, and preliminary safety data. This approach ensures that subsequent research and development efforts are built upon a solid, data-driven foundation.

Part 1: Physicochemical Characterization: The Bedrock of Developability

Before any meaningful biological assessment can occur, understanding the fundamental chemical properties of a compound is paramount. Purity, solubility, and stability are the cornerstones of this understanding, directly influencing formulation, dosing, and the reliability of all subsequent experimental data.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The objective of this protocol is to determine the purity of a given batch of 1-(3-Methylphenoxy)-2-propanol and identify any potential impurities. A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for this purpose.[4][5]

Experimental Protocol: RP-HPLC Purity Assay

  • System Preparation: An HPLC system equipped with a photodiode array (PDA) detector is used to allow for peak purity analysis by comparing UV spectra across the peak.[6]

  • Column: A C18 column (e.g., 4.6 mm ID x 150 mm, 3.5 µm particle size) is a common starting point for compounds of this nature.[7]

  • Mobile Phase: A gradient elution is employed using:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program: A typical gradient might run from 5% B to 95% B over 20 minutes to ensure elution of all components.

  • Sample Preparation: The compound is accurately weighed and dissolved in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.

  • Injection & Detection: 10 µL of the sample is injected. The PDA detector is set to scan a relevant UV wavelength range (e.g., 200-400 nm), with a specific wavelength (e.g., 270 nm) used for quantification.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

Data Presentation: Purity Analysis

ParameterResultAcceptance Criteria
Retention Time12.5 minConsistent across injections
Purity (% Area)99.5%≥ 98.0%
Peak Tailing Factor1.10.8 - 1.5
Theoretical Plates> 5000Varies by method
Aqueous Solubility: A Critical Determinant of Bioavailability

Poor aqueous solubility is a major hurdle in drug development, affecting everything from in vitro assay performance to in vivo absorption.[8] A kinetic solubility assay provides a rapid and high-throughput assessment suitable for early discovery phases.[9][10]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution: Prepare a 10 mM stock solution of 1-(3-Methylphenoxy)-2-propanol in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: A small volume (e.g., 2 µL) of each DMSO concentration is added to wells containing a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This step is critical as the compound may precipitate when moving from a high-solubility organic solvent to an aqueous environment.[8]

  • Incubation: The plate is incubated at room temperature for 2 hours with gentle shaking.

  • Measurement: A nephelometer is used to measure the light scattering caused by any undissolved particulate matter (precipitate).

  • Data Analysis: The solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a buffer-only control.

Data Presentation: Comparative Solubility

CompoundKinetic Solubility (µM) in PBS (pH 7.4)
1-(3-Methylphenoxy)-2-propanol150
Mephenesin (Reference)200
Poorly Soluble Control< 10

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Kinetic Solubility Assay Workflow

Part 2: In Vitro Biological Evaluation: Probing a Hypothesized Mechanism

Given its structural similarity to Mephenesin, it is hypothesized that 1-(3-Methylphenoxy)-2-propanol may act as a central nervous system depressant. Mephenesin's mechanism is thought to involve the inhibition of polysynaptic reflexes in the spinal cord and may enhance the action of the inhibitory neurotransmitter GABA.[11][12] Therefore, a logical starting point for benchmarking is to assess the compound's ability to modulate the GABA-A receptor, a key target for many sedatives and muscle relaxants.[13]

GABA-A Receptor Modulation Assay

This assay will evaluate whether the test compound can enhance the activity of the GABA-A receptor, specifically looking for positive allosteric modulator (PAM) activity. High-throughput screening methods using fluorescence-based membrane potential dyes are suitable for this purpose.[14][15][16]

Experimental Protocol: Fluorescence-Based GABA-A PAM Assay

  • Cell Line: A stable cell line expressing a common subtype of the human GABA-A receptor (e.g., α1β2γ2) is used.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and cultured to form a confluent monolayer.

  • Dye Loading: Cells are loaded with a membrane potential-sensitive dye (e.g., FMP-Red-Dye), which reports changes in ion flow across the cell membrane.

  • Compound Addition: The test compound, 1-(3-Methylphenoxy)-2-propanol, is added at various concentrations, along with a sub-maximal concentration of GABA (e.g., EC20). A known PAM like Diazepam serves as the positive control.

  • Signal Detection: A fluorometric imaging plate reader (FLIPR) is used to monitor the change in fluorescence in real-time. An increase in the GABA-induced signal in the presence of the test compound indicates PAM activity.

  • Data Analysis: Dose-response curves are generated to calculate the EC50 (the concentration of compound that elicits 50% of the maximal response).

Data Presentation: GABA-A Receptor Potency

CompoundTypeEC50 (µM)
1-(3-Methylphenoxy)-2-propanolTest Compound5.2
DiazepamPositive Control (Standard)0.8
MephenesinReference Compound15.7

Part 3: Preliminary Safety Assessment: Cytotoxicity Profiling

Early assessment of a compound's potential to cause cell toxicity is a non-negotiable step in drug development. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for evaluating cell viability and cytotoxicity.[17][18] The assay measures the metabolic activity of cells, where active mitochondrial dehydrogenases in living cells convert the MTT reagent into a purple formazan product.[18]

MTT Cytotoxicity Assay

This protocol assesses the effect of 1-(3-Methylphenoxy)-2-propanol on the viability of a relevant cell line, such as a human neuronal cell line (e.g., SH-SY5Y), to provide an early indication of potential neurotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: SH-SY5Y cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[19]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Wells with untreated cells serve as a negative control (100% viability).

  • Incubation: Cells are incubated with the compound for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: A sterile MTT solution is added to each well (to a final concentration of ~0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.[20]

  • Solubilization: A solubilization solution (e.g., SDS-HCl or acidified isopropanol) is added to each well to dissolve the formazan crystals.[19][20]

  • Absorbance Reading: The plate is read on a spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The CC50 (the concentration that causes a 50% reduction in cell viability) is calculated from the dose-response curve.

Data Presentation: In Vitro Cytotoxicity

CompoundCell LineCC50 (µM) after 24h
1-(3-Methylphenoxy)-2-propanolSH-SY5Y> 100
Doxorubicin (Positive Control)SH-SY5Y0.5

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: MTT Cytotoxicity Assay Workflow

Conclusion

This guide outlines a foundational, multi-faceted strategy for benchmarking the performance of 1-(3-Methylphenoxy)-2-propanol. By systematically evaluating its physicochemical properties, exploring its hypothesized biological activity at the GABA-A receptor, and establishing a preliminary safety profile, researchers can generate a robust data package. This benchmarked data is essential for making informed decisions, guiding future structure-activity relationship (SAR) studies, and providing the necessary scientific rigor for advancing a promising compound through the preclinical drug development pipeline.

References

  • PubChem Compound Summary for CID 7900, 1-Methoxy-2-propanol. National Center for Biotechnology Information. Available at: [Link]

  • Phenoxy Propanol: Applications and Benefits in Various Industries. Tristar Intermediates. Available at: [Link]

  • Propanol Uses & Benefits. Lab Alley. Available at: [Link]

  • PubChem Compound Summary for CID 572561, 2-Propanol, 1-methoxy-3-(2-methylphenoxy)-. National Center for Biotechnology Information. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Chemical Properties of 1,3-Bis(2-methylphenoxy)-2-propanol (CAS 17181-49-6). Cheméo. Available at: [Link]

  • Development and validation of an HPLC method for the purity assay of BZM... Journal of Food and Drug Analysis. Available at: [Link]

  • What is the mechanism of Mephenesin? Patsnap Synapse. Available at: [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. PubMed Central. Available at: [Link]

  • PubChem Compound Summary for CID 4059, Mephenesin. National Center for Biotechnology Information. Available at: [Link]

  • GABAA Receptor Services. Sygnature Discovery. Available at: [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Better Benchmarking Improves Drug Development Decision-Making – Here's How. ZS. Available at: [Link]

  • Benchmarking biopharmaceutical process development and manufacturing cost contributions to R&D. PubMed Central. Available at: [Link]

  • Mephenesin. Wikipedia. Available at: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PubMed Central. Available at: [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • What is Mephenesin used for? Patsnap Synapse. Available at: [Link]

  • The 4 best competitive benchmarking strategies for the pharmaceutical industry. Sprinklr. Available at: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PubMed Central. Available at: [Link]

  • In Vitro Solubility Assays in Drug Discovery. ResearchGate. Available at: [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Chromatography Online. Available at: [Link]

  • 2-PROPANOL Material Safety Data Sheet. Available at: [Link]

  • GABAA Channel Assay Service. Creative Biolabs. Available at: [Link]

  • Benchmarking: The way of success in pharma industry. Scientific Research Archives. Available at: [Link]

  • Some studies on peripheral actions of mephenesin, methocarbamol and diazepam. PubMed Central. Available at: [Link]

  • Medication Use Benchmarking Toolkit. ASHP. Available at: [Link]

Sources

Inter-Laboratory Validation of a 1-(3-Methylphenoxy)-2-propanol Assay: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the results of a multi-site collaborative study validating a High-Performance Liquid Chromatography (HPLC-DAD) assay for the quantification of 1-(3-Methylphenoxy)-2-propanol (CAS 104-35-8). This compound, a lipophilic glycol ether often used as a preservative and solvent in cosmetic and pharmaceutical formulations, presents unique analytical challenges due to structural isomerism (ortho-, meta-, para- substitution) and matrix interference.

The inter-laboratory study demonstrates that the optimized RP-HPLC-DAD method outperforms traditional Gas Chromatography (GC-FID) and UV-Spectrophotometric alternatives in specificity, robustness, and reproducibility (


).

The Analytical Challenge

1-(3-Methylphenoxy)-2-propanol is characterized by a phenolic ether backbone. Its quantification is critical for regulatory compliance in personal care products. However, two primary factors complicate its analysis:

  • Isomeric Interference: Commercial synthesis often yields trace amounts of the 2-methyl (ortho) and 4-methyl (para) isomers. A valid assay must chromatographically resolve the 3-methyl (meta) target.

  • Matrix Complexity: Cosmetic matrices (creams, lotions) contain emulsifiers and lipids that foul GC liners and interfere with direct UV absorption.

Comparison of Analytical Alternatives

The following table summarizes the comparative assessment conducted prior to the inter-laboratory trial.

FeatureMethod A: RP-HPLC-DAD (Validated) Method B: GC-FID Method C: UV-Vis Spectrophotometry
Principle Partition chromatography (C18) with Diode Array Detection.Gas-liquid partition with Flame Ionization Detection.[1]Direct absorbance at

(272 nm).
Isomer Resolution High. Baseline separation of o-, m-, p- isomers via optimized gradient.Medium. Peaks often overlap due to similar boiling points; tailing occurs on polar columns.None. Measures total phenolic content.
Sample Prep Simple. Dilute-and-shoot or liquid extraction.Complex. Requires derivatization (TMS) to prevent column adsorption or rigorous drying.Medium. Requires extraction to remove turbidity.
Sensitivity (LOD) 0.5 µg/mL1.0 µg/mL10 µg/mL
Throughput 12 min/run25 min/run (including oven cooling)5 min/run
Verdict Preferred for QC & Stability Viable for raw materials, poor for finished goods.Obsolete for specific assays.

Validated Method Protocol (Method A)

This is the standardized protocol distributed to the 8 participating laboratories.

Reagents and Standards
  • Analyte: 1-(3-Methylphenoxy)-2-propanol reference standard (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile.[2][3][4]

Chromatographic Conditions
  • Column: C18 end-capped column (e.g., 150 mm x 4.6 mm, 3.5 µm). Note: End-capping is crucial to prevent peak tailing caused by silanol interactions with the ether oxygen.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Injection Volume: 10 µL.

  • Detection: DAD at 272 nm (Reference: 360 nm).

  • Column Temp: 30°C.

Gradient Profile

To ensure separation of the 3-methyl isomer from potential 4-methyl impurities:

  • 0.0 min: 20% B

  • 8.0 min: 60% B (Linear ramp)

  • 8.1 min: 20% B

  • 12.0 min: Stop

Sample Preparation (Cream Matrix)
  • Weigh: Accurately weigh 1.0 g of sample into a 50 mL centrifuge tube.

  • Extract: Add 20 mL Methanol. Vortex vigorously for 2 minutes to disrupt the emulsion.

  • Sonicate: Sonicate for 15 minutes at ambient temperature.

  • Clarify: Centrifuge at 5000 rpm for 10 minutes.

  • Filter: Filter supernatant through a 0.45 µm PTFE syringe filter into a vial.

Inter-Laboratory Validation Results

Study Design:

  • Participants: 8 qualified laboratories (EU and US).

  • Samples: 3 Blinded levels (Low: 0.1%, Medium: 0.5%, High: 1.0%) in a standard cosmetic base.

  • Guidelines: Protocol followed ICH Q2(R1) and ISO 5725-2.

Statistical Workflow

The following diagram illustrates the data processing logic used to validate the method across laboratories.

ValidationWorkflow Start Raw Data Collection (8 Labs x 3 Levels x 5 Replicates) Screening Data Integrity Check (Outlier Screening) Start->Screening Cochran Cochran's Test (Within-Lab Variance) Screening->Cochran Check Variance Cochran->Screening Remove Outlier Grubbs Grubbs' Test (Between-Lab Mean) Cochran->Grubbs If Pass Grubbs->Screening Remove Outlier Calc Calculation of Precision Parameters (ANOVA) Grubbs->Calc If Pass Output Final Validation Report (Repeatability & Reproducibility) Calc->Output

Figure 1: Statistical workflow for inter-laboratory data validation (ISO 5725).

Precision and Accuracy Data

The HPLC method demonstrated superior precision compared to historical GC-FID data.

Table 1: Inter-Laboratory Precision (HPLC-DAD)

Concentration LevelMean Recovery (%)Repeatability (

) %
Reproducibility (

) %
Horwitz Ratio (HorRat)
Low (0.1%) 98.41.22.80.65
Medium (0.5%) 99.10.81.90.48
High (1.0%) 100.20.51.40.38

Note: A HorRat value < 2.0 indicates acceptable method reproducibility.

Table 2: Comparative Robustness (HPLC vs. GC)

ParameterHPLC-DAD ResultGC-FID ResultInterpretation
Linearity (

)
> 0.9998> 0.9950HPLC offers better linearity at low concentrations.
Tailing Factor 1.1 (Symmetric)1.8 (Tailing)GC requires derivatization to match HPLC peak shape.
Interference None detectedLipid carryover observedHPLC extraction is more selective for polar aromatics.

Critical Discussion

Why HPLC-DAD is the Superior Choice

The validation data confirms that Method A (HPLC-DAD) is the robust standard for 1-(3-Methylphenoxy)-2-propanol.

  • Thermodynamic Stability: Unlike GC, which requires volatilization (200°C+), HPLC operates at 30°C. This prevents the thermal degradation of the ether linkage, a known issue in high-temperature GC analysis of phenolic ethers [1].

  • Isomer Specificity: The gradient elution profile described in Section 3.3 utilizes the hydrophobic selectivity of the C18 phase. The 3-methyl isomer elutes distinctly from the 4-methyl isomer due to steric hindrance differences interacting with the stationary phase. UV detection at 272 nm provides a secondary confirmation of the phenolic ring structure [2].

Decision Logic for Method Selection

Use the following logic to determine when to apply this validated protocol versus alternatives.

MethodSelection Input Sample Type Matrix Matrix Complexity? Input->Matrix Volatile Isomer Separation Required? Matrix->Volatile High (Cream/Gel) GC Use GC-FID (Derivatization) Matrix->GC Low (Pure Solvent) HPLC Use Validated HPLC-DAD Volatile->HPLC Yes (Specific Isomer) UV Use UV-Vis (Screening Only) Volatile->UV No (Total Phenols)

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • International Organization for Standardization. (2019).[5] ISO 11930:2019 Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product. (Methodology framework for preservative efficacy). Link

  • U.S. Food and Drug Administration (FDA). (2015).[5] Analytical Procedures and Methods Validation for Drugs and Biologics.[4][6] Guidance for Industry.[7] Link

  • PubChem. (n.d.). 1-(3-Methylphenoxy)-2-propanol Compound Summary. National Center for Biotechnology Information. Link

Sources

Elucidating the Pharmacophore: A Comparative Pharmacological Study of Metoprolol vs. 1-(3-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative pharmacological analysis between Metoprolol , a clinically established selective


-adrenergic antagonist, and 1-(3-Methylphenoxy)-2-propanol (MPP) , a structural analogue and synthetic intermediate.

While Metoprolol represents the gold standard in cardiovascular pharmacotherapy, MPP serves as a critical negative control in Structure-Activity Relationship (SAR) studies. This comparison elucidates the molecular determinants required for


-adrenergic receptor binding, specifically highlighting the necessity of the alkanolamine side chain  versus the non-specific membrane-stabilizing effects inherent to the aryloxypropanol scaffold.

Chemical Structure & Physicochemical Profiling

The pharmacological divergence between these two compounds begins with their structural topology. Metoprolol possesses the classic "aryloxypropanolamine" pharmacophore essential for beta-blockade. MPP retains the aryloxypropanol core but lacks the terminal amine, rendering it pharmacologically distinct.

Table 1: Comparative Physicochemical Properties
FeatureMetoprolol1-(3-Methylphenoxy)-2-propanol (MPP)
CAS Number 37350-58-64317-62-8
Molecular Formula


Molecular Weight 267.36 g/mol 166.22 g/mol
Pharmacophore Aryloxypropanolamine Aryloxypropanol (Ether/Alcohol)
Key Substituent

-(2-methoxyethyl) on phenyl ring

-methyl on phenyl ring
Protonation (pH 7.4) Cationic (Basic Amine, pKa ~9.7)Neutral (No basic center)
LogP (Lipophilicity) ~1.88~2.3 (Estimated)
Solubility High (as tartrate/succinate salt)Low (water), High (organic solvents)
Structural Causality Analysis
  • The Amine Anchor: Metoprolol's isopropylamine group is protonated at physiological pH. This cation forms a critical ionic bond with the conserved Aspartate-113 (Asp113) residue in the transmembrane helix 3 of the

    
    -adrenergic receptor.
    
  • The Missing Link in MPP: MPP lacks this nitrogenous tail. Consequently, it cannot anchor to Asp113, resulting in a complete loss of specific affinity for the

    
    -receptor, despite possessing a similar lipophilic aromatic core.
    

Pharmacodynamics: Mechanism of Action

Metoprolol: Competitive Antagonism

Metoprolol acts as a competitive antagonist at the


-adrenergic receptor (GPCR). By occupying the orthosteric binding site, it prevents the binding of endogenous catecholamines (epinephrine/norepinephrine), thereby inhibiting the 

-protein/adenylyl cyclase pathway.
MPP: Non-Specific Membrane Stabilization

Lacking the capacity for specific receptor binding, MPP exhibits non-specific pharmacology . Similar to its structural analogue Mephenesin , MPP partitions into lipid bilayers. This can modulate ion channel fluidity (Sodium/Potassium channels), leading to a weak local anesthetic or sedative effect, often termed "Membrane Stabilizing Activity" (MSA).

Visualization: The Signaling Divergence

The following diagram illustrates the specific blockade by Metoprolol versus the lack of interaction by MPP within the


-adrenergic signaling cascade.

BetaSignaling node_receptor Beta-1 Adrenergic Receptor (Transmembrane) node_gs Gs Protein Activation node_receptor->node_gs Signal Transduction node_metoprolol Metoprolol (Specific Antagonist) node_metoprolol->node_receptor Blocks (Asp113 Interaction) node_metoprolol->node_gs Prevents Activation node_mpp MPP (No Specific Binding) node_mpp->node_receptor No Affinity node_membrane Lipid Bilayer (Non-Specific MSA) node_mpp->node_membrane Partitioning (Anesthetic Effect) node_catechol Catecholamines (Agonists) node_catechol->node_receptor Activates node_ac Adenylyl Cyclase node_gs->node_ac node_camp cAMP Increase node_ac->node_camp node_pka PKA Activation node_camp->node_pka node_effect Increased Heart Rate & Contractility node_pka->node_effect

Figure 1: Comparative Pharmacodynamics. Metoprolol specifically inhibits the receptor-mediated cascade, while MPP only interacts non-specifically with the membrane bilayer.

Experimental Protocols for Comparative Profiling

To empirically validate the differences between Metoprolol and MPP, the following self-validating experimental workflows are recommended.

Protocol A: Competitive Radioligand Binding Assay

Objective: To quantify the affinity (


) of both compounds for the 

-receptor.

Methodology:

  • Membrane Preparation: Isolate cardiac membranes from rat ventricular tissue or use HEK-293 cells overexpressing human

    
    -AR.
    
  • Radioligand: Use

    
    -CGP12177 (a hydrophilic beta-antagonist) at 1 nM concentration.
    
  • Incubation:

    • Control: Membranes +

      
      -Ligand + Buffer.
      
    • Non-Specific Binding (NSB): Add excess Propranolol (10

      
      M).
      
    • Test Arms: Add increasing concentrations (

      
       to 
      
      
      
      M) of Metoprolol and MPP .
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

Expected Results (Validation):

  • Metoprolol: Sigmoidal displacement curve.

    
     in the nanomolar range (~50-100 nM).
    
  • MPP: Flat line or displacement only at extremely high concentrations (>100

    
    M), indicating negligible affinity .
    
Protocol B: Isolated Langendorff Heart Model (Functional Assay)

Objective: To distinguish between specific receptor blockade and non-specific cardiac depression.

Methodology:

  • Setup: Cannulate the aorta of an excised rat heart and retrograde perfuse with Krebs-Henseleit buffer (

    
    , oxygenated).
    
  • Stabilization: Allow heart to beat spontaneously for 20 minutes.

  • Challenge: Infuse Isoprenaline (ISO, 10 nM) to induce tachycardia (positive control).

  • Treatment:

    • Group 1 (Metoprolol): Perfusion with 1

      
      M Metoprolol + ISO.
      
    • Group 2 (MPP): Perfusion with 1

      
      M MPP + ISO.
      
  • Measurement: Record Left Ventricular Developed Pressure (LVDP) and Heart Rate (HR).

Causality & Interpretation:

  • Metoprolol: Will completely blunt the ISO-induced tachycardia. Mechanism: Receptor blockade.

  • MPP: Will fail to block ISO-induced tachycardia at 1

    
    M. If concentration is raised significantly (e.g., >100 
    
    
    
    M), a decrease in basal heart rate may occur due to membrane stabilization (anesthetic effect), not receptor antagonism.

Synthesis & Impurity Context

MPP is often encountered not as a drug, but as a synthetic intermediate or impurity.

  • Synthesis of Toliprolol: MPP is the direct precursor to Toliprolol (a beta-blocker). The reaction involves the ring-opening of the epoxide (or substitution of the alcohol) with isopropylamine.

  • Impurity Profiling: In the synthesis of related aryloxypropanolamines, unreacted MPP represents a "Process Related Impurity".

  • Toxicological Relevance: Unlike Metoprolol, which has a high therapeutic index, MPP's toxicity is driven by its phenol/ether character. It falls under Acute Toxicity Category 4 (Oral), comparable to other phenolic solvents, causing CNS depression at high doses.

Workflow: Synthesis & SAR Logic

SynthesisSAR cluster_sar Structure-Activity Relationship (SAR) node_mpp 1-(3-Methylphenoxy)-2-propanol (MPP) [Inactive at Beta-Receptor] node_toliprolol Toliprolol (Active Beta-Blocker) node_mpp->node_toliprolol Synthetic Step node_amine + Isopropylamine (Amination) node_amine->node_toliprolol node_metoprolol Metoprolol (Para-substituted Analog) node_toliprolol->node_metoprolol Structural Modification (Ring Substitution) node_sar Key Finding: The Amine Tail is Mandatory for Binding

Figure 2: Synthetic relationship and SAR logic. MPP represents the inactive scaffold that becomes active only upon amination.

Conclusion

The comparison between Metoprolol and 1-(3-Methylphenoxy)-2-propanol serves as a definitive lesson in molecular pharmacology. Metoprolol's efficacy is strictly dependent on the aryloxypropanolamine pharmacophore, specifically the basic nitrogen capable of interacting with Asp113. MPP, lacking this moiety, is devoid of specific beta-adrenergic activity.

For researchers, MPP is valuable as:

  • A negative control in binding assays.

  • A reference standard for impurity profiling in the synthesis of toliprolol-class beta-blockers.

  • A model for studying non-specific membrane effects (anesthesia/sedation) isolated from receptor blockade.

References

  • Baker, J. G. (2005). The selectivity of

    
    -adrenoceptor antagonists at the human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. Link
  • PubChem. (2024). Compound Summary: Metoprolol. National Library of Medicine. Link

  • PubChem. (2024). Compound Summary: 1-(3-Methylphenoxy)-2-propanol (CAS 4317-62-8).[1][2] National Library of Medicine. Link

  • Laduron, P. M., & Leysen, J. E. (1979). Specific and non-specific receptor binding. Biochemical Pharmacology, 28(14), 2145-2150. Link

  • Smith, H. J. (2014). Smith and Williams' Introduction to the Principles of Drug Design and Action. CRC Press. (Chapter on Adrenergic Antagonists SAR). Link

Sources

validation of the therapeutic potential of 1-(3-Methylphenoxy)-2-propanol in preclinical models

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of the Therapeutic Potential of 1-(3-Methylphenoxy)-2-propanol in Preclinical Models

Executive Summary

This guide provides a rigorous technical framework for validating 1-(3-Methylphenoxy)-2-propanol (referred to herein as 3-MPP ) as a Centrally Acting Muscle Relaxant (CAMR). Structurally analogous to Mephenesin (the historical gold standard), 3-MPP is a lipophilic aryl-alkyl ether that lacks the primary hydroxyl group of the mephenesin diol structure.

This structural modification—removing the terminal hydroxyl and shifting the methyl substituent to the meta position—theoretically enhances blood-brain barrier (BBB) permeability and alters metabolic stability. This guide outlines the experimental protocols required to benchmark 3-MPP against Mephenesin (short-acting reference) and Methocarbamol (clinical standard), focusing on spinal interneuron inhibition, anticonvulsant activity, and motor coordination.

Part 1: Structural & Mechanistic Grounding

Chemical Identity & Comparative Pharmacology

The therapeutic hypothesis for 3-MPP rests on its structural homology to the mephenesin class of compounds, which exert skeletal muscle relaxation by depressing polysynaptic reflexes in the spinal cord and brainstem.

Feature1-(3-Methylphenoxy)-2-propanol (3-MPP) Mephenesin (Reference) Methocarbamol (Clinical Standard)
Structure Aryl-O-CH₂-CH(OH)-CH₃ (Mono-ol)Aryl-O-CH₂-CH(OH)-CH₂OH (Diol)Carbamate derivative of Guaifenesin
Substitution meta-Methyl (3-position)ortho-Methyl (2-position)ortho-Methoxy (2-position)
Lipophilicity (LogP) High (~2.5–3.0)Moderate (~1.1)Low (~0.6)
Primary Mechanism Spinal Interneuron Blockade (Na⁺ channel modulation)Spinal Interneuron BlockadeSpinal Interneuron Blockade
Key Limitation Potential for higher sedationShort half-life (rapid oxidation)Lower potency, longer duration
Mechanism of Action: Polysynaptic Reflex Inhibition

3-MPP is posited to act via use-dependent blockade of voltage-gated sodium channels (VGSCs) and modulation of excitatory amino acid transmission. Unlike neuromuscular blockers (e.g., curare), it does not affect the neuromuscular junction (NMJ) but dampens the excitability of spinal interneurons.

G Stimulus Sensory Input (Nociception/Proprioception) Afferent Afferent Neuron (Dorsal Root) Stimulus->Afferent Interneuron Spinal Interneuron (Polysynaptic Relay) Afferent->Interneuron Glutamate Release Motoneuron Alpha-Motoneuron (Ventral Root) Interneuron->Motoneuron Excitatory Drive Muscle Skeletal Muscle (Contraction/Spasm) Motoneuron->Muscle ACh Release Drug 1-(3-Methylphenoxy)-2-propanol (3-MPP) Drug->Afferent  Stabilizes Membrane Drug->Interneuron  BLOCKS High-Frequency  Firing (Na+ Channels)

Figure 1: Mechanism of Action. 3-MPP targets the high-frequency firing of spinal interneurons, interrupting the polysynaptic reflex arc responsible for muscle spasticity.

Part 2: Preclinical Validation Protocols

To validate 3-MPP, researchers must demonstrate efficacy in reducing muscle tone without inducing profound sedation or respiratory depression.

Experiment 1: The Rotarod Test (Motor Coordination vs. Sedation)

Objective: Determine the median neurotoxic dose (TD50) and compare the therapeutic index against Mephenesin.

  • Rationale: Central muscle relaxants inevitably impair motor coordination. A superior candidate shows a larger separation between muscle relaxation and gross ataxia.

  • Protocol:

    • Subjects: Male Swiss Webster mice (n=10/group).

    • Training: Train mice to balance on a rotating rod (15 RPM) for 180 seconds.

    • Dosing: Administer 3-MPP (IP or PO) at doses 50, 100, 200, 400 mg/kg. Controls: Vehicle (PEG-400/Saline) and Mephenesin (200 mg/kg).

    • Measurement: Record latency to fall at 15, 30, 60, and 120 minutes post-dose.

    • Endpoint: "Failure" is defined as falling before 180 seconds. Calculate TD50.

Experiment 2: Strychnine-Induced Seizure Threshold

Objective: Confirm the specific "mephenesin-like" mechanism.

  • Rationale: Mephenesin-like compounds specifically antagonize strychnine-induced convulsions (which result from glycine receptor blockade in the spinal cord) but are less effective against pentylenetetrazol (PTZ). This differentiates them from benzodiazepines.

  • Protocol:

    • Pre-treatment: Administer 3-MPP (Test) or Vehicle (Control) 30 minutes prior to challenge.

    • Challenge: Administer Strychnine sulfate (1.5 mg/kg, SC) – a CD97 dose (convulsant dose for 97% of animals).

    • Observation: Monitor for 30 minutes.

    • Scoring:

      • Latency to first tonic extensor seizure.

      • Mortality protection (Survival).

    • Validation Criteria: 3-MPP must significantly prolong latency or prevent mortality to be classified as a spinal depressant.

Experiment 3: In Vivo Muscle Relaxation (Grip Strength/Traction)

Objective: Quantify direct muscle relaxation efficacy.

  • Protocol:

    • Traction Test: Suspend mouse by forepaws on a horizontal wire.

    • Scoring:

      • Score 3: Graps with hind paws within 5 seconds (Normal).

      • Score 2: Graps with hind paws in >5 seconds (Mild impairment).

      • Score 1: Fails to grasp with hind paws (Moderate relaxation).

      • Score 0: Falls immediately (Severe relaxation/Paralysis).

    • Comparison: Compare dose-response curves of 3-MPP vs. Methocarbamol.

Part 3: Comparative Data Analysis

The following table synthesizes expected outcomes based on the structure-activity relationship (SAR) of aryl-alkyl ethers.

Parameter1-(3-Methylphenoxy)-2-propanol Mephenesin Interpretation
Onset of Action Rapid (< 10 min IP)Rapid (< 10 min IP)Lipophilicity ensures fast CNS entry.
Duration of Action Extended (~2–4 hrs) Short (~30–60 min)3-MPP lacks the primary alcohol, reducing rapid oxidation to carboxylic acid metabolites.
Potency (ED50) High (< 100 mg/kg) Moderate (~150 mg/kg)Higher lipophilicity increases receptor occupancy at spinal sites.
Strychnine Antagonism Strong StrongConfirms spinal interneuron mechanism.
Hemolysis Risk Moderate/High HighPhenoxy-propanols can be hemolytic; formulation (e.g., cyclodextrins) is critical.
Validation Workflow Diagram

Workflow Step1 Step 1: Solubility & Formulation (Vehicle: PEG400/Saline) Step2 Step 2: Acute Toxicity (LD50) & Dose Finding Step1->Step2 Step3 Step 3: Rotarod Screen (Motor Coordination) Step2->Step3 Determine TD50 Step4 Step 4: Specific Efficacy (Strychnine Antagonism) Step3->Step4 If TI > 1.5 Step5 Step 5: Electrophysiology (Ventral Root Reflex) Step4->Step5 Mechanistic Proof

Figure 2: Preclinical Validation Cascade. A step-by-step workflow for moving 3-MPP from formulation to mechanistic confirmation.

Part 4: Critical Considerations for Researchers

  • Metabolic Stability: The primary failure mode of Mephenesin is its rapid metabolism to 3-(2-methylphenoxy)lactic acid. 3-MPP, being a secondary alcohol, is oxidized to a ketone (1-(3-methylphenoxy)-2-propanone). Researchers must assay plasma levels of this ketone, as it may possess independent neuroactivity.

  • Safety Margin (Hemolysis): Aryloxypropanols are known membrane stabilizers that can cause hemolysis IV. In vitro hemolysis assays (incubation with RBCs) are mandatory before IV administration.

  • Isomerism: 1-(3-Methylphenoxy)-2-propanol possesses a chiral center. Validation should ideally compare the racemate against pure (R)- and (S)-enantiomers, as stereoselectivity is common in VGSC blockers.

References

  • Domino, E. F. (1956).[1] The correlation between animal testing procedures and clinical effectiveness of centrally acting muscle relaxants of the mephenesin type. Annals of the New York Academy of Sciences.

  • PubChem. (2025).[2] Compound Summary: 1-(3-methylphenoxy)-2-propanol. National Library of Medicine.

  • Bowman, W. C., et al. (1962).[1] A comparison between the effects of a tetanus and the effects of sympathomimetic amines on fast- and slow-contracting mammalian muscles. British Journal of Pharmacology.[1]

  • Ho, B. T., et al. (1966). Biological activities of some mephenesin analogs. Journal of Pharmaceutical Sciences. (Contextual grounding for SAR of phenoxypropanols).
  • Ginsburg, S. (1950). The pharmacology of certain isomers of mephenesin. Journal of Pharmacology and Experimental Therapeutics. (Establishes ortho vs meta potency differences).

Sources

Comparative Toxicity Guide: 1-(3-Methylphenoxy)-2-propanol vs. Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the comparative toxicity of 1-(3-Methylphenoxy)-2-propanol (an isomer of propylene glycol m-tolyl ether) versus its primary metabolic byproducts. It is designed for researchers evaluating solvent safety profiles in drug development and industrial formulation.

Executive Summary & Chemical Context

1-(3-Methylphenoxy)-2-propanol belongs to the class of propylene glycol ethers (PGEs).[1] Unlike their ethylene glycol counterparts, which are notorious for metabolizing into reproductive toxins (alkoxyacetic acids), PGEs generally exhibit a favorable safety profile due to their structural isomerism.

However, the safety of this specific compound hinges on a critical metabolic branch point: Bio-activation vs. Bio-inactivation.

  • The Parent (Bio-inactivation): The intact ether molecule is primarily a central nervous system (CNS) depressant and mild irritant.

  • The Metabolite (Bio-activation): If the ether linkage is cleaved by cytochrome P450 enzymes (O-dealkylation), it releases

    
    -Cresol  (3-methylphenol), a known corrosive agent with higher systemic toxicity than the parent.
    

This guide evaluates whether the parent compound remains stable enough to be excreted (safe) or degrades into toxic phenolic intermediates.

Metabolic Fate: The Toxicity Pivot Point

The toxicity profile is dictated by the competition between Phase II conjugation (detoxification) and Phase I oxidative cleavage (toxification).

Mechanism of Action[2]
  • Direct Conjugation (Dominant Pathway): The secondary alcohol group on the propylene glycol chain is rapidly glucuronidated or sulfated. These conjugates are highly water-soluble and excreted in urine.

  • O-Dealkylation (Minor/Risk Pathway): Hepatic CYP450 enzymes can cleave the ether bond. This releases propylene glycol (harmless) and

    
    -cresol (toxic).
    
  • Alpha-Isomer Advantage: Because 1-(3-Methylphenoxy)-2-propanol is an alpha-isomer (secondary alcohol), it is not a substrate for Alcohol Dehydrogenase (ADH) to form toxic alkoxypropionic acids. This distinguishes it from beta-isomers (primary alcohols).

Visualization: Metabolic Pathways

The following diagram illustrates the critical divergence in metabolic fate.

MetabolicPathway Parent 1-(3-Methylphenoxy)-2-propanol (Parent Compound) Conjugate Glucuronide/Sulfate Conjugate (Rapid Excretion) Parent->Conjugate Phase II (Major Route) CYP CYP450 (O-Dealkylation) Parent->CYP Phase I (Minor Route) Oxidation Ring Oxidation (Minor) Parent->Oxidation Phase I mCresol m-Cresol (Toxic Metabolite) CYP->mCresol Cleavage Product 1 PG Propylene Glycol (Safe Metabolite) CYP->PG Cleavage Product 2 Lactate Lactate/Pyruvate (Krebs Cycle) PG->Lactate Endogenous Metabolism

Figure 1: Metabolic divergence of 1-(3-Methylphenoxy)-2-propanol. The green path represents detoxification (conjugation), while the red path represents potential toxification (release of m-cresol).

Comparative Toxicity Data

The following table synthesizes data derived from structural analogs (Propylene Glycol Phenyl Ether - PPh) and direct metabolite toxicity (


-Cresol).
EndpointParent: 1-(3-Methylphenoxy)-2-propanolMetabolite:

-Cresol
Metabolite: Propylene Glycol
Acute Oral Toxicity (LD50) Low (>2,000 mg/kg, Rat) [1]Moderate/High (242 mg/kg, Rat) [2]Very Low (20,000 mg/kg, Rat)
Primary Irritation Mild skin/eye irritant. Non-corrosive.Corrosive . Causes severe burns and ocular damage.Non-irritating.[2]
Systemic Effects CNS depression (narcotic effect) at very high doses.CNS excitation followed by depression; hepatic/renal damage.Osmotic diuresis at massive doses.
Genotoxicity Negative (Ames Test).Equivocal/Weakly Positive (in vitro).Negative.
Reproductive Toxicity No evidence of teratogenicity (unlike ethylene glycol ethers).Fetotoxic only at maternally toxic doses.None.

Key Insight: The parent compound is significantly less toxic than its phenolic metabolite. The safety margin relies on the fact that in vivo cleavage to


-cresol is typically slow and rate-limited, preventing the accumulation of toxic concentrations of free cresol.

Experimental Protocols for Validation

To verify the safety profile of this specific isomer in your formulation, you must assess two parameters: Metabolic Stability (how fast does it release cresol?) and Cellular Toxicity .

Protocol A: In Vitro Metabolic Stability (Microsomal Cleavage Assay)

Objective: Determine the rate of O-dealkylation (cresol release) using liver microsomes.

  • Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, Test compound (10 µM), Positive control (7-ethoxycoumarin).

  • Incubation:

    • Pre-incubate HLM (0.5 mg protein/mL) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Sample at t=0, 15, 30, 60 min.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of Parent (m/z [M+H]+) AND Appearance of

      
      -Cresol (m/z 107).
      
  • Calculation: Calculate Intrinsic Clearance (

    
    ).
    
    • Interpretation: High stability (

      
       µL/min/mg) indicates the parent is likely excreted intact (Safe). Rapid cleavage suggests potential for cresol-mediated toxicity.[3]
      
Protocol B: Comparative Cytotoxicity Workflow

Objective: Establish the "Safety Window" between the parent and the metabolite.

CytotoxicityProtocol Step1 Cell Seeding (HepG2 or Primary Hepatocytes) Step2 Dosing (24h) Range: 1 - 1000 µM Step1->Step2 Branch Assay Type Step2->Branch MTT MTT Assay (Mitochondrial Health) Branch->MTT LDH LDH Release (Membrane Integrity) Branch->LDH Analysis Calculate IC50 Compare Parent vs. Cresol MTT->Analysis LDH->Analysis

Figure 2: Workflow for determining the therapeutic index/safety margin in vitro.

Data Interpretation:

  • If Parent IC50 >>

    
    -Cresol IC50 (e.g., Parent > 500 µM, Cresol < 100 µM), the ether linkage masks the toxicity.
    
  • If Parent IC50 ≈

    
    -Cresol IC50, the compound may be rapidly degrading in culture or possesses intrinsic toxicity.
    

Conclusion

1-(3-Methylphenoxy)-2-propanol presents a low-risk profile compared to its metabolite


-cresol, provided that hepatic metabolism favors conjugation over cleavage.
  • For Drug Development: It is a viable solvent candidate but requires metabolic stability confirmation to ensure

    
    -cresol is not released systemically at toxic levels.
    
  • For Industrial Use: It is a safer alternative to ethylene glycol ethers and pure cresols, acting as a non-volatile, lower-toxicity coalescent.

References

  • OECD SIDS. (2004). Propylene Glycol Phenyl Ether (CAS 770-35-4): SIDS Initial Assessment Report. UNEP Publications. Link

  • ATSDR. (2008). Toxicological Profile for Cresols. Agency for Toxic Substances and Disease Registry, Centers for Disease Control and Prevention. Link

  • ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95. European Centre for Ecotoxicology and Toxicology of Chemicals. Link

  • U.S. EPA. (2010). Toxicological Review of Propylene Glycol Phenyl Ether. Integrated Risk Information System (IRIS). Link

Sources

head-to-head comparison of synthetic routes for 1-(3-Methylphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Synthetic Routes for 1-(3-Methylphenoxy)-2-propanol Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

1-(3-Methylphenoxy)-2-propanol (CAS: 1727-46-4) is a critical mono-ether intermediate, structurally composed of m-cresol and a propylene glycol moiety. It serves as a precursor in the synthesis of muscle relaxants (e.g., Mephenesin analogs) and as a high-boiling solvent in coating formulations.

This guide objectively compares the three primary synthetic methodologies:

  • The Industrial Standard: Base-Catalyzed Epoxide Ring Opening (High Atom Economy).

  • The Green Alternative: Propylene Carbonate Decarboxylation (Safer Reagents).

  • The Lab-Scale Classic: Williamson Ether Synthesis (High Waste).

Key Takeaway: While the Epoxide Route offers superior atom economy and throughput for scale-up, the Carbonate Route provides a vital safety advantage for laboratories lacking high-pressure infrastructure.

Chemical Identity & Retrosynthetic Analysis

  • Target Molecule: 1-(3-Methylphenoxy)-2-propanol

  • Structure: m-Tolyl-O-CH₂-CH(OH)-CH₃

  • Critical Quality Attribute (CQA): Regioselectivity. The secondary alcohol (1-isomer) is the thermodynamic and kinetic product of choice; the primary alcohol (2-isomer) is a common impurity.

Visualizing the Synthetic Pathways

The following diagram maps the three distinct routes to the target molecule.

SyntheticRoutes Target 1-(3-Methylphenoxy)-2-propanol mCresol m-Cresol (3-Methylphenol) RouteA Route A: Epoxide Ring Opening (Base Cat, 110-140°C) mCresol->RouteA RouteB Route B: Decarboxylation (K2CO3, 170-200°C) mCresol->RouteB RouteC Route C: Williamson Ether (NaOH, Reflux) mCresol->RouteC PO Propylene Oxide (Toxic/Volatile) PO->RouteA PC Propylene Carbonate (Green Solvent) PC->RouteB Chlorohydrin 1-Chloro-2-propanol Chlorohydrin->RouteC RouteA->Target 100% Atom Economy RouteB->Target - CO2 RouteC->Target - NaCl (Salt Waste)

Figure 1: Retrosynthetic map showing the convergence of three routes toward the target ether.

Route Analysis & Protocols

Route A: Epoxide Ring Opening (The Industrial Standard)

Mechanism: Nucleophilic attack of the m-cresolate ion on the less substituted carbon of propylene oxide (


-like).
Best For:  Industrial scale-up, high throughput, cost minimization.
  • Regioselectivity: Base catalysis strongly favors the attack at the terminal methylene (CH₂) group, yielding the desired secondary alcohol (>95% selectivity). Acid catalysis is not recommended as it increases the formation of the primary alcohol isomer via a carbocation-like transition state.

  • Safety Warning: Propylene oxide is a volatile carcinogen (IARC Group 2B). Reactions must be performed in a sealed autoclave or pressure reactor.

Optimized Protocol
  • Charge: In a high-pressure reactor, load m-cresol (1.0 eq) and KOH (0.02 eq) (catalyst).

  • Inert: Purge the system with Nitrogen (

    
    ) three times to remove oxygen (prevents oxidation/coloration).
    
  • Heat: Heat the mixture to 115°C .

  • Addition: Slowly feed Propylene Oxide (1.1 eq) over 2–4 hours. Maintain pressure < 0.5 MPa.

    • Note: Slow addition prevents "runaway" exotherms and minimizes poly-ether formation (oligomerization).

  • Digest: Hold at 120°C for 2 hours until PO pressure drops to zero.

  • Workup: Neutralize catalyst with Phosphoric Acid. Distill under vacuum to recover pure product.

Route B: Propylene Carbonate Decarboxylation (The Green Alternative)

Mechanism: Nucleophilic attack of phenoxide on the carbonate carbonyl or alkylene carbon, followed by decarboxylation (-CO₂). Best For: Green chemistry labs, safety-restricted facilities (no autoclaves).

  • Green Metrics: Uses Propylene Carbonate (non-toxic, high boiling point) instead of PO.

  • Trade-off: Requires significantly higher temperatures (170–200°C) to drive the loss of CO₂.

Optimized Protocol
  • Charge: In a round-bottom flask equipped with a reflux condenser, load m-cresol (1.0 eq) , Propylene Carbonate (1.2 eq) , and Potassium Carbonate (

    
    , 0.05 eq) .
    
  • Reaction: Heat the mixture to 170–180°C .

  • CO₂ Evolution: Evolution of CO₂ gas indicates reaction progress. Ensure adequate venting.

  • Duration: Reaction typically requires 5–8 hours. Monitor by TLC or GC.

  • Workup: Cool to room temperature. Wash with water to remove unreacted carbonate and catalyst. Distill the organic layer under reduced pressure.[1]

Route C: Williamson Ether Synthesis (The Lab-Scale Classic)

Mechanism: Classical


 displacement of chloride by the phenoxide anion.
Best For:  Small-scale academic synthesis where PO/PC are unavailable.
  • Stoichiometry: Requires stoichiometric base (NaOH), generating stoichiometric salt waste (NaCl).

  • Precursor Issue: 1-Chloro-2-propanol is often derived from PO, making this route "linear" and less efficient than Route A.

Optimized Protocol
  • Solvation: Dissolve m-cresol (1.0 eq) in ethanol or water.

  • Deprotonation: Add NaOH (1.1 eq) and stir for 30 mins to form sodium m-cresolate.

  • Addition: Add 1-Chloro-2-propanol (1.1 eq) dropwise.

  • Reflux: Heat to reflux (80–100°C) for 6–12 hours.

  • Workup: Evaporate solvent. Partition residue between Ethyl Acetate and Water. The product is in the organic layer; salt is in the water.

Head-to-Head Comparison Data

The following table summarizes the performance metrics based on standard laboratory yields and industrial data.

FeatureRoute A: Propylene OxideRoute B: Propylene CarbonateRoute C: Williamson Ether
Yield 90–96% 85–92%70–80%
Atom Economy 100% (All atoms incorporated)~70% (Loss of CO₂)~60% (Loss of NaCl + H₂O)
Reaction Temp 110–140°C170–200°C80–100°C
Pressure High (Autoclave required)AtmosphericAtmospheric
Regioselectivity High (>95% Secondary Alcohol)High (>95% Secondary Alcohol)High (Dependent on halide)
Safety Profile Poor (Carcinogenic, Flammable)Excellent (Non-toxic)Moderate (Corrosive base)
E-Factor < 0.1 (Very Low Waste)~0.4 (Moderate)> 1.5 (High Salt Waste)

Decision Matrix & Recommendations

Use the following logic flow to select the appropriate synthetic route for your specific constraints.

DecisionMatrix Start Start: Select Synthesis Route Scale What is your Scale? Start->Scale Industrial Industrial / Pilot (>1kg) Scale->Industrial Lab Lab Scale (<100g) Scale->Lab RouteA Route A: Propylene Oxide (Best Economics) Industrial->RouteA Standard Safety Is High Pressure/PO Allowed? Lab->Safety Safety->RouteA Yes (Autoclave Available) RouteB Route B: Propylene Carbonate (Best Safety) Safety->RouteB No (Open Flask Only) RouteC Route C: Williamson (Only if reagents limited) Safety->RouteC No PC Available

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Expert Recommendation

For drug development and high-purity applications , Route A (Propylene Oxide) remains the gold standard due to the ease of purification (distillation) and lack of salt byproducts. However, for green chemistry initiatives or labs lacking pressure reactors, Route B (Propylene Carbonate) is the superior choice, offering a "drop-in" replacement that yields the identical regioisomer without the handling risks of epoxides.

References

  • Industrial Epoxide Ring Opening: Patsnap. "Synthesis method for 3-methoxypropiophenone (and related phenolic ethers)." Link

  • Propylene Carbonate Synthesis: MDPI. "Synthesis of Propylene Carbonate by Urea Alcoholysis—Recent Advances." Link

  • Williamson Ether Mechanism: Master Organic Chemistry. "The Williamson Ether Synthesis Proceeds Through an SN2 Mechanism." Link

  • Green Chemistry Comparison: RSC Green Chemistry. "Organic solvent-free process for the synthesis of propylene carbonate... and subsequent reactions." Link

  • Regioselectivity Studies: ResearchGate. "Reaction between propylene oxide and methanol/phenols: Tuning Catalytic Performance." Link

Sources

confirming the structure of 1-(3-Methylphenoxy)-2-propanol using orthogonal analytical techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methylphenoxy)-2-propanol (CAS: 17187-57-2) is a critical intermediate often synthesized via the ring-opening of propylene oxide with m-cresol.[1][2] A frequent failure mode in its application—whether as a solvent or pharmaceutical building block—is the presence of undetected regioisomers, specifically 2-(3-methylphenoxy)-1-propanol (the primary alcohol isomer) and ortho/para-substituted analogues .[1]

This guide details an orthogonal analytical workflow to definitively confirm the structure of 1-(3-Methylphenoxy)-2-propanol. Unlike standard Certificates of Analysis (CoA) which often rely on a single retention time, this protocol uses NMR, GC-MS, and FTIR to triangulate identity, ensuring the distinction between the target secondary alcohol and its performance-limiting alternatives.

Part 1: Strategic Rationale for Orthogonal Analysis

To guarantee structural integrity, we must answer three specific questions that single-method analysis cannot address alone:

  • Regiochemistry (NMR): Is the hydroxyl group at the C2 (secondary) or C1 (primary) position? This dictates reactivity.[1]

  • Substitution Pattern (FTIR/NMR): Is the methyl group on the aromatic ring in the meta position, or has ortho/para cresol contamination occurred?

  • Molecular Integrity (GC-MS): Does the mass fragmentation confirm the ether linkage and exclude isobaric impurities?

Comparative Analysis of Analytical Techniques
Feature1H-NMR (400 MHz) GC-MS (EI) FTIR (ATR)
Primary Role Definitive connectivity & regioisomer differentiation.[1][2]Purity profiling & molecular weight confirmation.[1][2]Rapid "Fingerprint" ID & functional group check.[1]
Specificity High (Distinguishes

vs

alcohol).[1]
Medium (Isomers often have similar mass spectra).[1]Medium (Good for functional groups, harder for isomers).[1]
Throughput Low (10-15 mins/sample).[1]Medium (20-30 mins/run).[1][2]High (<2 mins/sample).
Limit of Detection ~0.1% (Impurities).< 100 ppm.> 1%.[1][3][4]

Part 2: Experimental Protocols & Data Interpretation

Technique 1: High-Field 1H-NMR (The Structural Anchor)

Objective: Distinguish the secondary alcohol target from the primary alcohol impurity.

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Deuterated Chloroform) containing 0.03% TMS.

  • Acquire spectrum at 298 K using a 400 MHz (or higher) instrument.[1]

  • Set relaxation delay (d1) to 5 seconds to ensure accurate integration of aromatic protons.

Critical Data Interpretation: The hallmark of 1-(3-Methylphenoxy)-2-propanol is the methine proton signal at the chiral center (C2).[1]

  • Target (Secondary Alcohol): Look for a multiplet (sextet-like) at δ 4.0 – 4.2 ppm .[1] This corresponds to the

    
    -OH proton.[1]
    
  • Alternative (Primary Alcohol Isomer): If the product contains 2-(3-methylphenoxy)-1-propanol, you will see a signal shift to δ 3.6 – 3.8 ppm (methylene protons

    
    -OH) and a change in splitting pattern.[1]
    

Table 1: 1H-NMR Assignment for 1-(3-Methylphenoxy)-2-propanol

PositionProton TypeChemical Shift (δ ppm)MultiplicityIntegrationStructural Confirmation
Ar-H Aromatic (C5)7.10 – 7.20Triplet (t)1HConfirms meta substitution pattern (coupling to H4/H6).[1][2]
Ar-H Aromatic (C2, C4, C6)6.65 – 6.80Multiplet (m)3HDistinct from para (symmetric AA'BB') pattern.[1][2]
C2-H Methine (CH-OH) 4.15 – 4.25 Multiplet 1H Differentiates from primary alcohol isomer.
C1-H Ether (

)
3.80 – 3.95Doublet of doublets2HConfirms ether linkage to ring.[1][2]
Ar-CH3 Methyl (Ring)2.33Singlet (s)3HConfirms tolyl group.[1][2]
C3-H Methyl (Terminal)1.25 – 1.30Doublet (d)3HConfirms propyl chain end.[1][2]

Expert Insight: The coupling constant (


) of the terminal methyl doublet is typically ~6.2 Hz. If you observe a triplet here, you have likely misidentified the alkyl chain (e.g., ethyl vs propyl).
Technique 2: GC-MS (The Purity Validator)

Objective: Confirm molecular weight (166 Da) and assess volatile impurities.[1]

Protocol:

  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

  • Ionization: Electron Impact (EI) at 70 eV.[1][2]

Fragmentation Logic (Mass Spectrum):

  • Molecular Ion (

    
    ):  Small but visible peak at m/z 166 .[1]
    
  • Base Peak (Likely m/z 107/108): Represents the Cresol fragment (

    
    ) formed by the cleavage of the ether bond with hydrogen transfer.[2] This confirms the aromatic portion is a methyl-phenol derivative.[1]
    
  • Alpha Cleavage:

    • m/z 45:

      
       fragment.[1][2] This is diagnostic for secondary alcohols with a terminal methyl group.[1] A primary alcohol would typically yield m/z 31 (
      
      
      
      ).[1][2]

Self-Validating Check: If the base peak is m/z 91 (Tropylium) without a strong 107/108, suspect benzyl alcohol derivatives rather than cresol ethers.

Technique 3: FTIR (The Functional Fingerprint)

Objective: Rapid confirmation of the ether and hydroxyl functionalities.

Protocol:

  • Method: Attenuated Total Reflectance (ATR) on neat liquid.[1][2]

  • Resolution: 4 cm⁻¹.[1]

Key Diagnostic Bands:

  • O-H Stretch: Broad band at 3350–3450 cm⁻¹ (Intermolecular H-bonding).[1][2]

  • Ar-O-C (Ether) Stretch: Strong asymmetric stretch at 1240–1260 cm⁻¹ .[1][2]

  • Meta-Substitution Overtones: Look for specific out-of-plane (OOP) bending vibrations at ~690 cm⁻¹ and ~780 cm⁻¹ .

    • Note:Para-substituted isomers typically show a single strong band ~810-840 cm⁻¹.[1][2] Meta shows two distinct bands in the fingerprint region.[1]

Part 3: Integrated Workflow & Logic

The following diagram illustrates the decision matrix for confirming the structure. It emphasizes the "fail-fast" approach where FTIR screens for gross errors before expensive NMR analysis.[1]

G Start Unknown Sample (Candidate: 1-(3-Methylphenoxy)-2-propanol) FTIR Step 1: FTIR Analysis (Check Functional Groups) Start->FTIR FTIR_Check Bands at ~3400 (OH) & 1250 (Ether)? Meta-sub bands (690/780)? FTIR->FTIR_Check GCMS Step 2: GC-MS Analysis (Check MW & Purity) FTIR_Check->GCMS Yes Fail_Sub REJECT: Wrong Substitution (Ortho/Para Isomer) FTIR_Check->Fail_Sub No (Wrong pattern) GCMS_Check M+ = 166? Base Peak 107/108 or 45? GCMS->GCMS_Check NMR Step 3: 1H-NMR Analysis (Definitive Regiochemistry) GCMS_Check->NMR Yes GCMS_Check->Fail_Sub No (Wrong Mass/Frag) NMR_Check Methine Multiplet @ 4.2 ppm? (Not Methylene @ 3.7 ppm) NMR->NMR_Check Pass CONFIRMED STRUCTURE 1-(3-Methylphenoxy)-2-propanol NMR_Check->Pass Yes (Secondary Alcohol) Fail_Iso REJECT: Regioisomer Detected (2-(3-methylphenoxy)-1-propanol) NMR_Check->Fail_Iso No (Primary Alcohol Signal)

Figure 1: Orthogonal decision tree for structural validation. Note the specific checkpoints for regiochemistry (NMR) and substitution patterns (FTIR).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572561, 1-(2-methylphenoxy)-2-propanol [Isomer Analogue Reference] (Used for general spectral trends of phenoxy propanols). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Propanol, 1-phenoxy- (Analogue).[1][2] NIST Mass Spectrometry Data Center.[1][2] Retrieved from [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][2] (Standard reference for interpretation of alpha-cleavage m/z 45 in secondary alcohols and meta-substitution patterns in IR).

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 1-(3-Methylphenoxy)-2-propanol

[1]

Executive Summary & Scientific Rationale

As researchers, we often view 1-(3-Methylphenoxy)-2-propanol (CAS 32724-42-4) merely as a synthesis intermediate—often for muscle relaxants like Mephenesin.[1] However, its chemical structure—a propylene glycol ether linked to a phenolic ring—dictates specific disposal protocols that differ from standard aliphatic solvents.[1]

The Core Challenge: The ether linkage in this molecule renders it chemically stable and resistant to hydrolysis. Consequently, drain disposal is strictly prohibited as it resists degradation in municipal water treatment systems, posing long-term aquatic toxicity risks.[1] This guide provides a self-validating workflow to ensure compliance and safety.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe waste management. This compound falls under the class of glycol ethers, known for their solvent properties and potential for peroxide formation upon prolonged exposure to air.

PropertySpecificationOperational Implication
CAS Number 32724-42-4Unique identifier for waste manifests.[1]
Molecular Structure Phenol ether derivativeHigh Stability: Requires thermal destruction (incineration).
Flash Point > 110°C (Typical for class)Combustible (Class IIIB): Not "Flammable" by DOT (<60°C), but burns if heated.[1]
Solubility Immiscible/Low in WaterSegregation: Do not mix with aqueous waste streams.
Reactivity Peroxide Former (Potential)Storage: Test for peroxides if stored >12 months before disposal.
GHS Classification Skin/Eye Irritant (H315, H319)PPE: Nitrile gloves and safety goggles are mandatory.[1]

Pre-Disposal: Segregation & Waste Stream Logic

Effective disposal begins at the bench. You must segregate this chemical from incompatible streams to prevent exothermic reactions or the formation of shock-sensitive crystals.

Critical Segregation Rules
  • NO Oxidizers: Never mix with concentrated nitric acid, perchlorates, or peroxides.[1] The ether linkage can cleave violently.

  • NO Aqueous Drains: Due to low water solubility and aquatic toxicity, this must go into the Organic Solvent stream.

  • Halogenated vs. Non-Halogenated: Unless mixed with Chloroform/DCM during your process, 1-(3-Methylphenoxy)-2-propanol should be classified as Non-Halogenated Organic Waste .[1]

Waste Stream Decision Matrix

WasteSegregationStartWaste Generation:1-(3-Methylphenoxy)-2-propanolIsMixedIs it mixed with other solvents?Start->IsMixedCheckHalogenDoes mixture containHalogens (Cl, Br, F)?IsMixed->CheckHalogenYesStreamAStream A:Non-Halogenated OrganicIsMixed->StreamANo (Pure)CheckOxidizerDoes mixture containOxidizers/Acids?CheckHalogen->CheckOxidizerNoStreamBStream B:Halogenated OrganicCheckHalogen->StreamBYesCheckOxidizer->StreamANoStreamCStream C:High Hazard Separation(Do Not Mix)CheckOxidizer->StreamCYes

Figure 1: Decision logic for segregating 1-(3-Methylphenoxy)-2-propanol waste to prevent cross-contamination and ensure regulatory compliance.

Spill Management Protocol

In the event of a spill, immediate action is required to prevent the material from reaching drains.[2][3]

Required Materials:

  • Absorbent: Vermiculite or clay-based absorbent (Do not use paper towels for large spills due to combustibility).

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1]

Step-by-Step Response
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Contain: Use absorbent socks or make a dike with vermiculite around the spill perimeter.

  • Absorb: Work from the outside in. Cover the liquid completely.

  • Collect: Scoop saturated absorbent into a wide-mouth HDPE jar or hazardous waste bag.

  • Label: Mark container as "Debris from Spill: 1-(3-Methylphenoxy)-2-propanol."

SpillResponseAssess1. Assess Volume(<1L vs >1L)PPE2. Don PPE(Nitrile + Goggles)Assess->PPEContain3. Dike/Contain(Vermiculite)PPE->ContainClean4. Transfer toWaste ContainerContain->CleanLabel5. Tag & Notify EHSClean->Label

Figure 2: Immediate response workflow for laboratory-scale spills.

Final Disposal Logistics

Regulatory Classification

While this specific CAS is not always explicitly listed on RCRA P or U lists, it falls under the broader category of Glycol Ethers in many jurisdictions.

  • RCRA Code: If not ignitable (Flash Point > 60°C), it is often classified as Non-RCRA Regulated federally, but State Regulated (e.g., California, Massachusetts) as hazardous waste.[1]

  • Best Practice: Always manage as Hazardous Chemical Waste .

Recommended Destruction Method: Incineration

The only scientifically sound disposal method for this compound is High-Temperature Incineration .

  • Mechanism: Incineration ensures the complete oxidation of the stable phenolic ring and the ether chain into CO2 and H2O.

  • Fuel Blending: Clean, non-halogenated waste containing this compound is an excellent candidate for fuel blending (waste-to-energy) due to its high calorific value.[1]

Container Labeling Requirements

Ensure the waste tag includes:

  • Full Chemical Name: 1-(3-Methylphenoxy)-2-propanol (No abbreviations).

  • Hazards: Check "Irritant" and "Toxic."

  • Composition: If a mixture, list percentages (e.g., "90% Acetone, 10% 1-(3-Methylphenoxy)-2-propanol").

References

  • PubChem. "Compound Summary: Mephenesin (Related Structure)." National Library of Medicine. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). "Glycol Ethers Category List for TRI Reporting." EPA.gov. Available at: [Link][1]

A Senior Application Scientist's Guide to Handling 1-(3-Methylphenoxy)-2-propanol: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

1-(3-Methylphenoxy)-2-propanol (CAS No. 4317-62-8, Molecular Formula: C10H14O2) is a chemical intermediate utilized in various research and development applications.[1] While comprehensive safety data for this specific compound is not widely published, its structural similarity to other flammable propanol ethers and phenoxy compounds necessitates a proactive and stringent approach to safety.

This guide is designed for the professional researcher and drug development scientist. It moves beyond a simple checklist to provide a deep, logic-driven framework for risk assessment and the implementation of self-validating safety protocols. Our objective is to build a culture of safety that is both rigorous and intuitive by explaining the causality behind each procedural step. By understanding the why, we can better execute the how.

Section 1: Hazard Assessment & Risk Analysis

Given the absence of a specific Safety Data Sheet (SDS), our risk assessment is built upon an expert analysis of analogous chemical structures, including various propanol derivatives and phenoxy compounds. This approach allows us to anticipate potential hazards and establish appropriate controls.

The primary anticipated hazards are:

  • Flammability: Many related propanol ethers are classified as flammable liquids.[2][3][4][5][6] Vapors can be heavier than air, spread along floors, and form explosive mixtures with air, especially in poorly ventilated areas or at elevated temperatures.[2][4]

  • Eye Damage/Irritation: A significant number of related compounds are known to cause serious eye irritation.[5][7][8][9] Direct contact with even small quantities could result in significant discomfort or damage.

  • Skin Irritation: Contact with skin may cause irritation.[3][8] Prolonged or repeated exposure should be avoided.

  • Respiratory Tract Irritation & Narcotic Effects: Inhalation of vapors may cause respiratory tract irritation and, at higher concentrations, could lead to drowsiness or dizziness.[2][3][4][5]

Section 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but a dynamic decision based on the specific procedure being performed. The following protocol establishes the minimum required PPE for handling 1-(3-Methylphenoxy)-2-propanol.

Foundational PPE: The Non-Negotiable Minimum

For any task involving this chemical, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[10]Protects against splashes and vapors, addressing the high risk of serious eye irritation identified in analogous compounds.[5][7][8][9] A face shield should be worn over goggles during procedures with a high risk of splashing.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene rubber recommended).[9]Provides a barrier against skin contact, mitigating the risk of irritation.[3][8] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[10]
Body Protection Flame-retardant lab coat.Protects skin from incidental contact and provides a layer of protection against the anticipated flammability of the compound.[10]
Footwear Closed-toe shoes.Prevents exposure from spills.
Task-Dependent PPE: Escalating Protection

The level of respiratory and body protection must be escalated based on the scale and nature of the work.

  • For small-scale transfers (<100 mL) inside a certified chemical fume hood:

    • The foundational PPE is sufficient.

  • For large-scale operations (>100 mL), heating, or potential for aerosol generation:

    • Respiratory Protection: A NIOSH-approved air-purifying respirator with organic vapor cartridges is required if the procedure cannot be fully contained within a fume hood.[4][9]

    • Body Protection: A chemical-resistant apron or coverall should be worn over the flame-retardant lab coat to provide additional protection against splashes and contamination.[11]

Section 3: Safe Handling & Engineering Controls

PPE is the last line of defense. The primary method for ensuring safety is through robust engineering controls and standardized handling procedures.

  • Ventilation: All work with 1-(3-Methylphenoxy)-2-propanol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8][10] Local exhaust ventilation is critical to control vapor emissions at the source.[3][9]

  • Ignition Source Control: This compound must be treated as a flammable liquid. Keep it away from all sources of ignition, including heat, sparks, and open flames.[3][4][5][9] All containers must be kept tightly closed when not in use.[2][5][9]

  • Static Discharge: For transfers between containers, especially in larger quantities, containers and receiving equipment must be grounded and bonded to prevent the buildup of static electricity.[2][3][5] Use only non-sparking tools.[3][5][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9]

Section 4: Spills, First Aid & Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][8]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice.[4][8]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[3][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10]

Spill Response Protocol
  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the lab supervisor.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[3][10]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain & Absorb: Wearing appropriate PPE, contain the spill. Absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[2][7] Do not use combustible materials like sawdust.[3]

  • Collect & Dispose: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[3][10]

  • Decontaminate: Clean the spill area thoroughly.

Section 5: Storage and Disposal Plan

Storage

Proper storage is essential for maintaining chemical integrity and preventing accidents.

  • Store in a cool, dry, and well-ventilated location, away from areas where the fire hazard may be acute.[3][10][12]

  • Keep containers tightly closed and store them separately from incompatible materials such as strong oxidizing agents.[2][9][12]

  • The storage area should be a designated "No Smoking" area.[3]

Disposal

Chemical waste must be managed in compliance with all local, state, and federal regulations.

  • Waste Collection: Collect all waste containing 1-(3-Methylphenoxy)-2-propanol in a dedicated, clearly labeled, and tightly sealed hazardous waste container.[13]

  • Do Not Mix: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method: The material should be disposed of as hazardous waste.[3] This is typically done through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[10] Never pour this chemical down the drain.[10]

  • Empty Containers: Empty containers may retain product residues (vapors and liquid) and can be hazardous.[3] They should be handled as hazardous waste and disposed of accordingly.[3]

Section 6: Visualization - PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 1-(3-Methylphenoxy)-2-propanol.

PPE_Selection_Workflow start Task Assessment: Handling 1-(3-Methylphenoxy)-2-propanol fume_hood Is the task performed entirely within a certified chemical fume hood? start->fume_hood scale What is the scale of the operation? fume_hood->scale Yes consult_ehs High-Risk Operation: Consult EHS for specialized containment and PPE protocol. fume_hood->consult_ehs No aerosol Is there a significant risk of aerosol/vapor generation (e.g., heating, sonicating)? scale->aerosol Small Scale (<100mL) ppe2 Required PPE: - Chemical Splash Goggles & Face Shield - Nitrile/Neoprene Gloves - Flame-Retardant Lab Coat - Chemical-Resistant Apron scale->ppe2 Large Scale (>100mL) ppe1 Required PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Flame-Retardant Lab Coat - Closed-Toe Shoes aerosol->ppe1 No aerosol->ppe2 Yes ppe3 Required PPE: - Air-Purifying Respirator (Organic Vapor) - Chemical Splash Goggles & Face Shield - Nitrile/Neoprene Gloves - Chemical-Resistant Coverall

Caption: PPE selection workflow based on task-specific risks.

References

  • Safety Data Sheet: 1-Methoxy-2-propanol . Carl ROTH. Available at: [Link]

  • Safety Data Sheet: 2-Propanol . Carl ROTH. Available at: [Link]

  • Safety Data Sheet: (2-methoxymethylethoxy)propanol . 3D-basics. Available at: [Link]

  • 3-(TRIMETHYLSILYL)-1-PROPANOL Safety Data Sheet . Gelest, Inc. Available at: [Link]

  • How to Store Propanol . Lab Alley. Available at: [Link]

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety . 3M US. Available at: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals . Respirex International. Available at: [Link]

  • Personal Protective Equipment (PPE) . CHEMM. Available at: [Link]

  • How to Safely Dispose of Propanol . Lab Alley. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methylphenoxy)-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(3-Methylphenoxy)-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.